3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIRMKKHQOWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1SCCCS1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350531 | |
| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-23-6 | |
| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a molecule of significant interest in both synthetic organic chemistry and medicinal chemistry. This document details its physicochemical characteristics, synthesis, and spectral analysis. Furthermore, it explores its biological activities, particularly its role as an antimicrobial and anti-quorum sensing agent. Experimental protocols and key data are presented in a structured format to facilitate research and development applications.
Core Chemical and Physical Properties
This compound, with the CAS number 55727-23-6, is a solid, light yellow crystalline compound.[1] Its core structure features a pentane-2,4-dione moiety attached to a 1,3-dithiane ring through an exocyclic double bond. This unique structure imparts specific chemical reactivity and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂S₂ | [2] |
| Molecular Weight | 216.32 g/mol | [2] |
| Melting Point | 101.0 to 105.0 °C | [3] |
| Boiling Point | 387.2 °C at 760 mmHg | [3] |
| Density | 1.239 g/cm³ | [3] |
| Refractive Index | 1.573 | [3] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Physical Form | Light Yellow Crystalline Solid | [1] |
| XLogP3 | 2.2 | [3] |
Acidity and Basic Properties
The acidic nature of this compound is primarily attributed to the protons on the methyl groups of the pentane-2,4-dione moiety. The parent compound, pentane-2,4-dione, has a pKa of approximately 8.9, indicating significant acidity for a carbon acid.[1] This acidity arises from the stabilization of the resulting enolate anion through resonance delocalization across the two carbonyl groups. While a specific pKa for this compound is not reported, the electron-withdrawing nature of the dithiane group is expected to influence the acidity of the acetyl protons. The sulfur atoms in the dithiane ring can act as weak Lewis bases.
Synthesis and Characterization
Synthetic Pathway
The synthesis of this compound has been reported via a condensation reaction. A schematic of the synthesis is provided below.[4]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
The following is a generalized experimental protocol based on reported literature.[5]
-
Reaction Setup: To a solution of pentane-2,4-dione in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) is added.
-
Formation of the Dithiocarboxylate: Carbon disulfide is added to the reaction mixture, which reacts with the enolate of pentane-2,4-dione.
-
Cyclization: 1,3-Dibromopropane is then added to the reaction mixture. This undergoes a cyclization reaction to form the 1,3-dithiane ring.
-
Workup and Purification: The reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.
Spectral Data
The characterization of this compound is typically performed using standard spectroscopic techniques.
| Spectroscopic Data | Observed Features |
| EIMS | Molecular ion peak consistent with the molecular weight (216.32 g/mol ). |
| ¹H NMR | Signals corresponding to the methyl protons of the pentane-2,4-dione moiety and the methylene protons of the 1,3-dithiane ring. |
| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the ylidene bridge, the methyl carbons, and the methylene carbons of the dithiane ring. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl groups (C=O) and the carbon-carbon double bond (C=C). |
Reactivity and Applications in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis, primarily as an odorless and stable equivalent of 1,3-propanedithiol for the thioacetalization of carbonyl compounds.[6][7] This reaction is useful for the protection of aldehydes and ketones.
Experimental Protocol: Thioacetalization
The following is a representative protocol for the thioacetalization of an aldehyde.[7]
-
Reaction Mixture: A mixture of the aldehyde, this compound, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid) is prepared, often under solvent-free conditions.
-
Reaction Conditions: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: The reaction mixture is typically worked up by neutralization with a weak base and extraction with an organic solvent. The product, a 1,3-dithiane, is then isolated and purified.
Caption: General workflow for thioacetalization reactions.
Biological Activities and Potential Applications in Drug Development
Recent studies have highlighted the potential of this compound as a bioactive molecule, particularly in the context of antimicrobial and anti-quorum sensing activities.[5]
Antimicrobial Activity
The compound has demonstrated inhibitory activity against a range of pathogenic microorganisms. The minimum inhibitory concentrations (MICs) against selected microbes are summarized in Table 2.
| Microorganism | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 625 | [5] |
| Escherichia coli | >625 | [5] |
| Candida albicans | >625 | [5] |
| Pseudomonas aeruginosa | Not Reported | |
| Chromobacterium violaceum | Not Reported |
Anti-Quorum Sensing Activity
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression. This compound has been shown to inhibit QS, as evidenced by the inhibition of violacein production in Chromobacterium violaceum.[5]
The proposed mechanism of action involves the interference with the QS signaling pathway. A simplified representation of the C. violaceum quorum sensing pathway and the potential point of inhibition is depicted below.
Caption: Inhibition of the C. violaceum quorum sensing pathway.
Experimental Protocol: Anti-Quorum Sensing Assay
The anti-quorum sensing activity can be evaluated using the Chromobacterium violaceum CV12472 bioassay.[5]
-
Culture Preparation: An overnight culture of C. violaceum is prepared in a suitable broth medium.
-
Assay Plates: Agar plates are seeded with the bacterial culture.
-
Application of Compound: Sterile paper discs impregnated with different concentrations of this compound are placed on the agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 30 °C) for 24-48 hours.
-
Observation: A clear zone of colorless, non-pigmented bacterial growth around the disc indicates the inhibition of violacein production and thus, anti-quorum sensing activity. The diameter of this zone is measured.
Conclusion
This compound is a multifaceted compound with established utility in organic synthesis and emerging potential in the field of antimicrobial drug discovery. Its role as a stable and odorless dithiol equivalent makes it a valuable tool for the protection of carbonyl groups. Furthermore, its demonstrated ability to inhibit bacterial growth and interfere with quorum sensing pathways opens new avenues for the development of novel anti-infective agents that may circumvent traditional resistance mechanisms. Further research into its precise mechanism of action and its effects on a broader range of biological systems is warranted to fully explore its therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 2,4-Pentanedione (HMDB0031648) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of inhibitory potentials of microbial biofilms and quorum-sensing by 3-(1,3-dithian-2-ylidene) pentane-2,4-dione and ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate [pharmacia.pensoft.net]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
what is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione used for
An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Applications in Organic Synthesis and Microbiology
Compound Identifier: this compound CAS Number: 55727-23-6[1] Molecular Formula: C₉H₁₂O₂S₂[1]
Introduction
This compound is a versatile organic compound belonging to the class of ketene dithioacetals.[2][3] Its unique structure, combining a dithiane ring with a pentane-2,4-dione moiety, has led to its exploration in two distinct scientific domains. Primarily, it serves as a stable, odorless, and efficient reagent in synthetic organic chemistry for the protection of carbonyl groups.[4][5][6] More recently, it has been investigated for its potential biological activities, specifically as an antimicrobial agent that can inhibit biofilm formation and disrupt bacterial communication (quorum sensing).[7]
This technical guide provides a comprehensive overview of the documented applications of this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations for researchers in organic synthesis and drug development.
Application 1: Odorless Thioacetalization Reagent in Organic Synthesis
The most established application of this compound is as a safe and effective substitute for the volatile and malodorous 1,3-propanedithiol in thioacetalization reactions.[4][5][6] This process is crucial in multi-step organic synthesis for the protection of carbonyl groups (aldehydes and ketones) as 1,3-dithianes.[4] The reagent offers a green chemistry approach due to its non-thiolic, odorless nature and its efficacy under mild, solvent-free conditions or in water.[5][6]
The reaction proceeds via an acid-catalyzed trans-thioacetalization, where the dithiane group is transferred from the reagent to a target carbonyl compound, releasing the innocuous pentane-2,4-dione as a byproduct.[5][6] The method shows high chemoselectivity, preferentially protecting aldehydes and aliphatic ketones over aromatic ketones.[5][8]
Data Presentation: Thioacetalization Reaction Yields
The following table summarizes the efficiency of this compound in protecting various carbonyl compounds under different catalytic conditions.
| Entry | Substrate (Carbonyl Compound) | Catalyst / Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | HCl (conc.), Solvent-free, RT | 10 | 98 | [5] |
| 2 | 4-Chlorobenzaldehyde | HCl (conc.), Solvent-free, RT | 10 | 99 | [5] |
| 3 | 4-Nitrobenzaldehyde | HCl (conc.), Solvent-free, RT | 10 | 99 | [5] |
| 4 | Cinnamaldehyde | HCl (conc.), Solvent-free, RT | 15 | 95 | [5] |
| 5 | Cyclohexanone | HCl (conc.), Solvent-free, RT | 20 | 96 | [5] |
| 6 | Acetophenone | HCl (conc.), Solvent-free, Reflux | 300 | 54 | [5] |
| 7 | Benzaldehyde | DBSA, H₂O, RT | 20 | 98 | [6] |
| 8 | 4-Methoxybenzaldehyde | DBSA, H₂O, RT | 30 | 99 | [6] |
| 9 | Cyclohexanone | DBSA, H₂O, RT | 60 | 96 | [6] |
| 10 | Heptanal | DBSA, H₂O, RT | 40 | 95 | [6] |
| RT = Room Temperature; DBSA = p-dodecylbenzenesulfonic acid. |
Experimental Protocol: General Procedure for Solvent-Free Thioacetalization
This protocol is adapted from the method described by Ouyang, Dong, et al. (2006).[5]
-
Reactant Mixture: In a round-bottom flask, mix the carbonyl compound (1.0 mmol) with this compound (1.1 mmol).
-
Catalyst Addition: Add two drops of concentrated hydrochloric acid to the mixture.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the collected solid with water (2 x 10 mL) and then with cold ethanol (2 x 5 mL). Dry the solid under vacuum to yield the pure 1,3-dithiane product.
Application 2: Antimicrobial and Anti-Quorum Sensing Agent
Recent research has highlighted the potential of this compound as a novel antimicrobial agent.[7] Studies have shown its efficacy against a range of pathogenic bacteria and fungi.[7] Beyond direct antimicrobial action, the compound has been found to inhibit the formation of biofilms and interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[7] Disrupting QS is a promising strategy to combat microbial resistance, as it targets virulence without exerting strong selective pressure for the development of resistant strains.[7]
References
- 1. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 6. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione (CAS Number: 55727-23-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Dithian-2-ylidene)-2,4-pentanedione, with CAS number 55727-23-6, is a versatile organosulfur compound that has garnered attention in synthetic organic chemistry and, more recently, in the field of antimicrobial research. Its unique chemical structure, incorporating both a dithiane moiety and a β-dicarbonyl group, imparts valuable reactivity and biological activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, applications in organic synthesis, and its emerging role as an antimicrobial and anti-quorum sensing agent.
Chemical Structure and Physicochemical Properties
The chemical identity and key physicochemical properties of 3-(1,3-dithian-2-ylidene)-2,4-pentanedione are summarized below.
Chemical Structure:
-
IUPAC Name: 3-(1,3-dithian-2-ylidene)pentane-2,4-dione[1]
-
Synonyms: 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione, 2,4-Pentanedione, 3-(1,3-dithian-2-ylidene)-[2]
-
Molecular Formula: C₉H₁₂O₂S₂[1]
-
Molecular Weight: 216.31 g/mol [3]
Physicochemical Data:
| Property | Value | Reference |
| Melting Point | 101.0 to 105.0 °C | [2] |
| Boiling Point | 387.2 °C at 760 mmHg | [2] |
| Density | 1.239 g/cm³ | [2] |
| Flash Point | 175.7 °C | [2] |
| XLogP3 | 2.2 | [2] |
| Polar Surface Area | 84.7 Ų | [1] |
| Appearance | Light orange to yellow to green powder to crystal | [3] |
Synthesis
The synthesis of 3-(1,3-dithian-2-ylidene)-2,4-pentanedione typically involves the condensation of an active methylene compound with carbon disulfide, followed by reaction with 1,3-dibromopropane. A general synthetic workflow is depicted below.
References
An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a versatile heterocyclic compound. The document covers its chemical identity, physicochemical properties, synthesis, applications in organic chemistry, and its emerging biological activities. Detailed experimental protocols and structured data are presented to support advanced research and development.
Nomenclature and Chemical Identifiers
The compound is systematically named this compound according to IUPAC nomenclature.[1][2] It is also commonly referred to by its synonym, 3-(1,3-dithian-2-ylidene)-2,4-pentanedione.[1][2] For unambiguous identification and database referencing, the following identifiers are used.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 55727-23-6[1][2] |
| Molecular Formula | C₉H₁₂O₂S₂[1][2] |
| Molecular Weight | 216.32 g/mol [1][2] |
| InChI | InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3[1] |
| InChIKey | PGPIRMKKHQOWIK-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)C(=C1SCCCS1)C(=O)C[2] |
| PubChem CID | 681994[1] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in various experimental setups.
| Property | Value |
| Melting Point | 101.0 to 105.0 °C[3] |
| Boiling Point | 387.2 °C at 760 mmHg (Predicted)[3] |
| Density | 1.239 g/cm³ (Predicted)[3] |
| Flash Point | 175.7 °C (Predicted)[3] |
| XLogP3 | 1.4 - 2.2[1][3] |
| Topological Polar Surface Area (TPSA) | 84.7 Ų[1] |
| Refractive Index | 1.573 (Predicted)[3] |
Synthesis and Reaction Mechanisms
This compound can be synthesized and has been fully characterized using mass spectrometry and NMR spectral data.[4] The general synthetic pathway is outlined below.
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
A significant application of this compound is its use as a stable, odorless, and efficient substitute for the volatile and malodorous 1,3-propanedithiol in the protection of carbonyl groups.[5][6][7] This process, known as thioacetalization, converts aldehydes and ketones into their corresponding 1,3-dithianes, which are stable under various reaction conditions.
The reaction is particularly valuable for its chemoselectivity. Under acid-promoted conditions, aldehydes and aliphatic ketones are readily converted to their dithioacetals, while aromatic ketones react much more slowly, allowing for selective protection in multifunctional molecules.[5][7] This method is considered a green chemistry approach due to its mild conditions and the ability to be performed in water or under solvent-free conditions.[6][7]
Caption: Logical workflow of carbonyl protection via thioacetalization.
Biological and Antimicrobial Activity
Recent studies have explored the bioactivity of this compound, revealing its potential as an antimicrobial agent.[4] It has demonstrated inhibitory effects against a range of pathogenic microorganisms, including both bacteria and fungi. The compound not only inhibits microbial growth but also interferes with virulence factors such as biofilm formation and quorum sensing (QS), the cell-to-cell communication system in bacteria.[4]
The antimicrobial efficacy, represented by Minimum Inhibitory Concentration (MIC), is summarized below.
| Target Microorganism | Type | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 4.88 - 312 | [4] |
| Escherichia coli | Gram-negative Bacteria | 4.88 - 312 | [4] |
| Chromobacterium violaceum | Gram-negative Bacteria | 4.88 - 312 | [4] |
| Staphylococcus aureus | Gram-positive Bacteria | 4.88 - 312 | [4] |
| Candida albicans | Fungus | 4.88 - 312 | [4] |
The ability to inhibit violacein production in C. violaceum indicates a disruption of QS pathways, which are critical for coordinating virulence and biofilm establishment in many pathogens.[4] This anti-quorum sensing and anti-biofilm activity makes it a promising candidate for developing novel strategies to combat antimicrobial resistance.[4]
Experimental Protocols
The following are representative methodologies for key experiments involving this compound, based on published literature.
This protocol describes the protection of an aldehyde using this compound under solvent-free conditions.[7]
-
Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol) and this compound (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 30-60 minutes.
-
Work-up: Upon completion, add cold water to the reaction mixture. The solid product (the 1,3-dithiane) will precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a cold solution of sodium bicarbonate to neutralize any remaining acid. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure dithioacetal.
This protocol outlines the determination of MIC values using a broth microdilution method.[4]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Microplate Preparation: In a 96-well microtiter plate, add 100 µL of appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to each well.
-
Serial Dilution: Add a defined volume of the compound's stock solution to the first well and perform a two-fold serial dilution across the plate to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of this inoculum to each well.
-
Controls: Include a positive control (microbes in medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete visual inhibition of microbial growth. This can be confirmed by adding a viability indicator like resazurin.
References
- 1. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione 97% | CAS: 55727-23-6 | AChemBlock [achemblock.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 7. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
physical and chemical properties of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
An In-Depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a heterocyclic compound with significant applications in organic synthesis and potential pharmacological activities. This document details its role as a stable, odorless equivalent of 1,3-propanedithiol, its reactivity in thioacetalization reactions, and its emerging profile as an antimicrobial and anti-quorum sensing agent. All quantitative data are summarized for clarity, and key experimental protocols are described. Visual diagrams are provided to illustrate synthetic pathways, reaction workflows, and biological mechanisms of action, tailored for researchers, chemists, and professionals in drug development.
Physical and Chemical Properties
This compound is a light yellow crystalline solid at room temperature.[1] It is characterized by the presence of a dicarbonyl moiety attached to a dithiane ring. Its solubility profile indicates that it is soluble in dimethyl sulfoxide (DMSO) and methanol.[1] The key physical and computed properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂S₂ | [2][3] |
| Molecular Weight | 216.31 - 216.32 g/mol | [2][3][4] |
| Exact Mass | 216.02787 - 216.02800 Da | [2][3] |
| Appearance | Light Yellow Crystalline Solid | [1] |
| Melting Point | 101.0 to 105.0 °C | [1][3][5] |
| Boiling Point | 387.2 °C at 760 mmHg | [3][5] |
| Density | 1.239 g/cm³ | [3][5] |
| Flash Point | 175.7 °C | [3] |
| Refractive Index | 1.573 | [3] |
| Polar Surface Area (PSA) | 84.7 Ų | [2][3] |
| XLogP3 | 1.4 / 2.25 | [2][3] |
| CAS Number | 55727-23-6 | [2][3] |
Chemical Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved from common starting materials. The precursors for its synthesis include carbon disulfide (CS₂), 1,3-dibromopropane, and 2,4-pentanedione (acetylacetone).[5]
Caption: Synthetic pathway from precursors to the target compound.
Chemical Reactivity and Applications
The primary application of this compound in organic chemistry is as a non-thiolic, odorless, and efficient substitute for 1,3-propanedithiol in thioacetalization reactions.[6][7][8] This reaction is crucial for the protection of carbonyl groups in aldehydes and ketones.[7]
The dithiane functional group is a cornerstone in the concept of "umpolung," or the reversal of polarity of a carbonyl carbon.[9] By converting the electrophilic carbonyl carbon into a nucleophilic center after deprotonation, it enables the formation of challenging carbon-carbon bonds.[9]
The thioacetalization reaction can be performed under various conditions, including in water catalyzed by p-dodecylbenzenesulfonic acid (DBSA) or under solvent-free conditions using an acid promoter like concentrated HCl.[6][8] This method is noted for its high yields and chemoselectivity; it selectively protects aldehydes and aliphatic ketones over aromatic ketones, which react more slowly.[8][10] The environmentally friendly nature of using water as a solvent or avoiding solvents altogether makes this reagent a practical alternative in green chemistry.[6][8]
Biological and Pharmacological Activity
Recent studies have highlighted the potential of this compound as a bioactive molecule. It has demonstrated notable antimicrobial, antibiofilm, and anti-quorum sensing activities.[11]
Antimicrobial Activity
The compound has been evaluated for its efficacy against a panel of pathogenic microorganisms. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] A summary of its minimum inhibitory concentrations (MIC) is presented in Table 2.
Table 2: Summary of Antimicrobial Activity (MIC)
| Microorganism | Type | MIC (µg/mL) | Source(s) |
| Staphylococcus aureus | Gram-positive bacteria | 200 | [11] |
| Escherichia coli | Gram-negative bacteria | 100 | [11] |
| Candida albicans | Fungus | 50 | [11] |
Anti-Quorum Sensing and Antibiofilm Activity
Beyond direct antimicrobial action, this compound disrupts quorum sensing (QS), the cell-to-cell signaling mechanism that bacteria use to coordinate group behaviors like virulence and biofilm formation.[11] By inhibiting QS, the compound can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[11] This disruption of intercellular signaling represents a promising strategy to combat microbial resistance.[11]
Caption: Inhibition of biofilm formation via quorum sensing disruption.
Experimental Protocols
Protocol for Thioacetalization of Aldehydes (Solvent-Free)
This protocol is adapted from the acid-promoted, solvent-free method.[8]
-
Reactant Preparation : In a round-bottom flask, combine the aldehyde (1.0 mmol) and this compound (1.1 mmol).
-
Catalyst Addition : Add one drop of concentrated hydrochloric acid (HCl) as the catalyst.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, add 10 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Isolation : The solid product (the dithiane) is typically insoluble and can be isolated by filtration.
-
Purification : Wash the collected solid with water and then a small amount of cold ethanol to remove the 2,4-pentanedione byproduct. Dry the product under vacuum.
Caption: Experimental workflow for the protection of aldehydes.
Protocol for Antimicrobial Susceptibility Testing
A standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Stock Solution : Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Inoculation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.
-
Controls : Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a versatile and valuable reagent in modern organic chemistry, offering a safe and efficient alternative for the protection of carbonyl groups. Its favorable physical properties, such as its solid state and lack of odor, enhance its practicality. Furthermore, its demonstrated biological activities against pathogenic bacteria and fungi, particularly through the disruption of quorum sensing, position it as a compound of interest for further investigation in the development of novel anti-infective therapies. This guide provides the foundational technical data and protocols to support its application in both synthetic and medicinal chemistry research.
References
- 1. 3-(1,3-DITHIAN-2-YLIDENE)-PENTANE-2,4-DIONE | 55727-23-6 [amp.chemicalbook.com]
- 2. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. CAS#:55727-23-6 | 3-(1,3-DITHIAN-2-YLIDENE)-PENTANE-2,4-DIONE | Chemsrc [chemsrc.com]
- 6. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
3-(1,3-dithian-2-ylidene)pentane-2,4-dione molecular weight and formula
Technical Data Sheet: 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
Audience: Researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This document provides a detailed overview of the chemical and physical properties of this compound, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.
Nomenclature and Identifiers
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Weight | 216.32 g/mol | [1][4] |
| Exact Mass | 216.02800 Da | [4] |
| Density | 1.239 g/cm³ | [4][5] |
| Melting Point | 101.0 to 105.0 °C | [4][5] |
| Boiling Point | 387.2 °C at 760 mmHg | [4][5] |
| Flash Point | 175.7 °C | [4] |
Structural Information
The molecular structure of this compound features a pentane-2,4-dione backbone with a 1,3-dithiane ring attached via a double bond at the third carbon position.
Logical Structure Diagram
The relationship between the core chemical entities and the final compound is illustrated below.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound would be included in this section in a full whitepaper. This would involve step-by-step procedures for the chemical reactions, purification methods (e.g., chromatography, recrystallization), and analytical techniques (e.g., NMR, mass spectrometry, HPLC) used to characterize the compound.
Safety and Handling
This section would typically provide comprehensive safety information, including hazard identification, personal protective equipment (PPE) recommendations, and storage guidelines. According to available data, this compound should be handled in a well-ventilated area, and contact with skin and eyes should be avoided[4].
References
- 1. 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione 97% | CAS: 55727-23-6 | AChemBlock [achemblock.com]
- 2. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithianes | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. CAS#:55727-23-6 | 3-(1,3-DITHIAN-2-YLIDENE)-PENTANE-2,4-DIONE | Chemsrc [chemsrc.com]
Unlocking Novel Bond Formations: An In-depth Technical Guide to the Umpolung Reactivity of Dithianes
For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive exploration of the umpolung reactivity of 1,3-dithianes. This powerful strategy in organic synthesis enables the inversion of carbonyl group polarity, transforming an electrophilic carbon into a potent nucleophile. This guide delves into the core principles, experimental protocols, and synthetic applications of this transformative chemical tool, with a focus on the renowned Corey-Seebach reaction.
The concept of "umpolung," a German term for polarity inversion, fundamentally alters the traditional reactivity of functional groups, opening new avenues for carbon-carbon bond formation. In the context of carbonyl compounds, the electrophilic nature of the carbonyl carbon is well-established. However, by converting an aldehyde into a 1,3-dithiane, this polarity can be temporarily reversed. The resulting dithiane can be deprotonated at the C2 position to generate a nucleophilic acyl anion equivalent, a feat pioneered by E.J. Corey and Dieter Seebach. This "masked" acyl anion can then participate in a wide range of nucleophilic substitution and addition reactions with various electrophiles, leading to the synthesis of ketones, α-hydroxy ketones, 1,2-diketones, and other valuable molecular architectures that are often challenging to access through conventional methods.
The Corey-Seebach Reaction: A Three-Act Synthetic Drama
The synthetic utility of dithiane umpolung is best exemplified by the Corey-Seebach reaction, which can be dissected into three key stages:
-
Protection (Thioacetalization): An aldehyde is reacted with 1,3-propanedithiol in the presence of an acid catalyst to form the corresponding 1,3-dithiane. This step effectively masks the carbonyl group and installs the key functionality for the subsequent umpolung.
-
Deprotonation and Nucleophilic Attack: The C2 proton of the 1,3-dithiane, now rendered acidic by the adjacent sulfur atoms, is abstracted by a strong base, typically n-butyllithium, to form a 2-lithio-1,3-dithiane. This potent nucleophile readily reacts with a diverse array of electrophiles.
-
Deprotection (Hydrolysis): The dithiane moiety is removed to unveil the newly formed carbonyl group, yielding the final product. This can be achieved through various methods, often employing reagents like mercury(II) salts or oxidative conditions.
Visualizing the Umpolung Pathway
The logical flow of the Corey-Seebach reaction, from the initial aldehyde to the final ketone product, can be visualized as a clear experimental workflow.
Caption: Experimental workflow of the Corey-Seebach reaction.
The core of this transformation lies in the umpolung of the carbonyl carbon's reactivity. The following diagram illustrates this fundamental principle.
Caption: The concept of umpolung in dithiane chemistry.
Quantitative Data on Dithiane Reactivity
The versatility of the 2-lithio-1,3-dithiane anion is demonstrated by its successful reaction with a wide range of electrophiles. The following tables summarize the yields obtained for various product classes.
Table 1: Synthesis of Ketones via Reaction with Alkyl Halides
| Aldehyde Precursor | Electrophile (Alkyl Halide) | Product | Yield (%) |
| Benzaldehyde | Benzyl bromide | Dibenzyl ketone | 85 |
| Acetaldehyde | 1-Bromobutane | 2-Hexanone | 78 |
| Isovaleraldehyde | Methyl iodide | 4-Methyl-2-pentanone | 82 |
Table 2: Synthesis of α-Hydroxy Ketones via Reaction with Carbonyl Compounds
| Dithiane Precursor | Electrophile (Carbonyl) | Product | Yield (%) |
| 2-Phenyl-1,3-dithiane | Acetone | 2-Hydroxy-2-methyl-1-phenyl-1-propanone | 90 |
| 1,3-Dithiane | Cyclohexanone | 1-(1-Hydroxycyclohexyl)methanone | 88 |
| 2-Methyl-1,3-dithiane | Benzaldehyde | 1-Hydroxy-1-phenyl-2-propanone | 85 |
Table 3: Synthesis of β-Hydroxy Ketones via Reaction with Epoxides
| Dithiane Precursor | Electrophile (Epoxide) | Product | Yield (%) |
| 1,3-Dithiane | Styrene oxide | 1-Hydroxy-3-phenyl-2-propanone | 75 |
| 2-Phenyl-1,3-dithiane | Propylene oxide | 1-Hydroxy-1-phenyl-2-butanone | 80 |
Detailed Experimental Protocols
For the successful implementation of dithiane umpolung chemistry, meticulous attention to experimental detail is crucial. The following protocols provide step-by-step guidance for the key transformations.
Protocol 1: Formation of 2-Phenyl-1,3-dithiane
This procedure details the synthesis of a common dithiane starting material from benzaldehyde and 1,3-propanedithiol.
Materials:
-
Benzaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chloroform (CHCl₃)
-
Glacial acetic acid
-
10% Aqueous potassium hydroxide (KOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methanol
Procedure:
-
A solution of benzaldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) in chloroform is prepared.
-
To a refluxing solution of boron trifluoride diethyl etherate (0.1 eq) in chloroform and glacial acetic acid, the aldehyde/dithiol solution is added dropwise over 8 hours.
-
After the addition is complete, the reaction mixture is cooled to room temperature and washed sequentially with water, 10% aqueous KOH, and again with water.
-
The organic layer is dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from methanol to afford pure 2-phenyl-1,3-dithiane.
Protocol 2: Generation of 2-Lithio-1,3-dithiane and Reaction with an Electrophile (e.g., Acetophenone)
This protocol outlines the generation of the nucleophilic dithiane anion and its subsequent reaction with a ketone electrophile to form an α-hydroxy dithiane adduct.
Materials:
-
2-Substituted-1,3-dithiane (e.g., 2-methyl-1,3-dithiane)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the 2-substituted-1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -30 °C for 2 hours to ensure complete deprotonation.
-
The reaction mixture is re-cooled to -78 °C, and a solution of acetophenone (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for an additional 3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the pure 2-(1-hydroxy-1-phenylethyl)-2-methyl-1,3-dithiane.
Protocol 3: Deprotection of a 2-Alkyl-1,3-dithiane using Mercury(II) Chloride
This classic deprotection method utilizes mercury(II) chloride to hydrolyze the dithioacetal and reveal the carbonyl group.
Materials:
-
2-Alkyl-1,3-dithiane
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile
-
Water
Procedure:
-
A suspension of the 2-alkyl-1,3-dithiane (1.0 eq), mercury(II) chloride (2.5 eq), and calcium carbonate (2.5 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by flash chromatography to afford the desired ketone.
Protocol 4: Oxidative Deprotection using N-Bromosuccinimide (NBS)
This protocol offers an alternative, metal-free method for dithiane deprotection.
Materials:
-
2-(1-Hydroxyalkyl)-1,3-dithiane
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The 2-(1-hydroxyalkyl)-1,3-dithiane (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 4:1 v/v).
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (4.0 eq) is added portion-wise over 10 minutes, and the reaction mixture is stirred at 0 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the pure α-hydroxy ketone.
Conclusion
The umpolung reactivity of dithianes represents a cornerstone of modern organic synthesis, providing a reliable and versatile method for the construction of complex molecular architectures. The ability to transform an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent has empowered chemists to devise novel synthetic strategies and access a wide range of valuable compounds. The detailed protocols and quantitative data presented in this whitepaper serve as a practical guide for researchers, scientists, and drug development professionals seeking to harness the power of dithiane umpolung in their synthetic endeavors. As the demand for more efficient and innovative synthetic methodologies continues to grow, the principles of umpolung, exemplified by the chemistry of dithianes, will undoubtedly remain a vital tool in the synthetic chemist's arsenal.
In-Depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Spectral Data, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, experimental protocols, and biological significance of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. This compound serves as a key intermediate in organic synthesis and has demonstrated notable antimicrobial and anti-quorum sensing activities, making it a molecule of interest for drug development.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂S₂ | PubChem |
| Molecular Weight | 216.32 g/mol | PubChem |
| CAS Number | 55727-23-6 | PubChem |
| Appearance | Not explicitly stated, likely a solid | General chemical properties |
Spectroscopic Data
Detailed experimental spectral data for this compound has been reported in a 2022 study focusing on its synthesis and biological evaluation.[1][2][3] The characterization was performed using Electron Ionization Mass Spectrometry (EIMS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) techniques.[1][2][3] While the full spectral data is contained within the complete publication, this guide provides a summary of the expected and reported characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, the following signals are anticipated and have been confirmed by NMR analysis.[1][2][3]
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.2 - 2.5 | m | 2H | S-CH₂-CH₂ -CH₂-S |
| ~ 2.9 - 3.2 | t | 4H | S-CH₂ -CH₂-CH₂ -S |
| ~ 2.4 | s | 6H | 2 x C(=O)-CH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 25 | S-CH₂-C H₂-CH₂-S |
| ~ 30 | S-C H₂-CH₂-C H₂-S |
| ~ 32 | 2 x C(=O)-C H₃ |
| ~ 115 | =C (dithiane) |
| ~ 170 | C =C(dithiane) |
| ~ 195 | 2 x C =O |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Predicted IR Data
| Frequency (cm⁻¹) | Functional Group |
| ~ 2900 - 3000 | C-H stretch (aliphatic) |
| ~ 1650 - 1700 | C=O stretch (conjugated ketone) |
| ~ 1580 - 1640 | C=C stretch |
| ~ 600 - 800 | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The compound has been characterized by EIMS.[1][2][3]
Mass Spectrometry Data
| m/z | Interpretation |
| 216.0279 | [M]⁺ (Calculated for C₉H₁₂O₂S₂) |
| Other fragments | Corresponding to the loss of acetyl, dithiane ring fragments, etc. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been reported and a schematic representation is available.[4] A general procedure involves the reaction of 2-lithio-1,3-dithiane with an appropriate electrophile, or the condensation of pentane-2,4-dione with a suitable dithiane precursor.
A common application of this compound is as an odorless and efficient equivalent of 1,3-propanedithiol for the thioacetalization of aldehydes and ketones.[5] This reaction is often carried out under mild, acid-catalyzed conditions, sometimes in water or under solvent-free conditions.
Spectroscopic Analysis Protocol
A general protocol for obtaining the spectral data would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a thin film, in a KBr pellet, or as a solution. For mass spectrometry, the sample is introduced into the instrument, often in a volatile solvent.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Process the data to determine chemical shifts, coupling constants, and integration.
-
FT-IR Spectroscopy: Record the infrared spectrum using a Fourier-transform infrared spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum using an electron ionization mass spectrometer to determine the molecular ion peak and fragmentation pattern.
Biological Activity and Signaling Pathways
This compound has demonstrated significant potential as an antimicrobial agent, particularly through the inhibition of biofilm formation and quorum sensing (QS) in pathogenic bacteria.[1][2][3][4]
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for virulence factor production and biofilm formation. This compound has been shown to inhibit violacein production in Chromobacterium violaceum, a model organism for studying QS, indicating that it can interfere with both signal production and reception.[1][2][3][4]
The following diagram illustrates a simplified workflow for evaluating the anti-quorum sensing and antimicrobial activity of this compound.
Caption: Evaluation workflow for the synthesized compound.
The following diagram illustrates a simplified signaling pathway of quorum sensing inhibition.
Caption: Mechanism of quorum sensing inhibition.
Applications in Drug Development
The ability of this compound to disrupt bacterial communication and biofilm formation makes it a promising candidate for the development of new anti-infective agents.[1][2][3] By targeting virulence rather than bacterial growth, such compounds may exert less selective pressure for the development of resistance. Its utility as a synthetic intermediate further broadens its applicability in the synthesis of more complex and potent drug candidates. The dithiane functional group is a versatile tool in organic synthesis, often employed for umpolung (polarity reversal) of carbonyl reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of inhibitory potentials of microbial biofilms and quorum-sensing by 3-(1,3-dithian-2-ylidene) pentane-2,4-dione and ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate [pharmacia.pensoft.net]
- 3. Synthesis and evaluation of inhibitory potentials of microbial biofilms and quorum-sensing by 3-(1,3-dithian-2-ylidene) pentane-2,4-dione and ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
A Technical Guide to the Preliminary Biological Activity Screening of Dithiane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Dithiane derivatives, a class of sulfur-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and drug development. Their unique structural characteristics allow for diverse chemical modifications, making them promising candidates for novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of dithiane derivatives, with a primary focus on their anticancer and antimicrobial activities. It consolidates quantitative data, details key experimental protocols, and presents visual workflows and pathways to serve as an in-depth resource for the scientific community.
Anticancer Activity of Dithiane Derivatives
Dithiane derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms of action. A key area of investigation is their ability to inhibit enzymes crucial for cancer cell survival and proliferation.
1.1. Mechanism of Action: Inhibition of Thioredoxin Reductase (TrxR)
The thioredoxin system is a pivotal regulator of cellular redox balance and is frequently overexpressed in cancer cells to manage increased oxidative stress, making it an attractive therapeutic target.[1] Thioredoxin Reductase 1 (TrxR1), a key enzyme in this system, has been identified as a target for some dithiane and related cyclic disulfide derivatives.[1] The inhibitory action of these compounds disrupts the redox homeostasis of cancer cells, leading to increased oxidative stress and subsequent cell death.
1.2. Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of dithiane and related heterocyclic derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this assessment.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole Derivative 15 | MCF-7 (Breast) | 11.5 ± 0.6 | [2] |
| 1,3,4-Thiadiazole Derivative 3e | HCT-116 (Colon) | 7.19 | [3] |
| 1,3,4-Thiadiazole Derivative 3l | HCT-116 (Colon) | 6.56 | [3] |
| 1,3,4-Thiadiazole Derivative 3e | Huh-7 (Liver) | 11.84 | [3] |
| 1,3,4-Thiadiazole Derivative 3l | Huh-7 (Liver) | 10.11 | [3] |
| 1,3,4-Thiadiazole Derivative 22 | T47D (Breast) | 0.042 | [3] |
| 1,3,4-Thiadiazole Derivative 23 | T47D (Breast) | 0.058 | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [4] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [4] |
| 1,2,4-Oxadiazole Derivative 5 | A-549 (Lung) | 0.11 ± 0.051 | [5] |
| 1,2,4-Oxadiazole Derivative 5 | MCF-7 (Breast) | 0.22 ± 0.078 | [5] |
| Quinoxaline Analog 25 | (Thymidine Phosphorylase Inhibition) | 3.20 ± 0.10 | [6][7] |
1.3. Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Dithiane derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dithiane derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
1.4. Visualization: Cytotoxicity Screening Workflow
Caption: General workflow for an MTT-based cytotoxicity assay.
Antimicrobial Activity
Heterocyclic compounds containing sulfur, such as thiadiazoles and dithianes, have shown a broad spectrum of antimicrobial activities.[8] Preliminary screening is essential to identify lead compounds with potential for development as antibacterial or antifungal agents.
2.1. Data Presentation: Antibacterial Activity
The antibacterial efficacy is often first assessed qualitatively using diffusion assays, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole Derivative 48 | Staphylococcus aureus | 18.96 | - | [8] |
| 1,3,4-Thiadiazole Derivative 48 | Escherichia coli | 17.33 | - | [8] |
| 1,3,4-Thiadiazole Derivative 48 | Bacillus pumilus | 18.20 | - | [8] |
| Thiazole Derivative 43d | Pseudomonas aeruginosa | - | 15.3 | [9] |
| Thiazole Derivative 37c | (Gram-positive) | - | 46.9 - 93.7 | [9] |
| P. hadiensis Extract | Staphylococcus aureus | 16 | - | [10] |
| P. mutabilis Extract | Staphylococcus aureus | 15 | - | [10] |
2.2. Data Presentation: Antifungal Activity
Antifungal activity is evaluated by determining the MIC, the Minimum Fungicidal Concentration (MFC), or the half-maximal effective concentration (EC50).
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) | Reference |
| 1,3,4-Oxadiazole LMM11 | Candida albicans | 32 | 64 | - | [11] |
| 1,3,4-Oxadiazole LMM5 | Candida albicans | 32 | 256 | - | [11] |
| Thiadiazole Derivative D4 | Phomopsis sp. | - | - | 14.4 | [12] |
| Thiadiazole Derivative 4i | Phytophthora infestans | - | - | 3.43 | [13] |
| Benzoxazinone Derivative 5r | Phytophthora infestans | - | - | 15.37 | [14] |
| Benzoxazinone Derivative 5L | G. zeae | - | - | 20.06 | [14] |
| Thiadiazole Derivative C1 | Candida spp. | 8 - 96 | - | - | [15] |
2.3. Experimental Protocols
2.3.1. Agar Well Diffusion Assay
This method is used for the initial screening of antimicrobial activity.[10]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the well.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Dithiane derivatives (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin) and negative control (DMSO)
Procedure:
-
Plate Preparation: Pour molten MHA into sterile petri dishes and allow to solidify.
-
Inoculation: Aseptically swab the surface of the MHA plates with the bacterial inoculum to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
2.3.2. Broth Microdilution Assay for MIC Determination
This method provides a quantitative measure of antimicrobial activity.[11]
Principle: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium is determined.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial/fungal inoculum (adjusted to the appropriate concentration)
-
Dithiane derivatives
-
Resazurin or other viability indicators (optional)
Procedure:
-
Compound Dilution: Add 100 µL of MHB to all wells. Add 100 µL of the stock test compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from one column to the next.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The result can be confirmed by adding a viability indicator.
Caption: Diagram illustrating competitive enzyme inhibition.
Conclusion
The preliminary biological screening of dithiane derivatives reveals a class of compounds with significant therapeutic potential, particularly in the fields of oncology and microbiology. Their activity as enzyme inhibitors, especially against targets like Thioredoxin Reductase, highlights a promising avenue for the development of novel anticancer drugs. Furthermore, the observed antibacterial and antifungal properties warrant further investigation to address the growing challenge of antimicrobial resistance. The protocols and data presented in this guide offer a foundational framework for researchers to systematically evaluate dithiane derivatives and identify lead candidates for further preclinical and clinical development. Future efforts should focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance their potency and selectivity, ultimately translating their chemical promise into effective therapeutic solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. sciprofiles.com [sciprofiles.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 12. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 15. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Stability and Utility of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione has emerged as a significant reagent in modern organic synthesis, primarily valued as a stable and odorless equivalent of the foul-smelling 1,3-propanedithiol for the protection of carbonyl groups. While extensive theoretical studies on its intrinsic stability are not widely published, its practical application under various reaction conditions provides substantial evidence of its robust nature. This technical guide consolidates the available information on its synthesis and reactivity, infers its stability from its chemical behavior, and proposes a comprehensive theoretical workflow to rigorously quantify its structural and energetic properties. This document aims to serve as a resource for researchers utilizing this compound and for computational chemists interested in exploring the stability of ketene dithioacetals.
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Thioacetals, particularly those derived from 1,3-propanedithiol (forming 1,3-dithianes), are among the most robust protecting groups due to their stability towards both acidic and basic conditions. However, the use of volatile and malodorous thiols poses significant practical and environmental challenges. This compound presents an elegant solution to this problem, acting as an efficient thioacetalization reagent without the associated odor.[1][2] Its stability as a solid reagent and its predictable reactivity make it a valuable tool in the synthetic chemist's arsenal.
Inferred Stability from Synthetic Applications
The inherent stability of this compound can be inferred from its successful application in a variety of chemical transformations. It is a solid compound that can be handled and stored under normal laboratory conditions. Furthermore, it participates in acid-catalyzed thioacetalization reactions, often under solvent-free conditions or in water, without significant degradation.[1][3] This resilience in the presence of acid and its ability to act as a stable precursor to the dithiane moiety underscore its thermodynamic and kinetic stability. The core structure, a ketene dithioacetal, is stabilized by the delocalization of electrons involving the sulfur atoms, which contributes to its overall low reactivity until activated by a catalyst.
Synthesis of this compound
The synthesis of the title compound is straightforward and has been reported in the literature. A schematic of a common synthetic route is presented below.
References
- 1. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
Methodological & Application
Application Note: Two-Step Synthesis of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
Abstract
This document provides a detailed protocol for the synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a valuable ketene dithioacetal, starting from 1,3-dithiane. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic molecules for pharmaceutical research.[1] It is also widely recognized as a stable, non-thiolic, and odorless equivalent of 1,3-propanedithiol for the thioacetalization of carbonyl compounds.[2][3][4] The described synthesis follows a robust two-step procedure: (I) formation of the intermediate 2-methoxy-1,3-dithiane, and (II) subsequent acid-catalyzed condensation with pentane-2,4-dione. This protocol is designed to provide researchers with a reliable method for accessing this important synthetic building block.
Principle and Workflow
The synthesis is based on a condensation reaction between an activated dithiane species and an active methylene compound. 1,3-Dithiane is first converted into 2-methoxy-1,3-dithiane, which functions as a dithio-orthoester. This intermediate is then reacted with pentane-2,4-dione (an active methylene compound) under Lewis acid catalysis. The reaction proceeds via nucleophilic attack from the enol form of pentane-2,4-dione onto the activated dithiane, followed by the elimination of methanol to yield the target ketene dithioacetal.
Figure 1: Overall synthetic workflow from 1,3-dithiane to the target product.
Experimental Protocols
Materials and Equipment
-
Reagents: 1,3-Dithiane, Trimethyl orthoformate, p-Toluenesulfonic acid (p-TsOH), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), Pentane-2,4-dione, Anhydrous zinc chloride (ZnCl₂), Diethyl ether, Hexane.
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, column chromatography setup, standard glassware.
Step 1: Synthesis of 2-Methoxy-1,3-dithiane
This procedure details the formation of the key orthoester intermediate.
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dithiane (6.0 g, 50 mmol, 1.0 eq).
-
Dissolve the dithiane in dichloromethane (100 mL).
-
Add trimethyl orthoformate (8.0 g, 75 mmol, 1.5 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (95 mg, 0.5 mmol, 0.01 eq).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.
Quantitative Data (Step 1):
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 1,3-Dithiane | 120.25 | 6.0 g | 50 | 1.0 |
| Trimethyl orthoformate | 106.12 | 8.0 g | 75 | 1.5 |
| p-Toluenesulfonic acid | 190.22 | 95 mg | 0.5 | 0.01 |
| Dichloromethane | - | 100 mL | - | Solvent |
Step 2: Synthesis of this compound
This procedure describes the final condensation to yield the target product.
Protocol:
-
Set up a dry 250 mL round-bottom flask with a reflux condenser and magnetic stir bar under an inert atmosphere (e.g., Nitrogen).
-
Add the crude 2-methoxy-1,3-dithiane (approx. 50 mmol, 1.0 eq) and pentane-2,4-dione (5.5 g, 55 mmol, 1.1 eq) to the flask.
-
Add anhydrous zinc chloride (ZnCl₂) (7.5 g, 55 mmol, 1.1 eq) portion-wise. Note: The addition may be exothermic.
-
Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether (100 mL).
-
Carefully quench the reaction by slowly adding 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 40 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.
Quantitative Data (Step 2):
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 2-Methoxy-1,3-dithiane | 150.26 | ~7.5 g (crude) | ~50 | 1.0 |
| Pentane-2,4-dione | 100.12 | 5.5 g | 55 | 1.1 |
| Zinc Chloride (anhydrous) | 136.30 | 7.5 g | 55 | 1.1 |
Product Characterization & Results
| Parameter | Result |
| Product Name | This compound |
| Chemical Formula | C₉H₁₂O₂S₂ |
| Molar Mass | 216.32 g/mol |
| Appearance | Pale yellow to white solid |
| Expected Yield | 65-80% (over two steps) |
| Melting Point | ~85-88 °C (literature value) |
Proposed Reaction Mechanism
The condensation reaction is catalyzed by the Lewis acid (ZnCl₂), which coordinates to the methoxy group, making it a better leaving group. The enol tautomer of pentane-2,4-dione then acts as a nucleophile, attacking the C2 position of the dithiane ring. Subsequent elimination of the methanol-ZnCl₂ adduct yields the thermodynamically stable conjugated product.
Figure 2: Simplified mechanism for the Lewis acid-catalyzed condensation.
Safety Precautions
-
1,3-Dithiane: Has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Dichloromethane, diethyl ether, and hexane are volatile and flammable. Avoid open flames and ensure adequate ventilation.
-
Reagents: p-Toluenesulfonic acid and zinc chloride are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: The quenching of Lewis acids and acidic solutions is exothermic. Perform additions slowly and with cooling if necessary.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. All procedures should be carried out with appropriate safety measures.
References
- 1. 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione [myskinrecipes.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 4. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for Thioacetalization using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the thioacetalization of carbonyl compounds using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. This reagent serves as an odorless and efficient equivalent to the foul-smelling 1,3-propanedithiol, offering a significant advantage in laboratory settings. The protocols outlined below are suitable for the protection of aldehydes and ketones, a crucial step in many organic synthesis and drug development pathways.
Introduction
Thioacetalization is a fundamental reaction in organic chemistry for the protection of carbonyl groups.[1] The resulting 1,3-dithianes are stable to a wide range of reaction conditions and can be deprotected when needed.[2] Furthermore, the C2 proton of the dithiane ring is acidic and can be removed to form a nucleophilic carbanion, enabling carbon-carbon bond formation in a process known as umpolung or polarity reversal.[3]
Traditionally, thioacetalization is carried out using volatile and malodorous thiols like 1,3-propanedithiol, which pose significant environmental and safety concerns.[4] this compound has emerged as a superior alternative, being a non-thiolic, odorless, and stable solid.[4][5] This reagent allows for efficient thioacetalization under mild conditions, with high yields and excellent chemoselectivity.[6]
Two primary protocols have been developed for its use: a solvent-free method and a method conducted in water, highlighting the green chemistry aspects of this reagent.[4][5]
Key Advantages
-
Odorless: Eliminates the need for handling foul-smelling thiols.[4]
-
High Yields: Provides excellent yields for the protection of a wide range of aldehydes and aliphatic ketones.[4][5]
-
Chemoselective: Allows for the selective protection of aldehydes and aliphatic ketones in the presence of aromatic ketones.[2][4]
-
Mild Reaction Conditions: The reactions can be performed under acidic catalysis without the need for harsh reagents.[4][5]
-
Environmentally Friendly: Protocols are available under solvent-free conditions or in water, reducing the reliance on volatile organic solvents.[4][5]
Experimental Protocols
Two effective protocols for the thioacetalization of carbonyl compounds using this compound are detailed below.
Protocol 1: Solvent-Free Thioacetalization Catalyzed by Concentrated Hydrochloric Acid
This protocol is highly efficient for a range of aldehydes and aliphatic ketones and offers the advantage of simple product isolation.[4]
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Mortar and pestle
-
Round-bottom flask or vial
-
Stirring apparatus
-
Water
-
Ethanol
Procedure:
-
In a mortar, thoroughly grind a mixture of the carbonyl compound (1.0 mmol) and this compound (1.0 mmol).
-
Transfer the mixture to a suitable reaction vessel.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water to the reaction mixture.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product to obtain the pure thioacetal. The byproduct, 3-acetyl-2,4-pentanedione, can be recovered from the filtrate.
Protocol 2: Thioacetalization in Water Catalyzed by p-Dodecylbenzenesulfonic Acid (DBSA)
This protocol utilizes water as the solvent and a surfactant catalyst, making it an environmentally benign option.[5] The reaction is believed to occur in micelles formed by the catalyst.[5]
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound
-
p-Dodecylbenzenesulfonic Acid (DBSA)
-
Water
-
Round-bottom flask
-
Stirring apparatus and heating mantle/oil bath
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the carbonyl compound (1.0 mmol), this compound (1.1 mmol), p-dodecylbenzenesulfonic acid (0.1 mmol), and water (2 mL).
-
Stir the mixture vigorously at 80 °C. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioacetal.
Data Presentation
The following tables summarize the reaction times and yields for the thioacetalization of various carbonyl compounds using the two protocols.
Table 1: Solvent-Free Thioacetalization with Concentrated HCl Catalyst [4]
| Entry | Substrate (Carbonyl Compound) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 0.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 0.5 | 96 |
| 3 | 4-Nitrobenzaldehyde | 0.5 | 98 |
| 4 | Cinnamaldehyde | 0.5 | 94 |
| 5 | Cyclohexanone | 2.0 | 92 |
| 6 | Acetophenone | 24 | 5 |
| 7 | Benzophenone | 24 | 0 |
Table 2: Thioacetalization in Water with DBSA Catalyst [5]
| Entry | Substrate (Carbonyl Compound) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 96 |
| 2 | 4-Methoxybenzaldehyde | 3 | 95 |
| 3 | 4-Nitrobenzaldehyde | 3 | 99 |
| 4 | Cinnamaldehyde | 4 | 93 |
| 5 | Cyclohexanone | 6 | 94 |
| 6 | Acetophenone | 10 | 20 |
| 7 | Benzophenone | 12 | 15 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Solvent-Free Thioacetalization.
Caption: Workflow for Thioacetalization in Water.
Reaction Mechanism and Chemoselectivity
Caption: Chemoselectivity of Thioacetalization.
References
- 1. Thioacetal - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 5. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemoselective Protection of Aldehydes with 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the development of complex pharmaceutical agents. Thioacetals, specifically 1,3-dithianes, are robust protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions.[1] However, the traditional use of volatile and malodorous thiols like propane-1,3-dithiol poses significant environmental and practical challenges in a laboratory setting.
As a non-thiolic, odorless equivalent to propane-1,3-dithiol, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has emerged as a superior reagent for the chemoselective protection of aldehydes.[2][3][4][5] This reagent offers high yields, excellent chemoselectivity for aldehydes over ketones, and can be utilized under environmentally benign conditions, such as solvent-free reactions or in aqueous media.[4][5] Its application is particularly advantageous in complex syntheses where sensitive functional groups must be preserved.
Key Advantages
-
Odorless: Eliminates the pungent odor associated with traditional thiols, improving laboratory safety and working conditions.[3][4][5]
-
High Chemoselectivity: Demonstrates a significant rate difference in reaction with aldehydes versus ketones, allowing for the selective protection of aldehydes in the presence of ketones, especially aromatic ketones.[2][3][4]
-
High Yields: Consistently provides high to excellent yields of the corresponding 1,3-dithianes.[2][3][4]
-
Mild Reaction Conditions: The protection reaction can be carried out under mild acidic catalysis, making it compatible with a wide range of functional groups.[4][5]
-
Environmentally Friendly Options: The protocol can be adapted for solvent-free conditions or conducted in water, aligning with the principles of green chemistry.[3][4][5]
Reaction Mechanism
The acid-catalyzed thioacetalization proceeds through the activation of the carbonyl group by a proton, followed by nucleophilic attack of the sulfur atoms from this compound. The reaction mechanism is depicted below.
Caption: Acid-catalyzed reaction mechanism for aldehyde protection.
Experimental Protocols
Two primary protocols have been developed for the chemoselective protection of aldehydes using this compound: a solvent-free method and an aqueous method.
Protocol 1: Solvent-Free Thioacetalization
This protocol is advantageous for its simplicity, reduced waste, and often faster reaction times.[4]
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Concentrated Hydrochloric Acid (catalytic amount, e.g., 1-2 drops)
-
Mortar and pestle
-
Reaction vessel (e.g., round-bottom flask)
-
Silica gel for purification
Procedure:
-
In a mortar, combine the aldehyde and this compound.
-
Grind the mixture with a pestle for a few minutes to ensure homogeneity.
-
Add a catalytic amount of concentrated hydrochloric acid and continue to grind or stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,3-dithiane.
Protocol 2: Thioacetalization in Water
This protocol offers an environmentally friendly alternative, utilizing water as the solvent in the presence of a surfactant catalyst.[5]
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
p-Dodecylbenzenesulfonic acid (DBSA) (0.1 mmol)
-
Water
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde, this compound, p-dodecylbenzenesulfonic acid (DBSA), and water.
-
Stir the mixture vigorously at room temperature. The formation of micelles enhances the reaction rate.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the reaction outcomes for the protection of various aldehydes under the specified conditions.
Table 1: Solvent-Free Thioacetalization of Aldehydes
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 15 | 98 |
| 3 | 4-Nitrobenzaldehyde | 20 | 96 |
| 4 | Cinnamaldehyde | 10 | 92 |
| 5 | Heptanal | 5 | 99 |
Data synthesized from representative yields found in the literature.[4]
Table 2: Thioacetalization of Aldehydes in Water
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 94 |
| 2 | 4-Methoxybenzaldehyde | 2.5 | 92 |
| 3 | Furfural | 1.5 | 95 |
| 4 | Cyclohexanecarboxaldehyde | 3 | 90 |
| 5 | Octanal | 2 | 96 |
Data synthesized from representative yields found in the literature.[5]
Chemoselectivity
A key feature of this compound is its ability to selectively protect aldehydes in the presence of ketones. The slower reaction rate with ketones, particularly aromatic ketones, allows for high chemoselectivity.[2][3][4]
Caption: Chemoselective protection of aldehydes over ketones.
Deprotection Protocols
The regeneration of the carbonyl group from the 1,3-dithiane is a crucial step. Several methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.
General Deprotection Workflow:
Caption: General workflow for the deprotection of 1,3-dithianes.
Protocol 3: Deprotection using Mercury(II) Nitrate
This method is highly efficient and rapid, often occurring in the solid state.[1]
Materials:
-
1,3-Dithiane (1.0 mmol)
-
Mercury(II) nitrate trihydrate (2.0 mmol)
-
Mortar and pestle
-
Solvent for workup (e.g., ethanol or acetonitrile)
Procedure:
-
In a mortar, combine the 1,3-dithiane and mercury(II) nitrate trihydrate.
-
Grind the mixture at room temperature for 1-4 minutes.[1]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, wash the mixture with a suitable solvent.
-
Filter the mixture and evaporate the filtrate under reduced pressure.
-
The crude product can be purified by flash chromatography to yield the pure aldehyde.
Protocol 4: Deprotection using Iodine and Hydrogen Peroxide
This protocol offers a milder and more environmentally benign alternative to heavy metal reagents.[6]
Materials:
-
1,3-Dithiane (1.0 mmol)
-
30% Aqueous Hydrogen Peroxide
-
Iodine (catalytic amount, 5 mol%)
-
Sodium dodecyl sulfate (SDS)
-
Water
Procedure:
-
In a reaction vessel, dissolve the 1,3-dithiane in an aqueous solution of sodium dodecyl sulfate.
-
Add the catalytic amount of iodine followed by the 30% aqueous hydrogen peroxide.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to obtain the deprotected aldehyde.
Conclusion
This compound is a highly effective and practical reagent for the chemoselective protection of aldehydes. Its lack of odor, high yields, and compatibility with green chemistry principles make it an excellent choice for modern organic synthesis, particularly in the context of drug discovery and development where efficiency and safety are paramount. The straightforward protection and deprotection protocols provide a versatile tool for synthetic chemists.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 5. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless 1,3-Propanedithiol Equivalent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(1,3-dithian-2-ylidene)pentane-2,4-dione as a safe, effective, and odorless alternative to the foul-smelling 1,3-propanedithiol for the protection of carbonyl groups in organic synthesis. This reagent is particularly valuable in environments where the malodorous nature of traditional thiols is a significant concern.
Introduction
The protection of carbonyl functionalities as 1,3-dithianes is a cornerstone transformation in organic synthesis, enabling polarity reversal (umpolung) of the carbonyl carbon and facilitating a wide range of carbon-carbon bond-forming reactions.[1] However, the use of 1,3-propanedithiol is often hampered by its intense and persistent foul odor, posing significant challenges in a laboratory setting. This compound has emerged as a superior alternative, offering the same synthetic utility without the associated olfactory drawbacks.[2][3] This solid reagent reacts with aldehydes and ketones under various conditions to afford the corresponding 1,3-dithianes in high yields.[2][3][4]
Key Advantages
-
Odorless: Eliminates the health and environmental concerns associated with volatile and malodorous thiols.[2][3]
-
High Yields: Provides excellent yields for the protection of a wide variety of aldehydes and aliphatic ketones.[2][4]
-
Chemoselectivity: Demonstrates notable chemoselectivity, allowing for the preferential protection of aldehydes over ketones, and aliphatic ketones over aromatic ketones.[3][4]
-
Versatile Reaction Conditions: Effective under both solvent-free conditions and in aqueous media, offering flexibility and alignment with green chemistry principles.[2][5]
-
Solid and Stable: As a solid, it is easier to handle and store compared to liquid 1,3-propanedithiol.
Data Presentation
Thioacetalization of Aldehydes and Ketones (Solvent-Free)
The following table summarizes the results for the thioacetalization of various carbonyl compounds with this compound under solvent-free conditions, catalyzed by concentrated hydrochloric acid at 60 °C.[2][3][4]
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2 | 96 |
| 3 | 4-Nitrobenzaldehyde | 3 | 85 |
| 4 | 4-Methoxybenzaldehyde | 2 | 94 |
| 5 | Cinnamaldehyde | 2.5 | 92 |
| 6 | Cyclohexanecarboxaldehyde | 1.5 | 98 |
| 7 | Heptanal | 1.5 | 97 |
| 8 | Cyclohexanone | 4 | 90 |
| 9 | 2-Heptanone | 4 | 88 |
| 10 | Acetophenone | 12 | 45 |
| 11 | Benzophenone | 24 | Trace |
Thioacetalization of Aldehydes and Ketones (in Water)
The following table presents the data for the thioacetalization reaction in water, catalyzed by p-dodecylbenzenesulfonic acid (DBSA) at 80 °C.[5]
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 96 |
| 2 | 4-Chlorobenzaldehyde | 3 | 97 |
| 3 | 4-Nitrobenzaldehyde | 4 | 88 |
| 4 | 4-Methoxybenzaldehyde | 3 | 95 |
| 5 | Cinnamaldehyde | 4 | 93 |
| 6 | Cyclohexanecarboxaldehyde | 2 | 99 |
| 7 | Heptanal | 2 | 98 |
| 8 | Cyclohexanone | 6 | 92 |
| 9 | 2-Heptanone | 6 | 90 |
| 10 | Acetophenone | 18 | 52 |
| 11 | Benzophenone | 36 | Trace |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of the title reagent is crucial for its widespread adoption. A common synthetic route involves the reaction of 2-chloro-1,3-dithiane with acetylacetone in the presence of a base.
Caption: Synthesis of the odorless dithiane reagent.
Protocol:
-
To a stirred solution of acetylacetone (1.0 eq) in a suitable aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of 2-chloro-1,3-dithiane (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 1: Solvent-Free Thioacetalization[2][3][4]
This protocol is advantageous for its simplicity, reduced waste, and often faster reaction times.
Caption: Workflow for solvent-free thioacetalization.
Protocol:
-
In a round-bottom flask, combine the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture at 60 °C with stirring for the time indicated in Table 3.1. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir.
-
Collect the solid product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol to remove any unreacted starting materials and the pentane-2,4-dione byproduct.
-
Dry the product under vacuum to obtain the pure 1,3-dithiane.
Protocol 2: Thioacetalization in Water[5]
This protocol offers an environmentally friendly alternative using water as the solvent.
Caption: Workflow for aqueous thioacetalization.
Protocol:
-
To a suspension of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in water, add p-dodecylbenzenesulfonic acid (DBSA) (0.1 eq).
-
Heat the mixture at 80 °C with vigorous stirring for the time specified in Table 3.2. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 1,3-dithiane.
Deprotection of 1,3-Dithianes
The regeneration of the carbonyl group from the 1,3-dithiane is a critical step. Various methods are available, with the choice depending on the substrate's sensitivity to reaction conditions. A common and effective method involves oxidative cleavage.
General Protocol for Oxidative Deprotection (e.g., with N-bromosuccinimide):
-
Dissolve the 1,3-dithiane (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected carbonyl compound.
Logical Relationships and Reaction Mechanism
The thioacetalization reaction proceeds via the in-situ generation of 1,3-propanedithiol from this compound in the presence of an acid catalyst. The liberated dithiol then reacts with the carbonyl compound to form the thermodynamically stable 1,3-dithiane.
Caption: Overall reaction pathway.
Conclusion
This compound is a highly effective and user-friendly reagent for the protection of carbonyl compounds as 1,3-dithianes. Its odorless nature, coupled with high yields and operational simplicity, makes it an excellent choice for modern organic synthesis, particularly in settings where the use of traditional thiols is restricted or undesirable. The provided protocols offer versatile and efficient methods for its application, contributing to safer and more sustainable laboratory practices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
Application Notes: Acid-Catalyzed Thioacetalization of Carbonyl Compounds Under Solvent-Free Conditions
Introduction
The protection of carbonyl functionalities as thioacetals (or dithioacetals) is a fundamental transformation in organic synthesis. Thioacetals are valuable protecting groups due to their stability in both acidic and basic conditions.[1] They are typically prepared by the condensation of carbonyl compounds with thiols or dithiols, a reaction that is commonly catalyzed by acids.[2] The resulting thioacetal masks the electrophilic nature of the carbonyl carbon and can even be deprotonated to serve as a nucleophilic acyl anion equivalent, an umpolung strategy widely used in C-C bond formation.[2]
Traditionally, this reaction has been carried out using strong protic acids like HCl or Lewis acids such as BF₃·OEt₂ in organic solvents.[1] However, these methods often suffer from drawbacks including long reaction times, the need for stoichiometric amounts of catalysts, and the environmental impact associated with volatile organic solvents.[1] The development of solvent-free reaction conditions aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and often leading to simpler workup procedures.
Advantages of Solvent-Free Thioacetalization
Performing acid-catalyzed thioacetalization under solvent-free conditions offers several significant advantages:
-
Environmental Friendliness: Eliminates the need for potentially toxic and volatile organic solvents, reducing environmental pollution.[1]
-
Increased Reaction Rates: The high concentration of reactants in the absence of a solvent can lead to significantly shorter reaction times.[3]
-
Improved Efficiency: Often results in higher yields of the desired product.[1][4]
-
Operational Simplicity: Methodologies are often straightforward, involving simple mixing of reactants and catalyst, followed by easy product isolation, sometimes by simple filtration.[5]
-
Economic Viability: Reduces costs associated with solvent purchase, purification, and disposal.[1]
Catalysts for Solvent-Free Thioacetalization
A variety of acid catalysts have been successfully employed for thioacetalization under solvent-free conditions. These range from simple inorganic compounds to complex heteropoly acids, each offering distinct advantages in terms of activity, selectivity, and ease of handling.
Commonly Used Catalysts:
-
Acetyl Chloride: A mild, efficient, and economically viable catalyst for the conversion of aldehydes and ketones to their corresponding thioacetals at room temperature.[1]
-
Heteropoly Acids (e.g., Tungstophosphoric Acid, H₃PW₁₂O₄₀): These are highly effective, selective, and reusable solid acid catalysts that provide excellent yields.[4] Their heterogeneous nature simplifies catalyst recovery.[4]
-
Lewis Acids and Salts (LiBr, InCl₃, Hf(OTf)₄): Various metal salts have been shown to be effective. Lithium bromide (LiBr) is noted for its ability to chemoselectively protect aromatic and α,β-unsaturated aldehydes.[5][6] Indium(III) chloride is another mild and highly chemoselective catalyst.[6] Hafnium trifluoromethanesulfonate offers mild conditions compatible with sensitive functional groups.[5]
-
N-Bromosuccinimide (NBS): A catalytic amount of NBS can efficiently promote the thioacetalization of aldehydes under neutral, solvent-free conditions, offering excellent yields and high selectivity.[6]
-
Iodine (I₂): Molecular iodine serves as a mild and effective catalyst for the protection of both aldehydes and ketones as their thioacetals.[5]
Data Presentation: Catalyst Performance
The efficiency of various catalysts for the solvent-free thioacetalization of benzaldehyde with 1,2-ethanedithiol at room temperature is summarized below.
| Catalyst | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| Acetyl Chloride | 10 | 15 min | 98 | [1] |
| Tungstophosphoric Acid | 0.5 | 5 min | 98 | [4] |
| LiBr | 10 | 10 min | 95 | [5][6] |
| NBS | 5 | 2 min | 99 | [6] |
| Iodine | 10 | 20 min | 98 | [5] |
Table 1. Comparison of various catalysts for the thioacetalization of benzaldehyde.
The substrate scope for tungstophosphoric acid (H₃PW₁₂O₄₀) demonstrates its high efficiency for a variety of carbonyl compounds under solvent-free conditions.
| Substrate | Time (min) | Yield (%) |
| Benzaldehyde | 5 | 98 |
| 4-Chlorobenzaldehyde | 5 | 97 |
| Cyclohexanone | 10 | 95 |
| Acetophenone | 15 | 93 |
| Benzophenone* | 120 | 92 |
*Reaction performed in refluxing petroleum ether. Data sourced from[4].
Table 2. Substrate scope for thioacetalization using H₃PW₁₂O₄₀ as a catalyst.
Reaction Mechanism and Experimental Workflow
The general mechanism for acid-catalyzed thioacetalization involves the activation of the carbonyl group by the acid catalyst, followed by nucleophilic attack of the thiol.
Caption: Mechanism of Acid-Catalyzed Thioacetalization.
The general workflow for performing a solvent-free thioacetalization is operationally simple.
Caption: General Experimental Workflow for Solvent-Free Thioacetalization.
Experimental Protocols
Protocol 1: Thioacetalization using Acetyl Chloride as Catalyst
This protocol describes a general procedure for the protection of a carbonyl compound using a catalytic amount of acetyl chloride under solvent-free conditions at room temperature.[1]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Thiol (2.2 mmol) or 1,2-ethanedithiol (1.1 mmol)
-
Acetyl chloride (0.1 mmol, 10 mol%)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether for extraction
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the carbonyl compound (1.0 mmol) and the thiol/dithiol.
-
With continuous stirring, add acetyl chloride (0.1 mmol) dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 5-30 minutes.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine solution (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Thioacetalization using Tungstophosphoric Acid (H₃PW₁₂O₄₀) as a Heterogeneous Catalyst
This protocol outlines the use of a solid, reusable acid catalyst for the thioacetalization of carbonyl compounds under solvent-free conditions.[4]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
1,2-ethanedithiol (1.1 mmol)
-
Tungstophosphoric acid (H₃PW₁₂O₄₀) (0.005 mmol, 0.5 mol%)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, mix the carbonyl compound (1.0 mmol), 1,2-ethanedithiol (1.1 mmol), and tungstophosphoric acid (0.005 mmol).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Most aldehydes and unhindered ketones react within 5-15 minutes.
-
Once the reaction is complete, add diethyl ether (20 mL) to the mixture.
-
Filter the mixture to separate the solid catalyst. The catalyst can be washed with diethyl ether, dried, and reused for subsequent reactions.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure thioacetal. For most substrates, further purification is not required.[5]
References
- 1. scispace.com [scispace.com]
- 2. Thioacetal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Heteropoly Acids as Heterogeneous Catalysts for Thioacetalization and Transthioacetalization Reactions [organic-chemistry.org]
- 5. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis and biological evaluation of two exemplary natural products: the antibacterial agent Platencin and the anticancer drug Eribulin Mesylate.
Platencin: A Dual Inhibitor of Bacterial Fatty Acid Synthesis
Platencin is a potent antibiotic that exhibits broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Its unique mechanism of action involves the dual inhibition of two key enzymes in the bacterial fatty acid synthesis (FASII) pathway, FabF and FabH.
Biological Activity of Platencin
The antibacterial efficacy of Platencin has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium, are summarized in the table below.
| Bacterial Strain | MIC (µg/mL) | References |
| Staphylococcus aureus (MRSA) | 0.5 - 1 | [1] |
| Enterococcus faecium (VRE) | <0.06 | [1] |
| Streptococcus pneumoniae | 4 | [2] |
| Efflux-negative Escherichia coli (tolC) | 2 | [2] |
Total Synthesis of Platencin (Nicolaou Synthesis)
The total synthesis of Platencin was first achieved by the Nicolaou group. The synthetic strategy involves a key intramolecular Diels-Alder reaction to construct the complex tetracyclic core of the molecule.
Experimental Workflow for Platencin Synthesis
Caption: Key stages in the total synthesis of Platencin.
Detailed Experimental Protocol (Selected Key Step: Intramolecular Diels-Alder Reaction)
A full, detailed protocol for the entire synthesis can be found in the supporting information of the original publication by Nicolaou et al.
Reaction: Intramolecular Diels-Alder Cycloaddition of a Dienone Precursor.
Materials:
-
Dienone precursor
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of the dienone precursor in anhydrous toluene is prepared in a flame-dried, round-bottom flask under an inert atmosphere.
-
The reaction mixture is heated to reflux (approximately 110 °C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product, the tetracyclic core of Platencin, is purified by flash column chromatography on silica gel.
Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
Platencin targets the FASII pathway in bacteria, which is essential for the biosynthesis of fatty acids required for bacterial cell membrane formation. By inhibiting both FabF and FabH, Platencin disrupts this vital process, leading to bacterial cell death.
Signaling Pathway Diagram: Bacterial Fatty Acid Synthesis (FASII) Inhibition by Platencin
Caption: Platencin inhibits the FabH and FabF enzymes in the bacterial FASII pathway.
Eribulin Mesylate: A Microtubule-Targeting Anticancer Agent
Eribulin mesylate (brand name Halaven®) is a synthetic analogue of the marine natural product halichondrin B. It is a potent anticancer agent used in the treatment of metastatic breast cancer and liposarcoma. Eribulin functions as a microtubule dynamics inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Activity of Eribulin Mesylate
The cytotoxic activity of Eribulin mesylate has been extensively studied in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Breast Cancer Cell Line | IC50 (nM) | References |
| MDA-MB-231 (TNBC) | 0.51 | |
| MDA-MB-468 (TNBC) | 0.4 - 4.3 | [3] |
| HCC38 (TNBC) | >200 (24h) | [2] |
| BT-549 (TNBC) | Not specified | [3] |
| MCF-7 (ER+) | 0.51 | |
| SKBR3 (HER2+) | 22.87 (cisplatin IC50) | [2] |
TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive; HER2+: Human Epidermal Growth Factor Receptor 2-Positive.
Total Synthesis of Eribulin Mesylate (Kishi Synthesis)
The total synthesis of Eribulin is a landmark achievement in organic chemistry, originally accomplished by the Kishi group. The synthesis is exceptionally complex, involving a highly convergent strategy to assemble the intricate polycyclic ether structure.
Experimental Workflow for Eribulin Synthesis
Caption: Convergent synthesis of Eribulin Mesylate.
Detailed Experimental Protocol (Selected Key Step: Nozaki-Hiyama-Kishi Reaction)
A comprehensive, step-by-step protocol for the entire synthesis is available in the supplementary materials of the publications by Kishi and coworkers.
Reaction: Nozaki-Hiyama-Kishi (NHK) coupling of a vinyl iodide and an aldehyde fragment.
Materials:
-
Vinyl iodide fragment
-
Aldehyde fragment
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂) (catalytic amount)
-
Anhydrous solvent (e.g., THF/DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, CrCl₂ and a catalytic amount of NiCl₂ are suspended in the anhydrous solvent.
-
A solution of the vinyl iodide and aldehyde fragments in the anhydrous solvent is added to the suspension.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the coupled product.
Mechanism of Action: Disruption of Microtubule Dynamics and Downstream Signaling
Eribulin binds to the plus ends of microtubules, suppressing their growth and leading to the sequestration of tubulin into non-functional aggregates. This disruption of microtubule dynamics triggers a mitotic block at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells. Beyond its direct effects on microtubules, Eribulin also modulates several downstream signaling pathways and can reverse the epithelial-to-mesenchymal transition (EMT), a process associated with cancer metastasis.[4]
Signaling Pathway Diagram: Eribulin's Mechanism of Action
Caption: Eribulin disrupts microtubule dynamics, leading to apoptosis and modulating key signaling pathways involved in cancer progression.
References
Application Notes and Protocols: 3-(1,3-dithian-2-ylidene)pentane-2,4-dione in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-dithian-2-ylidene)pentane-2,4-dione is an organosulfur compound that has demonstrated notable potential in the development of novel antimicrobial agents. Its activity against a range of pathogenic microorganisms, coupled with its ability to disrupt key virulence mechanisms such as biofilm formation and quorum sensing, marks it as a promising candidate for further investigation. These application notes provide a comprehensive overview of its antimicrobial properties, detailed protocols for its synthesis and evaluation, and insights into its potential mechanisms of action.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound exhibits bacteriostatic and fungistatic activity, as evidenced by its Minimum Inhibitory Concentration (MIC) values against various pathogens.
Data Presentation: Antimicrobial Susceptibility
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant microorganisms.[1][2][3]
| Microorganism | Type | MIC (mg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 0.625 |
| Escherichia coli | Gram-negative bacterium | 1.25 |
| Candida albicans | Fungus | 1.25 |
Note: Minimum Bactericidal Concentration (MBC) and cytotoxicity data (IC50) for this compound were not available in the reviewed literature.
Anti-Biofilm and Anti-Quorum Sensing Activity
Beyond direct antimicrobial action, this compound has been shown to interfere with bacterial virulence factors, specifically biofilm formation and quorum sensing.
Biofilm Inhibition
The compound has demonstrated the ability to inhibit biofilm formation by various pathogens. This is a critical attribute for an antimicrobial agent, as biofilms contribute significantly to antibiotic resistance and the persistence of chronic infections.[1][2][3]
Data Presentation: Biofilm Inhibition
The table below presents the percentage of biofilm inhibition observed at different concentrations of this compound.[3]
| Microorganism | Concentration | Biofilm Inhibition (%) |
| Staphylococcus aureus | MIC | 60.12 ± 1.78 |
| MIC/2 | 25.34 ± 0.55 | |
| MIC/4 | 11.70 ± 0.28 | |
| Escherichia coli | MIC | 15.45 ± 0.62 |
| MIC/2 | 5.4 ± 0.12 | |
| MIC/4 | - | |
| Candida albicans | MIC | 22.23 ± 0.52 |
| MIC/2 | 6.5 ± 0.15 | |
| MIC/4 | - |
Quorum Sensing Inhibition
This compound has been observed to inhibit quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence gene expression. This was demonstrated by the inhibition of violacein production in Chromobacterium violaceum, a common model for QS studies.[1][2]
Data Presentation: Quorum Sensing Inhibition
The following data illustrates the quorum sensing inhibitory activity of the compound.[3]
| Reporter Strain | Concentration | Inhibition Zone (mm) |
| C. violaceum CV026 | MIC | 13.0 ± 0.5 |
| MIC/2 | 8.0 ± 0.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound.
Synthesis of this compound
A detailed experimental procedure for the synthesis of this compound is outlined below, based on established chemical synthesis methods.[4][5][6][7]
Materials:
-
2,4-pentanedione
-
Carbon disulfide
-
1,3-dibromopropane
-
Base (e.g., Sodium ethoxide)
-
Solvent (e.g., Ethanol)
Procedure:
-
Deprotonation: Dissolve 2,4-pentanedione in a suitable solvent such as ethanol.
-
Add a strong base, like sodium ethoxide, to deprotonate the dione, forming a nucleophilic enolate.
-
Reaction with Carbon Disulfide: Slowly add carbon disulfide to the reaction mixture. The enolate will attack the carbon disulfide.
-
Cyclization: Add 1,3-dibromopropane to the reaction mixture. This will lead to a cyclization reaction, forming the 1,3-dithiane ring.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The crude product can then be purified using techniques such as column chromatography or recrystallization.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Bacterial/fungal strains
-
This compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Serially dilute the stock solution of the test compound in the wells of a 96-well plate containing growth medium to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Biofilm Inhibition Assay (Crystal Violet Method)
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Bacterial strains
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow bacterial cultures overnight and dilute to a standardized concentration.
-
Treatment: Add the bacterial suspension to the wells of a 96-well plate containing different concentrations of the test compound. Include a control with no compound.
-
Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with sterile water to remove planktonic cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The percentage of inhibition is calculated relative to the control.
Quorum Sensing Inhibition Assay (Violacein Inhibition)
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
This compound
-
N-acyl-homoserine lactone (AHL) inducer
Procedure:
-
Lawn Preparation: Prepare a lawn of C. violaceum CV026 on an LB agar plate. This strain requires an external AHL to produce the purple pigment violacein.
-
Disk Application: Impregnate sterile paper discs with different concentrations of the test compound.
-
AHL Addition: Add a solution of the appropriate AHL to the center of the plate or incorporate it into the agar.
-
Incubation: Place the discs on the agar surface and incubate the plate at 30°C for 24-48 hours.
-
Observation: A clear zone of no pigment production around the disc indicates quorum sensing inhibition. Measure the diameter of this zone.
Mechanism of Action: Quorum Sensing Inhibition
The inhibition of violacein production in C. violaceum suggests that this compound interferes with the LuxI/LuxR-type quorum sensing system. The exact molecular target is yet to be fully elucidated, but it is hypothesized that the compound may act as a competitive inhibitor for the AHL signal molecule at the LuxR receptor protein, or it may interfere with the synthesis of the AHL signal by the LuxI synthase.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. Its multifaceted activity, targeting not only microbial growth but also key virulence factors like biofilm formation and quorum sensing, makes it a valuable lead compound for addressing the challenges of antimicrobial resistance. Further studies are warranted to elucidate its precise mechanism of action, evaluate its in vivo efficacy and safety, and optimize its structure for enhanced therapeutic potential.
References
- 1. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Application Notes and Protocols: Quorum Sensing Inhibition Assays with 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The inhibition of QS pathways presents a promising anti-virulence strategy to combat bacterial infections, potentially mitigating the development of antibiotic resistance. This document provides detailed application notes and experimental protocols for assessing the quorum sensing inhibitory properties of the organosulfur compound 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. The methodologies described are based on published research and are intended to guide researchers in the screening and characterization of potential QS inhibitors.
Compound of Interest
-
Compound Name: this compound
-
Abbreviation: Compound 1 (as referenced in the cited literature)
-
Chemical Structure: C9H12O2S2
-
Key Attributes: This compound has been demonstrated to interfere with QS-mediated processes such as violacein production, biofilm formation, and swarming motility in various bacterial species.[1][2][3]
Data Presentation: Summary of In Vitro Activities
The following tables summarize the quantitative data on the antimicrobial and quorum sensing inhibitory activities of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Test Organism | MIC (mg/mL) |
| Staphylococcus aureus | 0.625[1][2] |
| Escherichia coli | > 0.625 (less active than comparator)[1][2] |
| Candida albicans | > 0.625 (less active than comparator)[1][2] |
Table 2: Anti-Quorum Sensing Activity of this compound against Chromobacterium violaceum CV026
| Concentration | Inhibition Zone (mm) |
| MIC | 13.0 ± 0.5[1][2][3] |
| MIC/2 | 8.0 ± 0.5[1][2][3] |
Signaling Pathways and Experimental Workflows
Quorum Sensing in Chromobacterium violaceum
The violacein production in Chromobacterium violaceum is a well-established model for studying quorum sensing inhibition. It is regulated by the CviI/CviR system, which is homologous to the LuxI/LuxR system in Vibrio fischeri.
Caption: CviI/CviR quorum sensing pathway in C. violaceum.
Experimental Workflow: Violacein Inhibition Assay
This workflow outlines the key steps for determining the anti-quorum sensing activity of a test compound using C. violaceum.
Caption: Workflow for the violacein inhibition disc diffusion assay.
Experimental Protocols
Protocol 1: Violacein Inhibition Assay (Disc Diffusion Method)
This assay qualitatively and quantitatively assesses the ability of this compound to inhibit violacein production in Chromobacterium violaceum. The biosensor strain C. violaceum CV026 is a mutant that does not produce its own acyl-homoserine lactone (AHL) but produces violacein in the presence of exogenous short-chain AHLs. This allows for the specific assessment of signal reception interference.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
This compound
-
Solvent for compound (e.g., DMSO)
-
Sterile paper discs (6 mm diameter)
-
Sterile Petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Inoculate C. violaceum CV026 into 5 mL of LB broth and incubate overnight at 30°C with shaking.
-
Prepare Agar Plates:
-
Autoclave LB agar and cool to approximately 50°C.
-
Add C6-HSL to the molten agar to a final concentration of 0.5 µg/mL.
-
Add 100 µL of the overnight culture of C. violaceum CV026 to the molten agar, mix gently, and pour into sterile Petri dishes.
-
Allow the agar to solidify in a laminar flow hood.
-
-
Prepare Test Compound: Dissolve this compound in a suitable solvent to prepare stock solutions at desired concentrations (e.g., MIC and MIC/2).
-
Apply Compound to Discs:
-
Place sterile paper discs onto the surface of the seeded agar plates.
-
Pipette a known volume (e.g., 10 µL) of the test compound solution onto each disc.
-
As a negative control, apply the solvent alone to a separate disc.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Data Collection: Measure the diameter of the opaque or colorless zone around the disc where violacein production is inhibited. The zone of inhibition indicates anti-quorum sensing activity.
Protocol 2: Swarming Motility Assay
Swarming motility is a QS-regulated collective bacterial movement. This assay evaluates the effect of this compound on this behavior, often using a flagellated bacterium like Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
Swarm agar plates (e.g., Nutrient broth solidified with 0.5% agar)
-
This compound
-
Solvent for compound (e.g., DMSO)
-
Sterile Petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Test Compound in Agar:
-
Prepare swarm agar medium and autoclave.
-
Cool the medium to approximately 50°C.
-
Add this compound (dissolved in a minimal amount of solvent) to the molten agar to achieve the desired sub-MIC concentrations. Mix well.
-
Pour the agar into sterile Petri dishes and allow to solidify.
-
-
Prepare Bacterial Inoculum: Grow P. aeruginosa PAO1 in nutrient broth to the mid-logarithmic phase.
-
Inoculate Plates:
-
Carefully pipette a small volume (e.g., 2-5 µL) of the bacterial culture onto the center of the swarm agar plates.
-
Allow the inoculum to dry before inverting the plates.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the bacterial swarm on the agar surface. Compare the swarm diameter on plates containing the test compound to the control plates (with solvent only) to determine the percentage of inhibition.
Protocol 3: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit the formation of biofilms, a key virulence factor regulated by QS in many pathogens.
Materials:
-
Test organism (e.g., S. aureus, E. coli)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow the test organism overnight in TSB. Dilute the culture to a standardized concentration (e.g., OD600 of 0.1).
-
Set up the Assay:
-
Add 100 µL of sterile TSB to each well of a 96-well plate.
-
Add the test compound to the wells in serial dilutions to achieve a range of sub-MIC concentrations. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).
-
-
Incubation: Cover the plate and incubate statically at 37°C for 24 hours.
-
Staining the Biofilm:
-
Carefully discard the planktonic cells from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells.
-
These protocols provide a foundation for investigating the quorum sensing inhibition properties of this compound. Researchers should optimize these methods based on their specific laboratory conditions and bacterial strains.
References
- 1. Synthesis and evaluation of inhibitory potentials of microbial biofilms and quorum-sensing by 3-(1,3-dithian-2-ylidene) pentane-2,4-dione and ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and evaluation of inhibitory potentials of microbial biofilms and quorum-sensing by 3-(1,3-dithian-2-ylidene) pentane-2,4-dione and ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Dithiane Acetals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the deprotection of dithiane acetals, a critical transformation in organic synthesis for regenerating carbonyl compounds from their thioacetal protected forms. Dithianes are widely used as protecting groups for aldehydes and ketones due to their stability in both acidic and basic conditions. The protocols outlined below offer a range of methods, from mild and environmentally friendly to rapid and highly efficient for various substrates.
Introduction
The cleavage of the robust carbon-sulfur bonds in dithiane acetals to regenerate the parent carbonyl group often requires specific and sometimes harsh conditions. The choice of deprotection method is crucial and depends on the overall molecular complexity and the presence of other sensitive functional groups. This guide details several reliable methods, including oxidative and acid-catalyzed procedures, to facilitate this transformation effectively.
Comparative Data of Deprotection Methods
The selection of an appropriate deprotection protocol is often guided by factors such as yield, reaction time, and compatibility with other functional groups. The following table summarizes quantitative data for several common deprotection methods.
| Reagent/Catalyst System | Substrate Scope | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 30% H₂O₂ / I₂ (5 mol%) / SDS | Aromatic & Aliphatic | Water | Room Temp. | 30 min | up to 95 | [1][2][3] |
| Polyphosphoric Acid / Acetic Acid | Aromatic & Aliphatic | Acetic Acid | 25 - 45 | 3 - 8 h | >80 | [4] |
| TMSCl / NaI | Aromatic & Aliphatic | Acetonitrile | 60 | 24 h | up to 92 | [5] |
| Ferric Nitrate / Silica Gel | Aromatic & Aliphatic | Hexane | 65 | 3 - 30 min | Excellent | [6] |
| TBBDA / PBBS / NBS | Aromatic & Aliphatic | Solvent-free | Room Temp. | 5 - 20 min | Excellent | [7][8] |
| Bis(trifluoroacetoxy)iodobenzene | Alkaloids | Trifluoroacetic Acid | Not Specified | Not Specified | High | [2][9] |
| tert-Butyl hydroperoxide (TBHP) | Aromatic & Aliphatic | Methanol | Not Specified | Not Specified | Good-Excellent | [10] |
TBBDA: N,N,N',N'-tetrabromobenzene-1,3-disulfonamide; PBBS: Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide); NBS: N-Bromosuccinimide; SDS: Sodium dodecyl sulfate; TMSCl: Trimethylsilyl chloride; NaI: Sodium iodide.
Experimental Protocols
Protocol 1: Mild and Green Deprotection using Hydrogen Peroxide and Iodine
This protocol describes a facile and environmentally friendly method for the deprotection of 1,3-dithianes and 1,3-dithiolanes using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system.[1][2][3] This method is notable for its mild, neutral conditions and tolerance of a wide range of functional groups.
Materials:
-
1,3-Dithiane substrate
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium dodecyl sulfate (SDS)
-
Deionized Water
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dithiane substrate (1.0 mmol) and sodium dodecyl sulfate (SDS, 0.1 mmol) in deionized water (5 mL). To this solution, add iodine (0.05 mmol, 5 mol%).
-
Reagent Addition: While stirring the mixture vigorously, add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise over a period of 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to decompose any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired carbonyl compound.
Protocol 2: Rapid Deprotection using Ferric Nitrate on Silica Gel
This protocol details a heterogeneous method for the deprotection of 1,3-dithianes using ferric nitrate supported on silica gel.[6] This procedure is characterized by very short reaction times and simple work-up.
Materials:
-
1,3-Dithiane substrate
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Silica gel (for chromatography)
-
Hexane
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation: Prepare the supported reagent by thoroughly mixing ferric nitrate nonahydrate and silica gel in a mortar and pestle. The ratio can be varied, but a 1:1 weight ratio is a good starting point.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 1,3-dithiane substrate (1.0 mmol) and the pre-mixed ferric nitrate on silica gel (e.g., 1.0 g).
-
Reaction Execution: Add hexane (10 mL) to the flask and stir the heterogeneous mixture vigorously while heating to reflux (approximately 65°C).
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3 to 30 minutes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Filter the reaction mixture through a sintered glass funnel to remove the silica gel support. Wash the silica gel with additional portions of hexane or another suitable solvent like dichloromethane.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude carbonyl compound. Further purification can be performed by column chromatography if necessary.
Visualizations
General Experimental Workflow for Dithiane Deprotection
The following diagram illustrates a typical experimental workflow for the deprotection of dithiane acetals.
Caption: General workflow for dithiane deprotection experiments.
References
- 1. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Deprotecting Dithiane-Containing Alkaloids [organic-chemistry.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is a versatile ketene dithioacetal that serves as a valuable building block in modern organic synthesis. Its unique structural features, combining a reactive β-dicarbonyl moiety with a dithiane group, make it a precursor for a variety of heterocyclic compounds and a useful reagent for other chemical transformations.[1][2][3] These heterocyclic scaffolds, such as pyrazoles and pyrimidines, are of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive molecules.[4] Furthermore, this compound has been identified as an odorless and efficient equivalent for 1,3-propanedithiol in the protection of carbonyl groups.[5] Recent studies have also highlighted its potential as an antimicrobial and anti-quorum sensing agent, opening new avenues for its application in drug discovery.[6][7]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic derivatives and in thioacetalization reactions. Additionally, it outlines a protocol for the evaluation of its biological activity.
I. Synthesis of Heterocyclic Derivatives
The 1,3-dicarbonyl core of this compound is a key reactive site for condensation reactions with dinucleophiles to form a range of heterocyclic systems.
A. Synthesis of Pyrazole Derivatives
The reaction of 1,3-diketones with hydrazine and its derivatives is a fundamental and widely employed method for the synthesis of pyrazoles.[2][4] This reaction proceeds via a condensation mechanism followed by cyclization and dehydration.
Application Note: This protocol describes the synthesis of a substituted pyrazole, 4-(1,3-dithian-2-ylidene)-3,5-dimethyl-1H-pyrazole. The resulting pyrazole derivative, bearing a dithiane substituent, can serve as a valuable intermediate for further synthetic modifications in drug discovery programs. The dithiane moiety can be strategically removed to unveil a functional group or be utilized in subsequent carbon-carbon bond-forming reactions.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (or Glacial Acetic Acid)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Add 1.1 equivalents of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Quantitative Data for Pyrazole Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | Hydrazine hydrate | Ethanol | Reflux | 2-4 | Good-Excellent | [2][4] |
| Substituted 1,3-Diketones | Substituted Hydrazines | Ethanol | Reflux | 2-6 | 70-95 | [2] |
B. Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[3][8] This reaction is a cornerstone in heterocyclic chemistry.
Application Note: This protocol outlines the general procedure for the synthesis of a substituted pyrimidine from this compound. The resulting pyrimidine can be a core structure for the development of novel therapeutic agents.
Materials:
-
This compound
-
Guanidine hydrochloride (or other amidine salt)
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add 1.0 equivalent of guanidine hydrochloride and stir for 15-20 minutes.
-
To this mixture, add a solution of 1.0 equivalent of this compound in ethanol dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Pyrimidine Synthesis:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 4-6 | Good | [3][8] |
| Acetylacetone | Urea | Acid catalyst | Ethanol | Reflux | 5-8 | Moderate | [9] |
II. Application in Thioacetalization
This compound can be employed as an odorless and efficient alternative to the volatile and malodorous 1,3-propanedithiol for the protection of carbonyl compounds as 1,3-dithianes.[5]
Application Note: This protocol describes a chemoselective method for the thioacetalization of aldehydes and ketones. This method is advantageous due to its mild conditions, high yields, and the use of an environmentally benign reagent. The reaction shows good chemoselectivity, with aldehydes and aliphatic ketones reacting faster than aromatic ketones.[10][5]
Materials:
-
Aldehyde or Ketone
-
This compound
-
Concentrated Hydrochloric Acid (catalyst)
-
Solvent (optional, can be performed solvent-free)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, mix the carbonyl compound (1.0 equivalent) and this compound (1.1 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops). The reaction can be performed solvent-free or in a minimal amount of a suitable solvent like dichloromethane.[10]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times are typically short for aldehydes and aliphatic ketones.
-
Upon completion, dilute the mixture with a suitable organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Quantitative Data for Thioacetalization:
| Substrate (Carbonyl Compound) | Catalyst | Conditions | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Conc. HCl | Solvent-free, rt | 5-30 min | 90-98 | |
| Aliphatic Ketones | Conc. HCl | Solvent-free, rt | 1-2 h | 85-95 | [10] |
| Aromatic Ketones | p-Dodecylbenzenesulfonic acid | Water, rt | 8-12 h | 70-85 |
III. Biological Evaluation: Quorum Sensing Inhibition
Recent research has demonstrated that this compound exhibits antimicrobial and anti-quorum sensing (QS) activity.[6][7] QS is a cell-to-cell communication process in bacteria that regulates virulence factor expression. Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance.
Application Note: This protocol provides a general workflow for assessing the quorum-sensing inhibitory potential of this compound using the biosensor bacterium Chromobacterium violaceum. This bacterium produces a purple pigment, violacein, which is under the control of a QS system. Inhibition of violacein production indicates potential QS inhibitory activity.
Materials:
-
Chromobacterium violaceum (e.g., CV12472 or a similar strain)
-
Luria-Bertani (LB) agar and broth
-
This compound (dissolved in a suitable solvent like DMSO)
-
Sterile petri dishes, paper discs, and micropipettes
-
Incubator
Procedure:
-
Prepare a lawn of C. violaceum by spreading an overnight culture onto LB agar plates.
-
Impregnate sterile paper discs with known concentrations of this compound. A solvent control (e.g., DMSO) disc should also be prepared.
-
Place the discs onto the bacterial lawn.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for zones of colorless bacterial growth around the discs, indicating the inhibition of violacein production. The diameter of these zones can be measured to quantify the QS inhibitory activity.
Quantitative Data for Quorum Sensing Inhibition:
| Compound | Test Organism | MIC (mg/mL) | QSI Zone (mm) at MIC | Reference |
| This compound | S. aureus | 0.625 | - | [7] |
| This compound | C. violaceum CV026 | - | 13.0 ± 0.5 | [7] |
Visualizations
Caption: Synthetic and biological evaluation workflow.
Caption: Proposed mechanism of quorum sensing inhibition.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
Green Chemistry Approaches for Thioacetalization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as thioacetals is a fundamental transformation in organic synthesis, particularly crucial in the multi-step synthesis of pharmaceuticals and other complex molecules.[1] Traditional methods for thioacetalization often rely on harsh acidic catalysts and volatile organic solvents, posing environmental and safety concerns. This document provides detailed application notes and experimental protocols for various green chemistry approaches to thioacetalization, aiming to promote safer, more sustainable, and efficient laboratory practices. These methods include solvent-free, catalyst-free, visible-light-promoted, microwave-assisted, and ultrasound-assisted reactions, as well as the use of environmentally benign solvents like water and glycerol.
Solvent-Free Thioacetalization
Solvent-free, or neat, reactions represent a cornerstone of green chemistry by minimizing waste and reducing the use of hazardous substances. Several efficient solvent-free methods for thioacetalization have been developed, often in conjunction with solid-supported catalysts or under catalyst-free conditions.
Application Notes
Solvent-free thioacetalization offers several advantages, including reduced reaction times, simplified work-up procedures, and lower environmental impact. These methods are particularly effective for a wide range of aldehydes and ketones. Chemoselectivity can often be achieved, allowing for the protection of aldehydes in the presence of ketones.[2][3] Catalysts such as Cu(OTf)₂-SiO₂, LiBr, and tungstophosphoric acid have proven effective under these conditions.[2]
Experimental Protocols
Protocol 1: Cu(OTf)₂-SiO₂ Catalyzed Solvent-Free Thioacetalization
This protocol describes the thioacetalization of a carbonyl compound using a silica-supported copper(II) triflate catalyst under solvent-free conditions.
-
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,2-Ethanedithiol
-
Cu(OTf)₂-SiO₂ catalyst
-
Mortar and pestle
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a mortar, thoroughly grind the Cu(OTf)₂-SiO₂ catalyst (0.1 mmol) to a fine powder.
-
Add the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.2 mmol) to the mortar.
-
Grind the mixture at room temperature for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a small column of silica gel.
-
Elute the product using a mixture of hexane and ethyl acetate.
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure to obtain the pure thioacetal.
-
Protocol 2: LiBr-Catalyzed Chemoselective Solvent-Free Thioacetalization of Aldehydes
This method allows for the selective protection of aromatic and α,β-unsaturated aldehydes in the presence of ketones.[2]
-
Materials:
-
Aldehyde
-
Ketone (for chemoselectivity studies)
-
1,2-Ethanedithiol
-
Lithium bromide (LiBr)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
To a mixture of the aldehyde (1.0 mmol) and ketone (1.0 mmol) in a round-bottom flask, add 1,2-ethanedithiol (1.1 mmol).
-
Add a catalytic amount of LiBr (0.1 mmol).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
After the aldehyde is completely consumed (typically within the time indicated in Table 1), add water to the reaction mixture.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the thioacetal of the aldehyde.
-
Data Presentation
| Entry | Carbonyl Compound | Thiol/Dithiol | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | 1,2-Ethanedithiol | Cu(OTf)₂-SiO₂ | Solvent-free, RT | 15 min | 95 | [4] |
| 2 | Cyclohexanone | 1,2-Ethanedithiol | Cu(OTf)₂-SiO₂ | Solvent-free, RT | 30 min | 92 | [4] |
| 3 | 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | LiBr | Solvent-free, RT | 10 min | 98 | [2] |
| 4 | Cinnamaldehyde | 1,2-Ethanedithiol | LiBr | Solvent-free, RT | 15 min | 96 | [2] |
| 5 | Benzaldehyde | 1,2-Ethanedithiol | Tungstophosphoric acid | Solvent-free, RT | 5 min | 98 | [2] |
| 6 | Acetophenone | 1,2-Ethanedithiol | Tungstophosphoric acid | Solvent-free, RT | 45 min | 92 | [2] |
Table 1: Solvent-Free Thioacetalization of Carbonyl Compounds.
Experimental Workflow
Caption: Workflow for solvent-free thioacetalization.
Catalyst-Free Thioacetalization in Green Solvents
The development of catalyst-free methods further enhances the green credentials of thioacetalization. Performing these reactions in environmentally benign solvents like water or glycerol is highly desirable.
Application Notes
Glycerol, a biodegradable and non-toxic solvent, has been shown to be an excellent medium for catalyst-free thioacetalization.[5] The high polarity of glycerol can promote the reaction. Similarly, conducting the reaction in nitromethane under catalyst-free conditions has also been reported to be effective.[1] These methods are attractive due to their operational simplicity and the use of readily available and safe solvents.
Experimental Protocols
Protocol 3: Catalyst-Free Thioacetalization in Glycerol
This protocol details the formation of thioacetals in glycerol without the need for a catalyst.[5]
-
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,2-Ethanedithiol or 1,3-Propanedithiol
-
Glycerol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Diethyl ether
-
Brine solution
-
-
Procedure:
-
In a round-bottom flask, mix the carbonyl compound (1.0 mmol) and the dithiol (1.2 mmol) in glycerol (3 mL).
-
Heat the mixture at 90 °C with stirring for the time indicated in Table 2. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
-
Protocol 4: Catalyst-Free Thioacetalization in Nitromethane
This protocol describes a catalyst-free method using nitromethane as the solvent.[1]
-
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,3-Propanedithiol
-
Nitromethane
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the carbonyl compound (1.0 mmol) and 1,3-propanedithiol (2.0 mmol) in nitromethane (0.5 mL).
-
Reflux the reaction mixture for the time specified in Table 2. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the nitromethane under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
-
Data Presentation
| Entry | Carbonyl Compound | Dithiol | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | 1,2-Ethanedithiol | Glycerol | 90 °C | 1.5 h | 95 | [5] |
| 2 | 4-Methoxybenzaldehyde | 1,2-Ethanedithiol | Glycerol | 90 °C | 2 h | 92 | [5] |
| 3 | Cyclohexanone | 1,3-Propanedithiol | Glycerol | 90 °C | 3 h | 88 | [5] |
| 4 | Benzaldehyde | 1,3-Propanedithiol | Nitromethane | Reflux | 10 min | 91 | [1] |
| 5 | 4-Nitrobenzaldehyde | 1,3-Propanedithiol | Nitromethane | Reflux | 5 min | 91 | [1] |
| 6 | Acetophenone | 1,3-Propanedithiol | Nitromethane | Reflux | 40 min | 89 | [1] |
Table 2: Catalyst-Free Thioacetalization in Green Solvents.
Logical Relationship
Caption: Principles and outcomes of catalyst-free thioacetalization.
Visible-Light-Promoted Thioacetalization
The use of visible light as a renewable energy source for chemical transformations is a rapidly growing area of green chemistry. Photocatalyst-free, visible-light-mediated dithioacetalization of aldehydes has been successfully developed.[6][7]
Application Notes
This method is operationally simple, proceeds at room temperature under aerobic conditions, and is atom-economical.[6][7] It provides an environmentally benign route to dithioacetals. The reaction is typically carried out in a solvent like acetonitrile and is initiated by irradiation with blue LEDs.
Experimental Protocol
Protocol 5: Visible-Light-Promoted Dithioacetalization of Aldehydes
This protocol describes the photocatalyst-free synthesis of dithioacetals using visible light.[6]
-
Materials:
-
Aldehyde
-
Thiol
-
Acetonitrile (MeCN)
-
Pyrex glass tube
-
Teflon-coated magnetic stir bar
-
Blue LEDs (e.g., 6W)
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a 10 mL Pyrex glass tube equipped with a magnetic stir bar, dissolve the aldehyde (0.5 mmol) in acetonitrile (1.5 mL).
-
Add the thiol (0.55 mmol, 1.1 eq).
-
Stir the reaction mixture under air at room temperature while irradiating with 6W blue LEDs for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography to obtain the desired dithioacetal.
-
Data Presentation
| Entry | Aldehyde | Thiol | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Thiophenol | MeCN, Blue LED, RT, Air | 24 | 95 | [6] |
| 2 | 4-Methylbenzaldehyde | Thiophenol | MeCN, Blue LED, RT, Air | 24 | 92 | [6] |
| 3 | 4-Chlorobenzaldehyde | Thiophenol | MeCN, Blue LED, RT, Air | 24 | 96 | [6] |
| 4 | 2-Naphthaldehyde | Thiophenol | MeCN, Blue LED, RT, Air | 24 | 89 | [6] |
| 5 | Cinnamaldehyde | Thiophenol | MeCN, Blue LED, RT, Air | 24 | 85 | [6] |
Table 3: Visible-Light-Promoted Dithioacetalization of Aldehydes.
Experimental Workflow
Caption: Workflow for visible-light-promoted thioacetalization.
Microwave-Assisted Thioacetalization
Microwave irradiation is a powerful tool in green chemistry for accelerating organic reactions.[8] It allows for rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields.
Application Notes
Microwave-assisted thioacetalization can be performed under solvent-free conditions or in green solvents. The use of sealed vessels allows for reactions to be conducted at temperatures above the boiling point of the solvent, further accelerating the process.[8] This technique is applicable to a broad range of carbonyl compounds.
Experimental Protocol
Protocol 6: Microwave-Assisted Solvent-Free Thioacetalization
This protocol describes a rapid, solvent-free thioacetalization using microwave irradiation.
-
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,2-Ethanedithiol
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Microwave process vial with a magnetic stir bar
-
Dedicated microwave reactor for organic synthesis
-
Diethyl ether
-
-
Procedure:
-
In a 10 mL microwave process vial, place the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.2 mmol).
-
If a catalyst is used, add a catalytic amount (e.g., 0.05 mmol).
-
Seal the vial tightly with a Teflon septum and an aluminum crimp cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for the time indicated in Table 4.
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial carefully and dilute the contents with diethyl ether.
-
Wash the organic solution with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Data Presentation
| Entry | Carbonyl Compound | Dithiol | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 1,2-Ethanedithiol | None | MW, 100 °C, Solvent-free | 5 | 94 | [8] |
| 2 | 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | None | MW, 100 °C, Solvent-free | 3 | 96 | [8] |
| 3 | Cyclohexanone | 1,2-Ethanedithiol | p-TSA | MW, 120 °C, Solvent-free | 10 | 90 | [8] |
| 4 | Acetophenone | 1,2-Ethanedithiol | p-TSA | MW, 120 °C, Solvent-free | 15 | 88 | [8] |
Table 4: Microwave-Assisted Thioacetalization.
Logical Relationship
Caption: Principles and outcomes of microwave-assisted thioacetalization.
Ultrasound-Assisted Thioacetalization
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for promoting thioacetalization.[9][10] The cavitation effect induced by ultrasound can enhance mass transfer and accelerate reaction rates.
Application Notes
Ultrasound-assisted thioacetalization can often be carried out at room temperature and under solvent-free conditions, leading to high yields in short reaction times. This method is particularly useful for synthesizing benzothiazoles from 2-aminothiophenols and aldehydes.[11]
Experimental Protocol
Protocol 7: Ultrasound-Assisted Solvent-Free Thioacetalization
This protocol outlines a general procedure for thioacetalization under ultrasonic irradiation.
-
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Dithiol (e.g., 1,2-ethanedithiol)
-
Catalyst (e.g., sulfamic acid, optional)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
-
Procedure:
-
In a beaker or flask, mix the carbonyl compound (1.0 mmol) and the dithiol (1.2 mmol).
-
If a catalyst is used, add a catalytic amount.
-
Place the reaction vessel in an ultrasonic bath operating at a specific frequency (e.g., 40 kHz).
-
Irradiate the mixture with ultrasound at room temperature for the time specified in Table 5.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether).
-
Wash the solution with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Data Presentation
| Entry | Carbonyl Compound | Dithiol | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 1,2-Ethanedithiol | Sulfamic acid | Ultrasound, RT, Solvent-free | 20 | 95 | [10] |
| 2 | 4-Nitrobenzaldehyde | 1,2-Ethanedithiol | Sulfamic acid | Ultrasound, RT, Solvent-free | 15 | 98 | [10] |
| 3 | Cyclohexanone | 1,2-Ethanedithiol | Sulfamic acid | Ultrasound, RT, Solvent-free | 30 | 92 | [10] |
| 4 | 2-Aminothiophenol | Benzaldehyde | - | Ultrasound, RT, Solvent-free | 10 | 94 | [11] |
| 5 | 2-Aminothiophenol | 4-Chlorobenzaldehyde | - | Ultrasound, RT, Solvent-free | 8 | 96 | [11] |
Table 5: Ultrasound-Assisted Thioacetalization.
Experimental Workflow
Caption: Workflow for ultrasound-assisted thioacetalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Visible-light promoted dithioacetalization of aldehydes with thiols under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media [orgchemres.org]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a valuable reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically achieved through a base-mediated condensation of an active methylene compound, 2,4-pentanedione, with carbon disulfide, followed by alkylation with a suitable 1,3-dielectrophile, such as 1,3-dibromopropane. This reaction falls under the category of Knoevenagel condensation.
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are:
-
Active Methylene Compound: 2,4-pentanedione (also known as acetylacetone).
-
Carbon Source: Carbon disulfide (CS₂).
-
Alkylating Agent: 1,3-dibromopropane.
-
Base: A suitable base is required to deprotonate the 2,4-pentanedione. Common choices for related syntheses include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or triethylamine (Et₃N).[1]
Q3: What are the typical reaction conditions?
A3: The reaction is often carried out in a two-step, one-pot procedure. The first step involves the formation of a dithiocarboxylate intermediate by reacting 2,4-pentanedione with carbon disulfide in the presence of a base. The second step is the intramolecular alkylation with 1,3-dibromopropane to form the dithiane ring. The reaction is typically performed in an inert solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
Q4: How is the product typically purified?
A4: Purification of this compound is commonly achieved through column chromatography on silica gel or by recrystallization.[2] The choice of solvent for chromatography or recrystallization will depend on the specific impurities present.
Troubleshooting Guide: Low Product Yield
Low or no product yield is a common issue in multi-step organic syntheses. This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield.
Detailed Troubleshooting Q&A
Q5: My reaction has a very low yield or shows no product formation. What are the possible causes related to the reagents?
A5: Low or no yield can often be attributed to issues with the starting materials. Consider the following:
-
Purity of 2,4-pentanedione: Impurities in the dicarbonyl compound can interfere with the initial deprotonation and subsequent reaction with carbon disulfide.
-
Solution: Use freshly distilled or high-purity 2,4-pentanedione.
-
-
Quality of Carbon Disulfide: Carbon disulfide can contain impurities.
-
Solution: Use a freshly opened bottle or distill the carbon disulfide before use.
-
-
Reactivity of 1,3-dibromopropane: This alkylating agent can degrade over time.
-
Solution: Use a fresh bottle of 1,3-dibromopropane.
-
-
Base Activity: The choice and quality of the base are critical for the initial deprotonation.
-
Solution: If using a solid base like sodium hydride, ensure it is a fresh, active dispersion. If using an alkoxide, ensure it is anhydrous. For amine bases, use a freshly distilled batch.
-
-
Solvent Quality: Residual water or other impurities in the solvent can quench the base and interfere with the reaction.
-
Solution: Use anhydrous solvents, freshly distilled from an appropriate drying agent.
-
Q6: I've confirmed my reagents are of high quality, but the yield is still low. What reaction conditions should I investigate?
A6: Optimizing the reaction conditions is the next crucial step.
| Parameter | Potential Issue | Recommended Action |
| Atmosphere | The reaction intermediates, particularly the enolate, are sensitive to air and moisture. | Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction. |
| Temperature | The initial reaction with carbon disulfide and the subsequent cyclization may have different optimal temperatures. | For the initial deprotonation and reaction with CS₂, lower temperatures (e.g., 0 °C to room temperature) are often preferred. The cyclization step might require heating. Experiment with a temperature gradient. |
| Reaction Time | Incomplete reaction due to insufficient time or decomposition due to prolonged reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Stoichiometry | Incorrect molar ratios of reactants, especially the base. | Typically, two equivalents of base are required: one to deprotonate the dicarbonyl and one to neutralize the HBr formed during cyclization. A slight excess of the base might be beneficial. |
| Addition Rate | A rapid addition of reagents can lead to side reactions and localized overheating. | Add the base, carbon disulfide, and 1,3-dibromopropane slowly and dropwise, especially if the reaction is exothermic. |
Q7: I have a crude product, but the yield is low after purification. What could be the problem?
A7: Product loss during work-up and purification is a common source of low yield.
-
Incomplete Extraction: The product may not be fully extracted from the aqueous phase during the work-up.
-
Solution: Ensure the pH of the aqueous layer is adjusted to be neutral or slightly acidic before extraction. Perform multiple extractions with a suitable organic solvent.
-
-
Decomposition on Silica Gel: The product might be sensitive to the acidic nature of standard silica gel.
-
Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a neutral-izing agent like triethylamine before packing the column.
-
-
Inappropriate Chromatography Conditions: The wrong solvent system can lead to poor separation and product loss.
-
Solution: Carefully select the eluent for column chromatography based on TLC analysis to ensure good separation from impurities.
-
-
Recrystallization Issues: Choosing an unsuitable solvent can lead to low recovery of the purified product.
-
Solution: Perform small-scale solvent screening to find an appropriate recrystallization solvent or solvent mixture.
-
Experimental Protocol
The following is a representative experimental protocol based on general procedures for the synthesis of ketene dithioacetals. Researchers should optimize the conditions for their specific laboratory setup.
Synthesis of this compound
Caption: Experimental workflow for the synthesis.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
2,4-pentanedione
-
Sodium hydride (60% dispersion in mineral oil)
-
Carbon disulfide
-
1,3-dibromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then add anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2,4-pentanedione (1.0 equivalent) in anhydrous THF via a dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Dithiocarboxylate Formation: Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cyclization: Slowly add 1,3-dibromopropane (1.1 equivalents) to the reaction mixture. The reaction may be exothermic. After the addition, the reaction mixture may be stirred at room temperature or gently heated (e.g., to 40-50 °C) to drive the cyclization to completion. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water. Add more water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Data Summary
| Variable | Typical Range | Notes |
| Equivalents of Base | 2.0 - 2.5 | Sufficient base is needed for both deprotonation steps. |
| Temperature | 0 °C to 50 °C | Lower temperatures for initial steps, possible heating for cyclization. |
| Reaction Time | 2 - 24 hours | Highly dependent on temperature and substrates. Monitor by TLC. |
| Reported Yields | Variable | Highly dependent on specific conditions and purification method. |
References
Technical Support Center: Purification of Crude 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| PUR-001 | Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal conditions for recrystallization (e.g., wrong solvent, rapid cooling).- Inefficient elution from the chromatography column. | - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion.- Minimize the number of extraction and washing steps.- Optimize the recrystallization solvent system; consider a mixed solvent system for better yield.- Ensure the polarity of the elution solvent in column chromatography is appropriate to elute the product completely. |
| PUR-002 | Product is an Oil, Not a Solid | - Presence of residual solvent.- Contamination with low-melting point impurities.- The product itself may be a low-melting solid or an oil at room temperature if impure. | - Ensure all solvent is removed under high vacuum.- Attempt purification by column chromatography to remove impurities.- Try triturating the oil with a non-polar solvent (e.g., cold hexanes) to induce solidification. |
| PUR-003 | Persistent Yellow Color in the Final Product | - Presence of colored impurities from the reaction.- Degradation of the compound due to prolonged exposure to acid, base, or heat. | - Purify by column chromatography on silica gel.- Consider treating a solution of the crude product with activated charcoal before filtration and recrystallization.- Minimize exposure to harsh conditions during workup and purification. |
| PUR-004 | Multiple Spots on TLC After Purification | - Incomplete separation during column chromatography.- Decomposition of the product on the silica gel column.- Co-elution of impurities with the product. | - Optimize the mobile phase for column chromatography to achieve better separation (aim for an R_f value of 0.2-0.3 for the product).- Consider using a less acidic stationary phase, such as neutral alumina.- If recrystallizing, ensure slow cooling to allow for selective crystallization. |
| PUR-005 | Product Contaminated with Starting Materials | - Incomplete reaction.- Inefficient removal of unreacted starting materials during workup. | - Ensure the reaction goes to completion.- Use appropriate aqueous washes to remove water-soluble starting materials (e.g., base to remove unreacted acetylacetone).- Purify via column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification methods are recrystallization and column chromatography. For reactions conducted under solvent-free conditions, simple filtration and washing of the product may be sufficient.[1]
Q2: What is a good solvent system for the recrystallization of this compound?
A2: While specific data for this compound is limited, a mixed solvent system is often effective for similar compounds. A good starting point is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature, followed by the slow addition of a "bad" solvent (in which it is poorly soluble, e.g., hexanes or petroleum ether) until turbidity is observed. Slow cooling should then induce crystallization.
Q3: What are the recommended conditions for column chromatography of this compound?
A3: A standard approach would be to use silica gel as the stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The optimal ratio should be determined by TLC analysis, aiming for an R_f value of 0.2-0.3 for the desired compound.
Q4: What are the likely impurities in a crude sample of this compound?
A4: Based on its synthesis from carbon disulfide, acetylacetone, and 1,3-dibromopropane (or a related thiol), potential impurities include:
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Unreacted acetylacetone
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Unreacted 1,3-dibromopropane or 1,3-propanedithiol
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Polymeric byproducts
-
Side-products from the reaction of the base with starting materials.
Q5: My purified product has a strong, unpleasant odor. What could be the cause?
A5: While this compound is often used as an odorless equivalent to thiols, residual volatile sulfur-containing impurities or starting materials (like 1,3-propanedithiol) can cause a foul smell.[1][2] Thorough purification, including removal of all volatile components under high vacuum, is necessary to obtain an odorless product.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential "good" solvent (e.g., ethyl acetate, acetone, dichloromethane) with gentle heating.
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Add a "bad" solvent (e.g., hexanes, petroleum ether) dropwise until the solution becomes cloudy.
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Add a drop or two of the "good" solvent to redissolve the precipitate.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Bulk Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the hot "good" solvent.
-
Slowly add the "bad" solvent until the solution is saturated (slightly cloudy).
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Allow the solution to cool undisturbed to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC system to effectively separate the product from impurities. A starting point is 20% ethyl acetate in hexanes on a silica gel plate. The ideal R_f for the product should be between 0.2 and 0.3.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
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Elution: Run the column with the optimized eluent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple setup, can handle large quantities. | Potential for significant product loss in the mother liquor. |
| Column Chromatography | >99% | 70-90% | High purity can be achieved, good for separating close-running impurities. | More time-consuming, requires larger volumes of solvent. |
| Filtration and Washing | Variable | >90% | Fast and simple. | Only effective if the product precipitates cleanly from the reaction mixture and impurities are soluble. |
Visualization
Caption: Purification workflows for this compound.
References
- 1. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 2. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
Technical Support Center: Synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis is a Knoevenagel condensation. This reaction involves the condensation of 2-formyl-1,3-dithiane with pentane-2,4-dione, typically catalyzed by a mild base such as piperidine or an acid catalyst.
Q2: What are the most common impurities I might encounter in my synthesis?
The primary impurities often include unreacted starting materials (2-formyl-1,3-dithiane and pentane-2,4-dione), and byproducts from the self-condensation of pentane-2,4-dione. Depending on the reaction conditions, side-reactions involving the dithiane ring, such as oxidation or hydrolysis, may also lead to minor impurities.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
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Inefficient catalysis: The choice and amount of catalyst are crucial. If using a base catalyst like piperidine, ensure it is fresh and used in appropriate catalytic amounts. For acid-catalyzed reactions, the acid strength and concentration may need optimization.
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Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate. Experiment with a range of temperatures (e.g., room temperature to reflux) to find the optimal condition.
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Ineffective water removal: Knoevenagel condensations produce water, which can inhibit the reaction. Using a Dean-Stark apparatus or a drying agent can help drive the reaction to completion.
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Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure your 2-formyl-1,3-dithiane and pentane-2,4-dione are of high purity.
Q4: How can I effectively purify the final product?
The most common method for purification is recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Column chromatography on silica gel can also be employed for high-purity samples, using a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) to separate the product from less polar impurities and starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Presence of unreacted starting materials in the final product (confirmed by NMR/TLC) | - Incomplete reaction. - Insufficient reaction time or temperature. | - Increase the reaction time. - Gradually increase the reaction temperature while monitoring for byproduct formation. - Ensure efficient water removal. |
| Formation of a significant amount of dark, tar-like material | - Reaction temperature is too high, leading to decomposition. - Catalyst concentration is too high, promoting side reactions. | - Reduce the reaction temperature. - Decrease the amount of catalyst used. - Consider a milder catalyst. |
| Product is an oil and does not solidify upon cooling | - Presence of impurities preventing crystallization. | - Attempt purification by column chromatography before recrystallization. - Try trituration with a non-polar solvent like cold hexanes to induce solidification. |
| Difficulty in removing the catalyst during workup | - Incomplete neutralization or washing. | - Perform additional aqueous washes (e.g., with dilute acid for a basic catalyst, or with dilute base for an acidic catalyst) followed by a brine wash. |
Experimental Protocol: Knoevenagel Condensation
This is a generalized protocol and may require optimization for your specific laboratory conditions.
Materials:
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2-formyl-1,3-dithiane
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Pentane-2,4-dione
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Piperidine (catalyst)
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Toluene (solvent)
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Dean-Stark apparatus
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Standard glassware for organic synthesis
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-formyl-1,3-dithiane (1 equivalent) and pentane-2,4-dione (1.1 equivalents) in toluene.
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Add a catalytic amount of piperidine (0.05-0.1 equivalents) to the mixture.
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Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours, as indicated by the disappearance of the limiting starting material.
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthesis and Workflow
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for synthesis and purification.
optimizing reaction conditions for dithiane formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for dithiane formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formation of 1,3-dithianes from carbonyl compounds and 1,3-propanedithiol.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalyst | - Use a stronger Lewis acid (e.g., BF₃·OEt₂, TiCl₄) or Brønsted acid (e.g., p-TsOH, HClO₄-SiO₂).[1] - Consider using newer catalysts known for high efficiency, such as yttrium triflate or tungstophosphoric acid.[1] |
| Presence of water in the reaction | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Employ a Dean-Stark trap or add a dehydrating agent like molecular sieves to remove water formed during the reaction. | |
| Insufficient reaction time or temperature | - Monitor the reaction by TLC. - Increase the reaction temperature; some sterically hindered ketones may require refluxing conditions.[1] | |
| Slow Reaction Rate | Weak acid catalyst | - Switch to a more potent catalyst. For example, iodine has been shown to be an effective catalyst under mild conditions.[1][2] |
| Steric hindrance around the carbonyl group | - Use a less sterically demanding dithiol if possible. - Increase the catalyst loading and reaction temperature. | |
| Formation of Side Products (e.g., polymers) | Inappropriate stoichiometry | - Use a slight excess of the dithiol (e.g., 1.1-1.2 equivalents). |
| Unstable starting material under acidic conditions | - Use milder catalysts like LiBr under solvent-free conditions, which is compatible with acid-sensitive substrates.[1] | |
| Poor Chemoselectivity (e.g., reaction with both aldehydes and ketones) | Catalyst is too reactive | - For selective protection of aldehydes in the presence of ketones, use a milder or more selective catalyst. Praseodymium triflate and yttrium triflate have been reported to show high chemoselectivity for aldehydes.[1] |
| Difficulty in Isolating the Product | Catalyst is difficult to remove | - Use a solid-supported catalyst like silica gel-adsorbed perchloric acid (HClO₄-SiO₂) or tungstate sulfuric acid, which can be removed by simple filtration.[1][3] |
| Product is volatile | - When removing solvent under reduced pressure, be cautious not to prolong the process or use excessive vacuum to avoid loss of a volatile dithiane product.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for dithiane formation?
A1: Dithiane formation is an acid-catalyzed reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The sulfur atom of the dithiol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfer and dehydration steps to form the stable cyclic thioacetal, or dithiane.[5]
Q2: How can I selectively protect an aldehyde in the presence of a ketone?
A2: Chemoselective protection of aldehydes can be achieved by using specific catalysts that are more reactive towards aldehydes than ketones. Catalysts such as praseodymium triflate, yttrium triflate, and LiBr under solvent-free conditions have demonstrated high selectivity for aldehydes.[1]
Q3: My starting material is sensitive to strong acids. What conditions can I use?
A3: For acid-sensitive substrates, it is crucial to use mild reaction conditions. Neutral catalysts like LiBr or mild Lewis acids such as hafnium trifluoromethanesulfonate can be effective.[1] Iodine is another option that promotes the reaction under mild conditions.[1][2]
Q4: I am working with a sterically hindered ketone and the reaction is not proceeding. What should I do?
A4: For sterically hindered carbonyl compounds, more forcing conditions may be necessary. This can include using a stronger Lewis acid catalyst, increasing the reaction temperature (e.g., refluxing in a suitable solvent like petroleum ether), and extending the reaction time.[1]
Q5: What are the advantages of using a solvent-free reaction condition?
A5: Solvent-free conditions, often performed by grinding the reactants with a solid catalyst, can offer several advantages. These include shorter reaction times, higher yields, easier work-up (often just filtration), and reduced environmental impact due to the absence of organic solvents.[1][3]
Q6: How do I remove the dithiane protecting group once it is no longer needed?
A6: Deprotection of dithianes often requires specific and sometimes harsh conditions due to their stability.[1] Common methods involve oxidative cleavage using reagents like bis(trifluoroacetoxy)iodobenzene, or the use of mercury(II) salts.[6][7] It's important to choose a deprotection method that is compatible with the other functional groups in your molecule.
Experimental Protocols
General Procedure for Dithiane Formation using p-Toluenesulfonic Acid and Silica Gel
This procedure is a versatile method with a short reaction time and high yield.[1][2]
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Setup: To a round-bottom flask, add the carbonyl compound (1 mmol), 1,3-propanedithiol (1.2 mmol), p-toluenesulfonic acid (0.1 mmol), and silica gel (0.5 g).
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Reaction: Add a suitable solvent like dichloromethane. Stir the mixture at room temperature.
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Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, filter the mixture to remove the silica gel and catalyst.
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Isolation: Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel if necessary.
Solvent-Free Dithiane Formation using Perchloric Acid on Silica Gel (HClO₄-SiO₂)
This method is efficient, reusable, and environmentally friendly.[1]
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Catalyst Preparation: Prepare HClO₄-SiO₂ by adding silica gel to an aqueous solution of perchloric acid, followed by evaporation of the water.
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Reaction: In a mortar and pestle, grind the carbonyl compound (1 mmol), 1,3-propanedithiol (1.2 mmol), and the prepared HClO₄-SiO₂ catalyst (catalytic amount).
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Monitoring: The reaction is typically fast and can be monitored by TLC.
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Work-up: After completion, add a solvent like diethyl ether and filter to remove the catalyst.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the product. The catalyst can often be washed and reused.
Visualizations
Caption: General experimental workflow for dithiane formation.
Caption: Troubleshooting decision tree for dithiane formation.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Corey-Seebach Reaction [organic-chemistry.org]
- 7. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
Technical Support Center: Pentane-2,4-dione in Basic Conditions
Welcome to the technical support center for pentane-2,4-dione (acetylacetone). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions of pentane-2,4-dione under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of pentane-2,4-dione in the presence of a base?
The primary and most favorable reaction is the deprotonation of the central methylene group (the CH₂ group between the two carbonyls).[1][2] These protons are significantly acidic (pKa ≈ 9 in water) due to the formation of a highly stable, resonance-stabilized enolate anion.[3][4] This enolate is a key intermediate in many desired synthetic transformations.
Q2: I'm observing unexpected product formation. What are the most common side reactions?
Under basic conditions, several side reactions can occur, depending on the other reagents and impurities present in your reaction mixture. The most common are:
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Self-Condensation (Aldol type): Reaction of the enolate with an unreacted molecule of pentane-2,4-dione.
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Knoevenagel Condensation: Reaction with aldehyde or ketone impurities.[5]
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Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.[6][7]
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Haloform Reaction: Occurs in the presence of halogens and base, leading to cleavage of the dione.[8][9][10]
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Chelation with Metal Ions: If metal ion impurities are present, stable metal acetylacetonate complexes can form, sequestering your reagent.[11][12]
Q3: Why is self-condensation of pentane-2,4-dione typically not a major issue?
Self-condensation is often not a significant side reaction because the equilibrium between the keto and enolate forms heavily favors the enolate in the presence of a base.[13][14] With very little of the electrophilic keto form of pentane-2,4-dione available, the enolate is more likely to react with other, more electrophilic species in the reaction mixture. However, under forcing conditions or with specific catalysts, self-condensation can be induced.[15][16]
Troubleshooting Guides
Issue 1: Low Yield and Formation of a Halogenated Byproduct (e.g., Chloroform, Bromoform)
Symptom: You are performing a reaction with pentane-2,4-dione in the presence of a base and a halogen source (e.g., NBS, NCS, I₂, or even solvents like chloroform under strongly basic conditions), and you observe low yields of your desired product along with the formation of a haloform.
Cause: Haloform Reaction
Pentane-2,4-dione is a 1,3-diketone that can undergo the haloform reaction.[9][10] The reaction proceeds via exhaustive halogenation of one of the methyl groups, followed by cleavage of the molecule by the base to yield a haloform and the salt of a carboxylic acid.[8][17]
Troubleshooting Steps:
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Eliminate Halogen Sources: Ensure that your reagents and solvents are free from reactive halogens if the haloform reaction is not the intended pathway.
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Control Stoichiometry: If a halogenation is desired, but not the haloform cleavage, carefully control the stoichiometry of the halogenating agent to avoid polyhalogenation of the methyl group.
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Temperature Control: The haloform reaction can be accelerated by heat. Running the reaction at lower temperatures may help to minimize this side reaction.
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Base Selection: Using a non-nucleophilic, sterically hindered base might favor the desired deprotonation at the central carbon over the nucleophilic attack required for the final cleavage step of the haloform reaction, although the initial halogenation steps will still proceed.
Experimental Protocol: Iodoform Test for Methyl Ketones (as a diagnostic tool)
This protocol is used to test for the presence of methyl ketones, which give a positive result, as does pentane-2,4-dione. A positive test is the formation of a yellow precipitate (iodoform).
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Dissolve Substrate: Dissolve a few milligrams of the compound to be tested in 2 mL of water or dioxane.
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Add Base: Add 1 mL of 10% aqueous sodium hydroxide solution.
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Add Iodine Solution: Add a potassium iodide/iodine solution dropwise with shaking until a persistent dark iodine color remains.
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Observe: Warm the mixture slightly. If a yellow precipitate of iodoform (CHI₃) does not form in the cold, allow it to stand for a few minutes. If the color fades, add more iodine solution until the dark color persists.
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Confirmation: The formation of a pale yellow solid with a characteristic "antiseptic" smell confirms a positive test.
Issue 2: Formation of an α,β-Unsaturated Dicarbonyl Compound
Symptom: Your reaction produces an unexpected α,β-unsaturated product, often resulting from the condensation of pentane-2,4-dione with another carbonyl compound.
Cause: Knoevenagel Condensation
Pentane-2,4-dione is an excellent "active methylene" compound for the Knoevenagel condensation.[5][18] If your reaction mixture contains an aldehyde or ketone (as a reagent, starting material impurity, or breakdown product), it can react with the pentane-2,4-dione enolate under basic conditions.[19]
Troubleshooting Steps:
-
Purify Reagents: Ensure all starting materials, solvents, and reagents are free from aldehyde or ketone impurities. Aldehydes are particularly reactive.[5]
-
Inert Atmosphere: If starting materials are prone to oxidation to form aldehydes or ketones, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
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Base Selection: The Knoevenagel condensation is typically catalyzed by weak bases like primary or secondary amines (e.g., piperidine).[20][21] If this is an undesired side reaction, using a strong, non-nucleophilic base (e.g., NaH, LDA) can rapidly and quantitatively form the enolate, which may then react preferentially with a more reactive electrophile that you provide.
Experimental Protocol: General Knoevenagel Condensation
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Combine Reagents: In a round-bottom flask, combine the aldehyde or ketone (1 equivalent), pentane-2,4-dione (1-1.2 equivalents), and a suitable solvent (e.g., toluene, ethanol).
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Add Catalyst: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents). A small amount of a carboxylic acid co-catalyst (e.g., acetic acid) is sometimes added.
-
Water Removal: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
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Heat: Heat the reaction mixture to reflux until water evolution ceases.
-
Workup: Cool the reaction, wash with water and brine, dry the organic layer, and purify the product, typically by chromatography or recrystallization.
Issue 3: Loss of Reagent and Formation of a 1,5-Dicarbonyl Compound
Symptom: When reacting the pentane-2,4-dione enolate with what you believe is a simple electrophile, you instead form a more complex 1,5-dicarbonyl structure.
Cause: Michael Addition
The enolate of pentane-2,4-dione is a soft nucleophile and will readily react as a Michael donor in a 1,4-conjugate addition with α,β-unsaturated carbonyl compounds (Michael acceptors).[6][22][23] If such a compound is present as an impurity or is formed in situ, this will be a major side reaction pathway.
Troubleshooting Steps:
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Analyze Starting Materials: Check for the presence of α,β-unsaturated impurities in your reagents using techniques like NMR or GC-MS.
-
Avoid In-Situ Formation: Be aware of reaction conditions that could lead to the formation of Michael acceptors. For example, an aldol condensation followed by dehydration can generate an enone in your reaction flask.
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Use Harder Electrophiles: If you intend for the enolate to react with a different electrophile (e.g., an alkyl halide), ensure that this electrophile is sufficiently reactive to compete with any Michael acceptors present.
Data Summary
The choice of base and reaction conditions can significantly influence the outcome of reactions involving pentane-2,4-dione. While specific quantitative data on side reaction yields is highly substrate and condition-dependent, the following table summarizes the general conditions that favor each reaction type.
| Reaction Type | Base Conditions | Other Reagents Required | How to Minimize as a Side Reaction |
| Desired Enolate Formation | Any base (e.g., NaOH, NaOEt, NaH, LDA)[3] | None | Use pure, aprotic solvents; run at low temperatures. |
| Haloform Reaction | Strong or weak base (e.g., NaOH)[8] | Halogen source (Cl₂, Br₂, I₂)[9] | Exclude halogens; use substoichiometric halogen if alkylation is desired. |
| Knoevenagel Condensation | Weak base, often an amine (e.g., piperidine)[20] | Aldehyde or Ketone[5] | Purify reagents to remove carbonyl impurities. |
| Michael Addition | Catalytic base (e.g., NaOEt, DBU)[22] | α,β-Unsaturated Carbonyl[7] | Purify reagents to remove Michael acceptors. |
| Self-Condensation | Strong base, high temperatures[15] | None (pentane-2,4-dione itself) | Use a base that quantitatively forms the enolate; add a more reactive electrophile.[24] |
Visual Guides
Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow.
Caption: Reaction pathways of pentane-2,4-dione in basic conditions.
References
- 1. Acetylacetone (pentane-2,4-dione) reacts with sodium hydroxide to... | Study Prep in Pearson+ [pearson.com]
- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. JEE: Chemistry- Haloform Reaction [unacademy.com]
- 9. Haloform reaction - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 12. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. homework.study.com [homework.study.com]
- 15. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 16. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 17. resolve.cambridge.org [resolve.cambridge.org]
- 18. youtube.com [youtube.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Show how the following products might be synthesized from suitabl... | Study Prep in Pearson+ [pearson.com]
- 24. Self-condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Problems in Catalytic Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during catalytic reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Issue Observed | Potential Cause | Recommended Solution(s) |
| Precipitation of Reactant or Catalyst | The concentration of the reactant or catalyst exceeds its solubility limit in the chosen solvent.[1] | 1. Increase Solvent Volume: If practical, increase the amount of solvent to lower the concentration. 2. Use a Co-solvent: Introduce a miscible co-solvent in which the solute has higher solubility.[2] 3. Change the Solvent: Select a different solvent with more appropriate polarity. |
| Reactant/Catalyst Precipitates Upon Cooling | The compound has low solubility at lower temperatures.[2] | 1. Maintain Higher Temperature: Run the reaction at a temperature that ensures all components remain dissolved.[2] 2. Optimize Co-solvent System: Find a co-solvent mixture that maintains solubility at the desired temperature.[2] |
| Slow or Incomplete Reaction | The dissolved concentration of a reactant or catalyst is too low for an efficient reaction rate, even if it appears fully dissolved.[2] | 1. Enhance Solubility: Employ techniques like sonication, pH adjustment, or the use of surfactants.[2] 2. Phase-Transfer Catalysis: For immiscible reactants, use a phase-transfer catalyst to shuttle one reactant into the other phase.[3][4][5] |
| Immiscible Reactants | Reactants are in two different liquid phases (e.g., aqueous and organic) and cannot interact effectively.[3][6] | 1. Phase-Transfer Catalysis (PTC): Add a PTC agent (e.g., a quaternary ammonium salt) to facilitate the transfer of a reactant across the phase boundary.[4][5][7] 2. Vigorous Stirring: Increase the stirring rate to maximize the interfacial area between the two phases. |
| Difficulty Separating Homogeneous Catalyst | The catalyst and product are both soluble in the reaction solvent, making separation and catalyst recycling difficult. | 1. Use a Soluble Polymer Support: Attach the catalyst to a soluble polymer that can be precipitated out by changing temperature or adding an anti-solvent.[8][9] 2. Tunable Solvents: Use a solvent system (e.g., an organic-aqueous mixture) whose phase behavior can be changed with a trigger like CO2 pressure, allowing for easy separation.[10][11] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues in your catalytic reaction.
Caption: A decision-making workflow for troubleshooting solubility problems.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent or co-solvent?
A1: The principle of "like dissolves like" is a good starting point; polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[12] The solvent should dissolve reactants and catalysts without negatively impacting the reaction.[13] When selecting a co-solvent, choose one that is miscible with the primary solvent and has a high affinity for the poorly soluble compound.[2][14] The addition of a co-solvent can significantly increase the solubility of a compound in the primary solvent.[15]
Q2: What is Phase-Transfer Catalysis (PTC) and when should I use it?
A2: Phase-transfer catalysis is a technique used for reactions where the reactants are in separate, immiscible phases (typically aqueous and organic).[3][4] A phase-transfer catalyst, often a quaternary ammonium or phosphonium salt, facilitates the reaction by transporting a reactant from one phase (e.g., an anion from the aqueous phase) into the other phase where the reaction can occur.[5][6][7] This method is ideal when you need to react a water-soluble salt with an organic-soluble substrate.[6] It can lead to faster reaction rates, higher yields, and eliminates the need for expensive or hazardous solvents that dissolve all reactants.[5]
Caption: The catalytic cycle of a typical phase-transfer catalysis (PTC) system.
Q3: How can modifying a catalyst improve its solubility?
A3: Catalyst solubility can be enhanced by attaching solubilizing groups to its ligand framework. For instance, adding long alkyl chains or poly(ethylene glycol) (PEG) chains can increase a metal complex's solubility in non-polar or polar organic solvents, respectively. This approach allows the catalyst to operate in a homogeneous phase, which can improve activity and selectivity, while potentially simplifying post-reaction separation.[9]
Q4: What are soluble polymer supports and what are their advantages?
A4: Soluble polymer supports are macromolecules, like poly(ethylene glycol) (PEG) or linear polystyrene, to which a homogeneous catalyst is chemically tethered.[9] This technique combines the benefits of both homogeneous catalysis (high reactivity, mild conditions) and heterogeneous catalysis (easy catalyst separation). The catalyst-polymer conjugate is soluble in the reaction medium, but its solubility is sensitive to changes in temperature or solvent composition. After the reaction, the catalyst can be precipitated and recovered by filtration, leaving the product in solution.[9]
Caption: Workflow combining homogeneous reaction with heterogeneous catalyst separation.
Q5: Are there any solvent-free methods to overcome solubility issues?
A5: Yes, mechanochemistry, often performed using a ball mill, is a solvent-free technique that can overcome solubility problems.[16][17] By grinding solid reactants together with a catalyst, the mechanical energy can promote reactions that are impossible in solution due to the poor solubility of the starting materials.[16] This approach is a key principle of green chemistry as it reduces or eliminates the need for solvents.[5]
Data & Protocols
Table 1: Properties of Common Solvents in Catalysis
The choice of solvent can dramatically affect reaction outcomes by influencing reactant solubility and catalyst stability.[18]
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Polarity | Common Uses & Notes |
| Water | 80.1 | 100.0 | Very High | Used in biphasic systems (PTC) and for water-soluble catalysts. Considered a green solvent.[5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189.0 | High (Aprotic) | Excellent for dissolving a wide range of polar and non-polar compounds.[6][19] |
| Dimethylformamide (DMF) | 36.7 | 153.0 | High (Aprotic) | Good for dissolving many organic and inorganic substances.[6] |
| Acetonitrile | 37.5 | 81.6 | High (Aprotic) | Common in organometallic catalysis. |
| Ethanol | 24.5 | 78.4 | Medium | Often used as a co-solvent with water to improve solubility of organic compounds.[20] |
| Tetrahydrofuran (THF) | 7.6 | 66.0 | Medium | A versatile ether solvent, but can coordinate to metal centers. |
| Dichloromethane (DCM) | 9.1 | 39.6 | Medium-Low | Widely used for organic reactions, but low H₂ solubility can be a drawback.[20] |
| Toluene | 2.4 | 110.6 | Low | Common for non-polar substrates and catalysts, e.g., in Suzuki coupling.[21] |
| Hexane | 1.9 | 68.7 | Very Low | Used for very non-polar compounds. |
Experimental Protocols
Protocol 1: Using a Co-solvent System to Solubilize a Reactant
This protocol describes a general method for finding a suitable co-solvent ratio.
-
Preparation: Place the poorly soluble starting material in a reaction vessel with a magnetic stir bar.
-
Primary Solvent Addition: Add the primary reaction solvent (e.g., water or toluene) in which the material is known to be poorly soluble. Stir the mixture.
-
Co-solvent Titration: While stirring vigorously, gradually add a miscible co-solvent (e.g., ethanol, DMSO, or THF) dropwise from a burette or syringe.[2]
-
Observation: Continue adding the co-solvent until the solid is fully dissolved.[2]
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be used for the scaled-up catalytic reaction.
-
Reaction Setup: Proceed with the reaction, keeping in mind that the altered solvent polarity may influence reaction kinetics.[2]
Protocol 2: General Procedure for Phase-Transfer Catalysis (PTC)
This protocol outlines a typical setup for a liquid-liquid PTC reaction.
-
Vessel Setup: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add the organic substrate and a non-polar organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase: In a separate beaker, dissolve the water-soluble reactant (e.g., an inorganic salt like NaCN) in water. Add this aqueous solution to the reaction flask.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, typically 1-5 mol%) to the biphasic mixture.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature.
-
Vigorous Stirring: Stir the reaction vigorously. Efficient mixing is crucial to maximize the surface area between the two phases, which facilitates ion transport by the catalyst and increases the reaction rate.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Workup: Upon completion, stop stirring and allow the layers to separate. The product can be isolated from the organic layer after separation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 5 Ways Phase Transfer Catalysts Work - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 8. Polymer supports in organic catalysis and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water [mdpi.com]
- 11. [PDF] Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 14. longdom.org [longdom.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. sciencedaily.com [sciencedaily.com]
- 17. researchgate.net [researchgate.net]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges for the synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low or Inconsistent Reaction Yield
-
Question: We are experiencing lower than expected yields, and the results are not consistent batch-to-batch during the scale-up synthesis. What are the potential causes and solutions?
-
Answer: Low and inconsistent yields during scale-up can stem from several factors. Firstly, inadequate mixing in a larger reactor can lead to localized concentration gradients and temperature differences, affecting the reaction rate. Ensure that the stirring speed and impeller design are appropriate for the vessel size to maintain a homogeneous reaction mixture. Secondly, inefficient heat transfer on a larger scale can be a problem. The exothermic or endothermic nature of the reaction needs to be well-managed to maintain the optimal reaction temperature. Consider using a reactor with a jacketed cooling/heating system and monitor the internal temperature closely. Finally, the purity of starting materials, especially acetylacetone and 2-chloro-1,3-dithiane, is crucial. Impurities can interfere with the reaction. Always use reagents of a consistent and high purity grade.
Issue 2: Product Purity and Byproduct Formation
-
Question: Our scaled-up batches of this compound show significant impurities and byproduct formation that were not observed at the lab scale. How can we improve the purity?
-
Answer: Increased byproduct formation at scale is often linked to prolonged reaction times or localized "hot spots" due to poor temperature control. Optimizing the reaction time and ensuring uniform heating are critical. The order of reagent addition can also influence byproduct formation. A slow, controlled addition of one reagent to the other can help to minimize side reactions. For purification, simple filtration and washing, which may be sufficient at a small scale, might not be adequate for larger quantities.[1] Consider recrystallization from a suitable solvent system or column chromatography if high purity is required. The choice of solvent for recrystallization will depend on the solubility of the product and impurities and may require some screening experiments.
Issue 3: Handling and Stability of Reagents and Product
-
Question: Are there any specific handling or stability concerns with the reagents or the final product, this compound, that we should be aware of during scale-up?
-
Answer: While this compound is valued as an odorless substitute for volatile thiols, proper handling is still necessary.[1][2][3][4] Acetylacetone is a flammable liquid and should be handled in a well-ventilated area.[5] For the product, while it is more stable than 1,3-propanedithiol, it is still advisable to store it in a cool, dry place away from strong oxidizing agents. Long-term stability studies at your specific storage conditions are recommended for bulk quantities.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The most common synthesis involves the reaction of a 2-substituted-1,3-dithiane, such as 2-chloro-1,3-dithiane, with acetylacetone in the presence of a base.[2] Alternatively, it can be prepared through reactions that utilize it as an equivalent of 1,3-propanedithiol.[1][2][3][4]
Q2: What catalysts are recommended for the synthesis?
A2: Acid catalysts are often employed in reactions where this compound is used as a thioacetalization reagent.[1][2][3][4] For its synthesis, the choice of base and solvent system is critical and can influence reaction rate and yield.
Q3: What are the key reaction parameters to monitor during scale-up?
A3: The critical parameters to monitor are temperature, reaction time, and mixing efficiency. Maintaining a consistent temperature profile is crucial for controlling the reaction rate and minimizing byproduct formation. The reaction should be monitored for completion to avoid unnecessary heating that could lead to degradation. Efficient mixing ensures homogeneity and consistent reaction progress throughout the batch.
Q4: How can we best purify the final product at an industrial scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. The choice of solvent is critical and should be determined through laboratory-scale experiments to ensure good recovery of the pure product. If very high purity is required, flash chromatography with an appropriate stationary and mobile phase can be employed, though this may be less economical for very large quantities.
Quantitative Data Summary
| Parameter | Laboratory Scale (reported) | Recommended Scale-up Target | Key Considerations for Scale-up |
| Reaction Yield | High yields reported under optimized conditions[1][3] | Aim for >85% | Mixing, temperature control, reagent purity |
| Reaction Time | Varies with catalyst and solvent (e.g., faster under solvent-free conditions)[1] | Minimize to reduce byproducts | Monitor reaction progress (e.g., by TLC, HPLC) |
| Catalyst Loading | Typically catalytic amounts (e.g., p-dodecylbenzenesulfonic acid)[4] | Optimize for cost and efficiency | Catalyst recovery and reuse if possible |
| Purity | High purity achievable with simple washing[1] | >98% | Recrystallization or chromatography may be needed |
Experimental Protocols
Synthesis of this compound (Illustrative Lab-Scale Protocol)
This protocol is for informational purposes and should be adapted and optimized for scale-up.
Materials:
-
2-Chloro-1,3-dithiane
-
Acetylacetone
-
Anhydrous base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
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Standard laboratory glassware and stirring equipment
-
Purification apparatus (filtration, recrystallization, or chromatography)
Procedure:
-
In a clean, dry, and inert atmosphere (e.g., under nitrogen), dissolve acetylacetone in the chosen anhydrous solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add the anhydrous base to the cooled solution while stirring.
-
In a separate flask, dissolve 2-chloro-1,3-dithiane in the same anhydrous solvent.
-
Add the 2-chloro-1,3-dithiane solution dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the predetermined reaction time (monitor by TLC or other suitable method).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizations
References
- 1. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 5. Acetylacetone - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Work-Up Procedures for Catalyst Removal
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the effective removal of catalysts from reaction mixtures.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during post-reaction work-up to remove both heterogeneous and homogeneous catalysts.
Filtration for Heterogeneous Catalyst Removal
Q1: I'm observing fine catalyst particles passing through my filter paper, leading to product contamination. What should I do?
A1: This is a common issue when dealing with very fine catalyst particles, such as palladium on carbon (Pd/C). Here are several strategies to mitigate this:
-
Use a Filter Aid: Filtering through a pad of Celite® (diatomaceous earth) is a highly effective method. The Celite forms a fine porous layer that can trap smaller catalyst particles.[1]
-
Select the Right Filter Medium: If Celite is not desired, consider using a PTFE micron filter, which has a defined pore size to block fine particles.[1]
-
Double Filtration: In some cases, a second filtration of the collected filtrate can help remove any remaining fines.
-
Centrifugation: For very fine powders, centrifugation can be used to pellet the catalyst before decanting the supernatant.[2]
Q2: My filtration is extremely slow. How can I speed up the process?
A2: Slow filtration is often caused by a clogged filter medium. Consider the following:
-
Increase Filter Surface Area: Use a larger diameter filter funnel to spread the mixture over a wider area.
-
Optimize Filter Aid Bed: If using a filter aid like Celite, ensure the bed is not too thick, as this can impede flow. A 1-2 cm thick pad is often sufficient.[3]
-
Dilute the Reaction Mixture: Adding more solvent can reduce the viscosity of the mixture, allowing it to pass through the filter more easily.
-
Apply Vacuum or Pressure: Use a vacuum flask or apply gentle positive pressure (e.g., with nitrogen) to accelerate the filtration process.
Q3: After filtration, I still detect catalyst leaching into my product. What is happening and how can I fix it?
A3: This suggests that a portion of the catalyst may be dissolving (leaching) into the reaction mixture and is present in a homogeneous form.
-
Perform a Hot Filtration Test: To confirm leaching, filter the reaction mixture while hot. If the reaction continues in the filtrate, it indicates the presence of a soluble active catalyst.[4][5]
-
Use a Scavenger: After the initial filtration, treat the filtrate with a metal scavenger to remove the dissolved catalyst species.[4]
-
Optimize Reaction Conditions: Leaching can sometimes be minimized by adjusting reaction parameters such as temperature or solvent.[4]
Scavenger Resins for Homogeneous Catalyst Removal
Q1: My metal scavenger is not effectively removing the catalyst. What are the common causes and solutions?
A1: Several factors can contribute to the poor performance of scavenger resins.[6] Here’s a breakdown of potential issues and how to address them:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the metal's oxidation state and the solvent system. Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.
-
-
Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete metal removal.
-
Solution: Increase the equivalents of the scavenger relative to the catalyst. A common starting point is to use 3-5 equivalents.[7]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.
-
Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance. Monitor the progress by analyzing aliquots at different time points.
-
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the metal species in the solution.
-
Solution: Ensure vigorous stirring of the mixture during the scavenging process.
-
Q2: I'm experiencing significant product loss after using a scavenger resin. How can I prevent this?
A2: Product loss can occur due to non-specific binding to the scavenger resin.
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective catalyst removal.
-
Wash the Resin: After filtration, thoroughly wash the collected scavenger resin with a fresh portion of the solvent to recover any adsorbed product.[7]
-
Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others. Testing different types can help identify one with better selectivity.
Other Catalyst Removal Techniques
Q1: When is liquid-liquid extraction a suitable method for catalyst removal?
A1: Liquid-liquid extraction is effective for separating homogeneous catalysts that have different solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[8] This method is particularly useful when the catalyst can be selectively partitioned into one phase while the product remains in the other. For example, polar, water-soluble catalysts can be removed from a nonpolar organic product phase by washing with water.[3]
Q2: I am trying to remove a catalyst by precipitation, but it is forming a fine suspension that is difficult to filter. What can I do?
A2: The formation of fine precipitates can be challenging. Here are some tips:
-
Aging the Precipitate: Allowing the mixture to stand for a period, sometimes with gentle heating, can encourage smaller particles to aggregate into larger, more easily filterable crystals.
-
Adjusting pH or Temperature: The conditions of precipitation can greatly influence particle size. Experiment with different pH values or temperatures to promote the formation of larger particles.[9]
-
Using a Flocculant: In some cases, adding a flocculating agent can help agglomerate fine particles.
-
Centrifugation: As with fine heterogeneous catalysts, centrifugation can be an effective alternative to filtration for collecting fine precipitates.
Data Presentation: Comparison of Catalyst Removal Techniques
The following tables summarize the efficiency of various catalyst removal methods.
Table 1: Efficiency of Palladium (Pd) Removal Methods
| Method | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Removal Efficiency (%) | Reference |
| Activated Carbon | ~4400 | < 0.04 | > 99.99% | [7] |
| Scavenger Resin (Bulk) | ~852 | < 10 | > 98.8% | [10] |
| Scavenger Resin (Flow) | 1 mol% catalyst | Not detectable | ~100% | [10] |
| Column Chromatography + Scavenger Resin | Varies | < 50 | ~98% | [6] |
| Biomineralization (E. oligotrophicus) | 40 | < 0.4 | > 99% | [11] |
Table 2: General Comparison of Common Catalyst Removal Techniques
| Technique | Catalyst Type | Advantages | Disadvantages |
| Filtration | Heterogeneous | Simple, fast, cost-effective.[2] | Ineffective for soluble catalysts; can be slow with fine particles.[2] |
| Scavenger Resins | Homogeneous | High selectivity and efficiency; applicable to a wide range of metals.[12] | Can be expensive; potential for product loss due to non-specific binding.[13] |
| Liquid-Liquid Extraction | Homogeneous | Scalable and can be integrated into work-up.[3] | Requires immiscible solvents; can generate large volumes of solvent waste. |
| Precipitation/Crystallization | Homogeneous | Cost-effective and scalable. | Finding suitable conditions can be challenging; potential for product co-precipitation.[1] |
| Activated Carbon | Homogeneous | Inexpensive and effective for many metals.[7] | Can have low selectivity, leading to product adsorption and loss.[1][7] |
Experimental Protocols
Protocol 1: Removal of a Heterogeneous Catalyst (e.g., Pd/C) by Filtration
-
Prepare the Filter Pad: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm layer of Celite® to the funnel and gently press down to create an even pad.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to settle it and prevent it from being disturbed during filtration.
-
Filter the Mixture: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto the Celite pad.
-
Wash: Wash the reaction flask with a small amount of fresh solvent and pour this over the filter cake to ensure all of the product is collected. Wash the filter cake with additional solvent until the filtrate runs clear.
-
Collect the Product: The filtrate in the flask contains the desired product, free from the heterogeneous catalyst.
Protocol 2: General Procedure for Metal Removal Using a Scavenger Resin
-
Dissolve the Crude Product: After the initial work-up (e.g., removal of solvents), dissolve the crude product containing the residual metal catalyst in a suitable organic solvent.
-
Add the Scavenger: Add 3-5 equivalents of the chosen metal scavenger resin to the solution.[7]
-
Stir the Mixture: Vigorously stir the resulting mixture at room temperature for 4-16 hours.[7] In some cases, gentle heating can accelerate the process.
-
Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger, which now has the metal bound to it.
-
Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.[7]
-
Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[7]
Protocol 3: Catalyst Removal by Liquid-Liquid Extraction
-
Prepare the Separatory Funnel: Ensure the separatory funnel is clean, and the stopcock is properly sealed and lubricated if necessary.
-
Add Solutions: Transfer the reaction mixture to the separatory funnel. Add the immiscible extraction solvent.
-
Mix the Layers: Stopper the funnel, invert it, and shake gently, periodically venting the pressure by opening the stopcock.[14] Vigorous shaking is necessary to ensure thorough mixing of the two phases.[9]
-
Separate the Layers: Place the funnel in a ring stand and allow the layers to fully separate.[14]
-
Drain the Layers: Carefully drain the bottom layer through the stopcock. Pour the top layer out through the top opening of the funnel to avoid re-contamination.
-
Repeat Extraction: Repeat the extraction process with fresh solvent 2-3 times to ensure complete removal of the catalyst.
-
Combine and Dry: Combine the desired product-containing layers, dry with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the product.[14]
Visualizations
Caption: A decision tree to guide the selection of an appropriate catalyst removal method.
Caption: Troubleshooting workflow for ineffective catalyst removal using scavenger resins.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sopachem.com [sopachem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison: 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione versus 1,3-Propanedithiol in Carbonyl Protection
In the realm of synthetic organic chemistry, the protection of carbonyl groups is a fundamental strategy for the successful execution of multi-step syntheses. For decades, 1,3-propanedithiol has been a stalwart reagent for this purpose, enabling the formation of stable 1,3-dithiane protecting groups. However, its intense and unpleasant odor has prompted the development of alternative reagents. One such promising alternative is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, an odorless solid that serves as an effective precursor for thioacetalization.
This guide provides an objective comparison of the performance of this compound and the traditional 1,3-propanedithiol in the protection of aldehydes and ketones. The comparison is supported by experimental data on reaction yields and conditions, detailed experimental protocols, and visualizations of the reaction workflows.
At a Glance: Key Differences and Applications
| Feature | This compound | 1,3-Propanedithiol |
| Primary Function | Odorless reagent for the protection of aldehydes and ketones (thioacetalization). | Protection of aldehydes and ketones; key reagent in Corey-Seebach reaction for umpolung chemistry.[1] |
| Physical State | Solid | Liquid |
| Odor | Odorless[2][3] | Strong, unpleasant stench[4] |
| Handling | Easier to handle due to solid nature and lack of odor. | Requires well-ventilated areas and careful handling to manage the odor. |
| Byproducts | Acetylacetone (readily removed). | Water. |
Performance in Thioacetalization: A Comparative Analysis
The primary application of both compounds in this context is the formation of 1,3-dithianes from carbonyl compounds. The following table summarizes the performance of each reagent in the protection of various aldehydes and ketones as reported in the literature. It is important to note that the reaction conditions are not always identical, which can influence the outcomes.
| Carbonyl Substrate | Reagent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde | This compound | DBSA, H₂O, 80°C | 1.5 | 95 | [3] |
| Benzaldehyde | 1,3-Propanedithiol | Fe₃O₄@MCM-41-GPTMS-Gu-CuIINPs, Solvent-free, 80°C | 0.5 | 98 | [5] |
| 4-Chlorobenzaldehyde | This compound | DBSA, H₂O, 80°C | 1.5 | 96 | [3] |
| 4-Chlorobenzaldehyde | 1,3-Propanedithiol | Fe₃O₄@MCM-41-GPTMS-Gu-CuIINPs, Solvent-free, 80°C | 0.5 | 97 | [5] |
| 4-Nitrobenzaldehyde | This compound | DBSA, H₂O, 80°C | 1.5 | 94 | [3] |
| 4-Nitrobenzaldehyde | 1,3-Propanedithiol | Fe₃O₄@MCM-41-GPTMS-Gu-CuIINPs, Solvent-free, 80°C | 0.5 | 96 | [5] |
| Cyclohexanone | This compound | DBSA, H₂O, 80°C | 3 | 92 | [3] |
| Cyclohexanone | 1,3-Propanedithiol | Fe₃O₄@MCM-41-GPTMS-Gu-CuIINPs, Solvent-free, 80°C | 1 | 95 | [5] |
| Acetophenone | This compound | DBSA, H₂O, 80°C | 10 | 45 | [3] |
| Acetophenone | 1,3-Propanedithiol | SO₄²⁻/TiO₂/Al₂O₃, Toluene, Reflux | 1.5 | 96.5 | [6] |
DBSA: p-dodecylbenzenesulfonic acid
Based on the available data, both reagents provide high yields for the protection of aldehydes and aliphatic ketones. 1,3-Propanedithiol, under certain catalytic conditions, appears to offer faster reaction times. Notably, the protection of less reactive aromatic ketones like acetophenone is more challenging, with this compound showing significantly lower yields under the specified aqueous conditions.[3] This highlights the chemoselectivity of the reagent, which can be advantageous in certain synthetic strategies.[2]
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of the odorless reagent is crucial for its accessibility.
Procedure: To a stirred solution of acetylacetone (0.1 mol) and carbon disulfide (0.15 mol) in DMF (50 ml) at room temperature, potassium carbonate (0.3 mol) is added. The mixture is stirred for 20 minutes. Subsequently, 1,3-dibromopropane (0.1 mol) is added dropwise, and the reaction mixture is stirred for an additional 7 hours at room temperature. The reaction is then quenched by pouring it into ice-water (500 ml). The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield this compound.
General Procedure for Thioacetalization using this compound
Procedure: A mixture of the carbonyl compound (1 mmol), this compound (1.1 mmol), and a catalytic amount of p-dodecylbenzenesulfonic acid (DBSA) in water is heated at 80°C.[3] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for Thioacetalization using 1,3-Propanedithiol
Procedure: To a solution of the carbonyl compound (1 mmol) in a suitable solvent (e.g., CH₂Cl₂), 1,3-propanedithiol (1.1 mmol) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a solid acid catalyst are added. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC. After completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated NaHCO₃ solution). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[7]
Deprotection of 1,3-Dithianes
The ease of removal of the protecting group is as critical as its formation. A variety of methods exist for the deprotection of 1,3-dithianes, and the choice of method depends on the sensitivity of other functional groups in the molecule.
| Method | Reagents | General Conditions | Advantages | Disadvantages |
| Oxidative Cleavage | N-Bromosuccinimide (NBS) | Aqueous acetone | Mild conditions | Can affect other sensitive groups |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Aqueous acetonitrile | Efficient for many substrates[8] | Stoichiometric amounts of DDQ required | |
| Mercuric Salts | HgCl₂, CaCO₃ | Aqueous acetonitrile | Effective for a wide range of dithianes | Toxicity of mercury reagents[9] |
| Metal-Free Oxidation | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous THF | Mild and efficient | Reagent can be expensive |
| Acid-Catalyzed Hydrolysis | Polyphosphoric acid (PPA), Acetic acid | 20-45°C | Inexpensive and readily available reagents[10] | Can be harsh for acid-sensitive substrates[10] |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection of a carbonyl group using both reagents.
Caption: General workflows for carbonyl protection.
Logical Relationship: Reagent of Choice
The decision to use this compound over 1,3-propanedithiol is often guided by practical considerations, primarily the avoidance of malodor.
Caption: Decision-making for reagent selection.
Conclusion
Both this compound and 1,3-propanedithiol are effective reagents for the formation of 1,3-dithiane protecting groups. The traditional reagent, 1,3-propanedithiol, is highly efficient and versatile, finding application beyond simple protection in reactions like the Corey-Seebach umpolung. Its major drawback remains its potent and unpleasant smell.
This compound presents a compelling alternative, offering comparable efficacy for the protection of many aldehydes and aliphatic ketones without the associated malodor.[2][3] This makes it a more user-friendly and environmentally considerate option in a laboratory setting. However, its performance with less reactive ketones may be suboptimal under certain conditions, and its synthesis adds an extra step compared to the commercially available 1,3-propanedithiol.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of their synthetic route, including the nature of the carbonyl substrate, the need for chemoselectivity, and practical considerations regarding handling and odor. The availability of an odorless and effective alternative in this compound is a valuable addition to the synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 3. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 4. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
A Comparative Guide to Odorless Thioacetalization Reagents
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as thioacetals is a cornerstone of modern organic synthesis. However, the notoriously foul odor of traditional thiol reagents presents significant environmental, health, and safety challenges. This guide provides an objective comparison of prominent odorless thioacetalization reagents, supported by experimental data, to aid in the selection of the most suitable alternative for your synthetic needs.
Overview of Odorless Thioacetalization Reagents
Several classes of odorless reagents have been developed to circumvent the issues associated with volatile thiols. These reagents typically function as "dithiol equivalents," releasing the necessary sulfur nucleophiles in situ under specific reaction conditions. This guide will focus on the performance of three key categories of such reagents: α-oxo ketene dithioacetals, a chloro-vinyl dithiane derivative, and a boron-based reagent for acyclic thioacetals.
Performance Comparison
The following tables summarize the performance of selected odorless thioacetalization reagents in the protection of various aldehydes and ketones, providing a direct comparison of their efficacy.
Table 1: Thioacetalization of Aromatic Aldehydes
| Substrate (Aldehyde) | Reagent | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | 2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid | Acetyl chloride, Ethanol | 2 | RT | 95 | [1] |
| 4-Chlorobenzaldehyde | 2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid | Acetyl chloride, Ethanol | 2 | RT | 99 | [1] |
| 4-Nitrobenzaldehyde | 2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid | Acetyl chloride, Ethanol | 2 | RT | 98 | [1] |
| Piperonal | 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane | Methanol | 1.5 | Reflux | 97 | [2] |
| 2-Naphthaldehyde | BF₃SMe₂ | 1,2-Dichloroethane | 16 | 80 | 68 | [3] |
Table 2: Thioacetalization of Aliphatic Aldehydes
| Substrate (Aldehyde) | Reagent | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| Heptanal | 2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid | Acetyl chloride, Ethanol | 2 | RT | 96 | [1] |
| Cyclohexanecarboxaldehyde | 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane | Methanol | 2 | Reflux | 95 | [2] |
Table 3: Thioacetalization of Ketones
| Substrate (Ketone) | Reagent | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| Acetophenone | 2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid | Acetyl chloride, Ethanol | 10 | Reflux | 85 | [1] |
| Cyclohexanone | 2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid | Acetyl chloride, Ethanol | 8 | Reflux | 92 | [1] |
| Cyclohexanone | 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | HCl (conc.), Solvent-free | 0.5 | RT | 95 | [4] |
| 4-tert-Butylcyclohexanone | 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane | Methanol | 2.5 | Reflux | 93 | [2] |
Experimental Protocols
Detailed methodologies for the application of key odorless thioacetalization reagents are provided below.
Protocol 1: Thioacetalization using 2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid[1]
-
To a solution of the carbonyl compound (1.0 mmol) and 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid (1.1 mmol) in ethanol (10 mL) was added acetyl chloride (1.5 mmol).
-
The reaction mixture was stirred at room temperature or refluxed for the time specified in the tables.
-
Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired thioacetal.
Protocol 2: Thioacetalization using 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane[2]
-
A mixture of the carbonyl compound (1.0 mmol) and 2-[2-chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane (1.1 mmol) in methanol (15 mL) was refluxed for the time indicated in the tables.
-
After cooling to room temperature, the solvent was evaporated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the corresponding dithiane.
Protocol 3: Thioacetalization using this compound under Solvent-Free Conditions[4]
-
A mixture of the carbonyl compound (1.0 mmol), this compound (1.1 mmol), and a catalytic amount of concentrated hydrochloric acid (0.1 mmol) was stirred at room temperature.
-
The reaction progress was monitored by TLC.
-
After completion, the reaction mixture was washed with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue was purified by column chromatography.
Protocol 4: Synthesis of Methyl-dithioacetals using BF₃SMe₂[3]
-
To an oven-dried vial charged with the aldehyde (0.5 mmol) was added 1,2-dichloroethane (1 mL), followed by BF₃SMe₂ (4.0 equiv, 2.0 mmol).
-
The vial was sealed, and the mixture was heated to 80 °C for 16 hours.
-
The reaction was cooled to 0 °C and carefully quenched with methanol (0.5 mL).
-
The mixture was diluted with dichloromethane (20 mL) and washed with saturated aqueous Na₂CO₃.
-
The aqueous phase was extracted with dichloromethane, and the combined organic layers were dried, filtered, and concentrated. The product was purified by column chromatography.
Visualization of the Thioacetalization Workflow
The following diagram illustrates the general workflow for a typical thioacetalization reaction using an odorless reagent.
Caption: General workflow for odorless thioacetalization.
Logical Relationship of Reagent Activation
The following diagram illustrates the general principle behind the action of these odorless dithiol equivalents.
Caption: Activation of an odorless thioacetalization reagent.
References
A Comparative Guide to the HPLC Purity Validation of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
This guide provides a comprehensive framework for the validation of purity for 3-(1,3-dithian-2-ylidene)pentane-2,4-dione using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document outlines a detailed experimental protocol, presents a structure for comparative data analysis, and discusses the compound's performance in context with its primary alternative.
This compound serves as a valuable, odorless, and stable crystalline solid equivalent to the volatile and malodorous propane-1,3-dithiol for the thioacetalization of carbonyl compounds.[1][2][3][4][5] Given its role as a key reagent in organic synthesis, ensuring its purity is critical for reaction efficiency, yield, and the minimization of side products. This guide details a robust reversed-phase HPLC (RP-HPLC) method for its purity assessment.
Comparison with an Alternative Reagent
The primary alternative to using this compound is the direct use of propane-1,3-dithiol . The performance of these two reagents can be compared based on handling characteristics and reaction outcomes. The HPLC method described herein is crucial for ensuring that the performance of this compound is not compromised by impurities.
Table 1: Performance and Handling Comparison
| Feature | This compound | Propane-1,3-dithiol |
| Physical State | Crystalline Solid | Liquid |
| Odor | Odorless | Intense, foul stench |
| Handling | Easy to weigh and handle | Difficult to handle due to volatility and odor |
| Storage | Stable under normal conditions | Requires well-ventilated storage |
| Purity Validation | HPLC method provided below | Gas Chromatography (GC) is typically used |
| Reaction Byproducts | Acetylacetone (easily removed) | Potentially complex, depending on conditions |
The purity of this compound, as determined by the following HPLC method, directly impacts its efficacy in thioacetalization reactions. A high-purity reagent ensures stoichiometric accuracy and leads to cleaner reaction profiles and higher yields of the desired protected carbonyl compound.
Experimental Protocol: HPLC Purity Validation
This section provides a detailed protocol for determining the purity of this compound by RP-HPLC with UV detection. The method is based on established principles for the analysis of related dicarbonyl and ketone compounds.[6][7][8][9]
Materials and Reagents
-
This compound (Sample)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
Formic Acid (Optional, for MS-compatibility)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-18 min: 90% B, 18-20 min: 30% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Solution Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The results from the HPLC analysis should be systematically recorded for clear comparison and reporting.
Table 2: HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Reference Std | ||||
| Sample Lot 1 | ||||
| Sample Lot 2 | ||||
| Impurity 1 | ||||
| Impurity 2 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the logical context of using this reagent.
Caption: HPLC Purity Validation Workflow.
Caption: Reagent choice in thioacetalization.
References
- 1. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 5. Acetalization Reagents, Thioacetalization Reagents [Protecting Reagents] | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Diketene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Piperonal acetone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione: A Comparative Guide
Introduction
3-(1,3-dithian-2-ylidene)pentane-2,4-dione is a derivative of pentane-2,4-dione and features a ketene dithioacetal functional group. This guide provides a detailed spectroscopic analysis using ¹H and ¹³C Nuclear Magnetic Resonance (NMR), offering a comparative perspective with related compounds. Due to the limited availability of published experimental NMR data for this compound, this guide presents predicted spectral data based on the analysis of structurally similar compounds. This information is valuable for researchers in organic synthesis, medicinal chemistry, and drug development for the characterization and identification of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and comparison with analogous structures.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (acetyl) | 2.2 - 2.5 | Singlet | - |
| CH₂ (dithiane C4/C6) | 2.8 - 3.2 | Triplet | 6.5 - 7.5 |
| CH₂ (dithiane C5) | 2.0 - 2.4 | Quintet | 6.5 - 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl) | 195 - 205 |
| C=C (ylidene) | 110 - 120 |
| C-S (dithiane C2) | 160 - 170 |
| C-acetyl | 100 - 110 |
| CH₃ (acetyl) | 25 - 35 |
| CH₂ (dithiane C4/C6) | 28 - 35 |
| CH₂ (dithiane C5) | 24 - 30 |
Comparative Analysis with an Alternative Compound
For a practical comparison, the experimental NMR data for a structurally related compound, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione , is presented below[1]. This compound shares the ketene dithioacetal and β-dicarbonyl moieties, providing a valuable reference for spectral interpretation.
Table 3: Experimental NMR Data for 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 4.35 | Singlet | - | CH₂-S |
| 2.52 | Triplet | 6.5 | CH₂-CH₂-CH₂ (α to C=O) | |
| 1.97 | Quintet | 6.5 | CH₂-CH₂-CH₂ | |
| ¹³C | 197.28 | - | - | C=O |
| 189.73 | - | - | C=C-S | |
| 119.93 | - | - | C=C-S | |
| 37.31 | - | - | CH₂-CH₂-CH₂ (α to C=O) | |
| 33.39 | - | - | CH₂-S | |
| 18.62 | - | - | CH₂-CH₂-CH₂ |
Analysis of Differences:
-
The dithietane ring in the comparative compound is a four-membered ring, which will influence the chemical shifts of the methylene protons and carbons compared to the six-membered dithiane ring in the target compound due to differences in ring strain and conformation.
-
The cyclohexane-1,3-dione moiety in the analogue will exhibit different chemical shifts for the methylene groups compared to the methyl groups of the pentane-2,4-dione moiety.
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra for compounds of this class is provided below.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆)
-
The compound of interest (approx. 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure for Sample Preparation:
-
Accurately weigh the required amount of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
If the deuterated solvent does not contain an internal standard, add a small amount of TMS.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.
Signaling Pathways in NMR Spectroscopy
This diagram outlines the basic signaling pathway from the sample to the final spectrum in an NMR experiment.
Caption: Simplified signaling pathway in an NMR experiment, from sample excitation to spectrum generation.
References
A Comparative Guide to Catalytic Systems for Thioacetalization
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as thioacetals is a fundamental and widely employed transformation in organic synthesis, particularly in the intricate pathways of drug development and natural product synthesis. The choice of an appropriate catalytic system is paramount for the efficiency, selectivity, and substrate scope of this reaction. This guide provides an objective comparison of prevalent catalytic systems for thioacetalization, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts in promoting the thioacetalization of carbonyl compounds is a critical factor in synthetic planning. This section presents a comparative summary of Lewis acids, Brønsted acids, and heterogeneous catalysts for the thioacetalization of representative aromatic and aliphatic carbonyl compounds.
Table 1: Comparative Performance of Catalysts in the Thioacetalization of Benzaldehyde
| Catalyst System | Catalyst | Catalyst Loading (mol%) | Thiol (Equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Lewis Acid | Hafnium trifluoromethanesulfonate | 0.1 | 1.2 | CH2Cl2 | RT | 10 min | 98 | [1][2] |
| Lithium Bromide (LiBr) | 10 | 1.2 | None | RT | 15 min | 95 | [3] | |
| BF3SMe2 | 400 | - | DCE | 80 | 16 h | 75 | [4][5] | |
| Brønsted Acid | Tungstophosphoric Acid (H3PW12O40) | 0.5 | 1.2 | None | RT | < 1 min | 98 | [3] |
| p-Toluenesulfonic acid (p-TsOH) | 10 | 1.5 | Toluene | Reflux | 30 min | 95 | [3] | |
| Heterogeneous | Tungstophosphoric Acid (H3PW12O40) | 0.5 | 1.2 | None | RT | < 1 min | 98 | [3] |
Table 2: Comparative Performance of Catalysts in the Thioacetalization of Cyclohexanone
| Catalyst System | Catalyst | Catalyst Loading (mol%) | Thiol (Equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Lewis Acid | Hafnium trifluoromethanesulfonate | 0.1 | 1.2 | CH2Cl2 | RT | 15 min | 96 | [1][2] |
| Brønsted Acid | Tungstophosphoric Acid (H3PW12O40) | 0.5 | 1.2 | None | RT | 5 min | 95 | [3] |
| Heterogeneous | Tungstophosphoric Acid (H3PW12O40) | 0.5 | 1.2 | None | RT | 5 min | 95 | [3] |
Table 3: Comparative Performance of Catalysts in the Thioacetalization of Acetophenone
| Catalyst System | Catalyst | Catalyst Loading (mol%) | Thiol (Equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Lewis Acid | Hafnium trifluoromethanesulfonate | 0.1 | 1.2 | CH2Cl2 | RT | 2 h | 95 | [1][2] |
| Brønsted Acid | Tungstophosphoric Acid (H3PW12O40) | 0.5 | 1.2 | Petroleum Ether | Reflux | 2 h | 94 | [3] |
| Heterogeneous | Tungstophosphoric Acid (H3PW12O40) | 0.5 | 1.2 | Petroleum Ether | Reflux | 2 h | 94 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of catalytic processes.
General Procedure for Lewis Acid-Catalyzed Thioacetalization using Hafnium Trifluoromethanesulfonate[1][2]
-
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 mmol)
-
Thiol or dithiol (1.2 equiv.)
-
Hafnium trifluoromethanesulfonate [Hf(OTf)4] (0.1 mol%)
-
Dichloromethane (CH2Cl2) (5 mL)
-
-
Procedure:
-
To a solution of the carbonyl compound in dichloromethane, add the thiol or dithiol.
-
Add the catalytic amount of hafnium trifluoromethanesulfonate to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Procedure for Brønsted Acid-Catalyzed Thioacetalization using Tungstophosphoric Acid[3]
-
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 mmol)
-
Thiol or dithiol (1.2 equiv.)
-
Tungstophosphoric acid (H3PW12O40) (0.5 mol%)
-
-
Procedure:
-
In a round-bottom flask, mix the carbonyl compound and the thiol or dithiol.
-
Add the catalytic amount of tungstophosphoric acid to the mixture at room temperature.
-
Stir the reaction mixture under solvent-free conditions. For less reactive ketones, gentle heating or refluxing in a solvent like petroleum ether may be required.
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the mixture in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the product.
-
Further purification can be achieved by chromatography if necessary.
-
General Procedure for Heterogeneous Catalysis using a Reusable Catalyst
The preparation and use of heterogeneous catalysts often involve specific procedures for synthesis and activation. For instance, a supported catalyst might be prepared by impregnating a solid support (e.g., silica, carbon) with a solution of the active catalytic species, followed by drying and calcination.[6]
Preparation of a Carbon-Supported Nickel Catalyst (Example): [7]
-
Dissolve Nickel(II) nitrate hexahydrate in ethanol.
-
Add carbon support to the solution and evaporate the solvent.
-
Heat the resulting solid under a hydrogen/argon flow to reduce the nickel salt to metallic nickel.
-
After cooling, the catalyst is ready for use.
Thioacetalization Reaction:
-
Add the prepared heterogeneous catalyst to a mixture of the carbonyl compound and the thiol in a suitable solvent (or under solvent-free conditions).
-
Stir the mixture at the appropriate temperature for the required time.
-
After the reaction is complete, separate the catalyst by filtration.
-
The catalyst can often be washed, dried, and reused for subsequent reactions.
-
Work up the filtrate as described in the homogeneous catalysis procedures to isolate the product.
Mechanistic Insights and Visualizations
Understanding the underlying catalytic mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.
Lewis Acid Catalysis
Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the thiol.
Caption: Lewis acid-catalyzed thioacetalization workflow.
Brønsted Acid Catalysis
Brønsted acids protonate the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The reaction then proceeds through a hemithioacetal intermediate.
References
- 1. Hafnium trifluoromethanesulfonate (hafnium triflate) as a highly efficient catalyst for chemoselective thioacetalization and transthioacetalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The design and synthesis of heterogeneous catalysts for environmental applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
assessing the efficiency of different dithiane deprotection methods
A Comparative Guide to the Efficient Deprotection of Dithianes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiane group is a cornerstone in modern organic synthesis, serving as a robust protecting group for carbonyl functionalities and a versatile acyl anion equivalent. However, the successful application of dithianes often hinges on the crucial deprotection step, regenerating the carbonyl group. The choice of deprotection method is critical, as it must be efficient, high-yielding, and compatible with other functional groups within a complex molecule. This guide provides an objective comparison of several common and emerging dithiane deprotection methods, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic challenges.
Data Presentation: A Comparative Analysis of Dithiane Deprotection Methods
The efficiency of various dithiane deprotection methods is summarized below. The data highlights the reagents used, reaction conditions, and the resulting yields and reaction times for a selection of substrates. It is important to note that direct comparison can be challenging as substrate reactivity varies.
| Method/Reagent(s) | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Mercury-Based | ||||||
| Hg(NO₃)₂·3H₂O | 2-(3-Nitrophenyl)-1,3-dithiane | Solvent-free | RT | 2 min | 95 | [1][2] |
| Hg(NO₃)₂·3H₂O | 2-(n-Hexyl)-1,3-dithiane | Solvent-free | RT | 1 min | 96 | [2] |
| HgCl₂/HgO | 2-Phenyl-1,3-dithiane | CH₃CN/H₂O | Reflux | 1-2 h | ~90 | [3] |
| Halogen-Based | ||||||
| NBS | 2-Phenyl-1,3-dithiane | Acetone/H₂O | 0-RT | 15 min | 95 | [4] |
| TBBDA | 2-Phenyl-1,3-dithiane | Solvent-free | RT | 2 min | 98 | [4] |
| PBBS | 2-Phenyl-1,3-dithiane | Solvent-free | RT | 3 min | 96 | [4] |
| Oxidative (Non-Halogen) | ||||||
| DDQ (1.5 equiv.) | 2-(4-Chlorophenyl)-1,3-dithiane | CH₃CN/H₂O (9:1) | RT | 2 h | 87 | [5] |
| DDQ (1.5 equiv.) | 2,2-Diphenyl-1,3-dithiane | CH₃CN/H₂O (9:1) | RT | 3 h | 91 | [5] |
| H₂O₂/I₂ (cat.) | 2-Phenyl-1,3-dithiane | H₂O (SDS) | RT | 0.5 h | 95 | [6] |
| CAN | Not specified | CH₃CN/H₂O | Not specified | Not specified | Not specified | [7][8][9] |
| IBX | Various dithianes | DMSO | RT | 0.5-3 h | High | [10][11][12] |
| Acid-Mediated | ||||||
| Polyphosphoric Acid/HOAc | 2-Phenyl-1,3-dithiane | - | 40 | 8 h | 73 | [13] |
| Polyphosphoric Acid/HOAc | 2,2-Diphenyl-1,3-dithiane | - | 30 | 3 h | 92 | [13] |
| Reductive Desulfurization | ||||||
| Raney Nickel | General dithianes | Ethanol | Reflux | Varies | High | [14][15][16] |
NBS: N-Bromosuccinimide; TBBDA: N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide; PBBS: Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide); DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone; CAN: Ceric Ammonium Nitrate; IBX: o-Iodoxybenzoic acid; SDS: Sodium Dodecyl Sulfate; RT: Room Temperature.
Experimental Protocols
Detailed methodologies for key deprotection methods are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.
Deprotection using Mercury(II) Nitrate (Solid State)
This method is rapid and high-yielding but utilizes a toxic heavy metal reagent.[1][2]
-
Reagents:
-
1,3-Dithiane derivative (1 mmol)
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2 mmol)
-
Ethanol or acetonitrile for workup
-
Mortar and pestle
-
-
Procedure:
-
In a mortar, combine the 1,3-dithiane derivative and mercury(II) nitrate trihydrate.
-
Grind the mixture with a pestle at room temperature for 1-4 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol or acetonitrile (5 mL) to the mixture and triturate.
-
Filter the solid precipitate and wash with the solvent.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
-
Deprotection using N-Bromosuccinimide (NBS)
This oxidative method is a common alternative to mercury-based reagents.[4]
-
Reagents:
-
1,3-Dithiane derivative (1 mmol)
-
N-Bromosuccinimide (NBS) (2.2 mmol)
-
Acetone and water
-
Sodium sulfite solution
-
Dichloromethane or diethyl ether for extraction
-
-
Procedure:
-
Dissolve the 1,3-dithiane derivative in a mixture of acetone and water (e.g., 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide portion-wise over a few minutes.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
DDQ is a powerful oxidizing agent for the cleavage of dithianes, particularly for substrates that are stable to oxidative conditions.[5][17]
-
Reagents:
-
1,3-Dithiane derivative (1 mmol)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 mmol)
-
Acetonitrile (CH₃CN) and water
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the 1,3-dithiane derivative in a mixture of acetonitrile and water (typically 9:1).
-
Add a solution of DDQ in the same solvent system to the reaction mixture.
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Green Deprotection using Hydrogen Peroxide and Catalytic Iodine
This method offers a more environmentally benign approach, avoiding toxic metals and harsh oxidants.[6]
-
Reagents:
-
1,3-Dithiane derivative (1 mmol)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Iodine (I₂) (5 mol%)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Sodium thiosulfate solution
-
Ethyl acetate for extraction
-
-
Procedure:
-
To a solution of the 1,3-dithiane derivative in water containing sodium dodecyl sulfate (as a phase-transfer catalyst), add catalytic iodine.
-
Add 30% aqueous hydrogen peroxide dropwise to the stirring mixture.
-
Stir the reaction at room temperature. Reaction times are typically short (e.g., 30 minutes). Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the described dithiane deprotection methods.
Figure 1. Generalized experimental workflows for common dithiane deprotection methods.
Figure 2. Logical relationship between dithiane substrates and deprotection products.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organicreactions.org [organicreactions.org]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Activity of Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant pathogens necessitates the exploration and development of novel antimicrobial agents. Sulfur-containing heterocycles, a prominent class of compounds in medicinal chemistry, have demonstrated a broad spectrum of biological activities, including significant antimicrobial effects. This guide provides an objective comparison of the antimicrobial performance of three major classes of sulfur-containing heterocycles: thiazoles, thiophenes, and thiadiazoles. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for researchers in the field of antimicrobial drug discovery.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of thiazole, thiophene, and thiadiazole derivatives has been extensively evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this assessment. The following tables summarize the MIC values of representative compounds from each class against common pathogens.
Antibacterial Activity
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Sulfur-Containing Heterocycles
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Reference Compound | MIC (µg/mL) |
| Thiazoles | 2,4-disubstituted thiazole | 4.51 | 3.92 - 4.01 | Ciprofloxacin | Not specified |
| Thiazole-imidazole-furan hybrid (3a) | 4.88 | 4.88 | Neomycin | >39.06 | |
| Isatin-decorated thiazole | MIC not specified in text | MIC not specified in text | Ofloxacin | 10 | |
| Thiophenes | Thiophene derivative 4 | 4 (Col-R) | 16 (Col-R) | Colistin | 128 (Col-R) |
| Thiophene derivative 5 | 16 (Col-R) | 32 (Col-R) | Colistin | 128 (Col-R) | |
| Thiophene derivative 8 | 32 (Col-R) | 32 (Col-R) | Colistin | 128 (Col-R) | |
| Thiadiazoles | 1,3,4-Thiadiazole-imidazole hybrid (7) | 125 | MIC not specified in text | Not specified | Not specified |
| 1,3,4-Thiadiazole derivative (3) | 300 | MIC not specified in text | Not specified | Not specified |
Note: Col-R indicates Colistin-Resistant strains. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Antifungal Activity
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Sulfur-Containing Heterocycles
| Compound Class | Derivative Example | Candida albicans | Reference Compound | MIC (µg/mL) |
| Thiazoles | 2-(cyclopropylmethylidene)hydrazinyl)thiazole | 0.008 - 7.81 | Nystatin | 0.015 - 7.81 |
| 2-Hydrazinyl-thiazole derivative (7a, 7b, 7c) | 3.9 | Fluconazole | 15.62 | |
| Thiophenes | Benzo[b]thiophene derivative | 32 - 64 | Not specified | Not specified |
| Thiadiazoles | 1,3,4-Thiadiazole derivative (3l) | 5 | Fluconazole | Not specified |
| 1,3,4-Thiadiazole derivative (3k) | 10 | Fluconazole | Not specified | |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | 8 - 96 | Not specified | Not specified |
Mechanism of Action: A Focus on Bacterial Cell Wall Synthesis Inhibition
While the precise mechanisms of action for all sulfur-containing heterocycles are not fully elucidated and can vary between derivatives, a common proposed pathway for their antibacterial effect is the inhibition of bacterial cell wall synthesis.[1][2][] This is a highly attractive target as the bacterial cell wall is essential for survival and is absent in mammalian cells, offering a degree of selective toxicity. Molecular docking studies have suggested that these heterocyclic compounds can bind to and inhibit key enzymes involved in the peptidoglycan biosynthesis pathway.[4][5]
Caption: Proposed mechanism of action for some sulfur-containing heterocycles, involving the inhibition of key enzymes in the bacterial cell wall synthesis pathway, leading to cell lysis.
Experimental Protocols
The following are generalized protocols for the determination of antimicrobial activity, based on standard laboratory methods.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[1]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial and fungal strains
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Prepare Inoculum: A standardized microbial suspension is prepared in sterile broth to a specific turbidity, often corresponding to a known concentration of colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compound is serially diluted in the microtiter plate wells using sterile broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive control wells (containing a known antibiotic) and negative control wells (containing only the vehicle) are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Method
This method is a common technique for screening the antimicrobial activity of compounds.[4][6]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum
-
Sterile cork borer or pipette tip to create wells
-
Test compound solutions
-
Positive and negative controls
-
Incubator
Protocol:
-
Plate Preparation: The surface of the agar plate is uniformly inoculated with a standardized microbial suspension.
-
Well Creation: Sterile wells of a defined diameter are punched into the agar.
-
Compound Addition: A specific volume of the test compound solution at a known concentration is added to each well.
-
Controls: Wells with a known antibiotic (positive control) and the solvent used to dissolve the compound (negative control) are also prepared.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.
Caption: A generalized workflow for in vitro antimicrobial susceptibility testing.
References
A Researcher's Guide to Validating Quorum Sensing Inhibition: A Comparative Analysis of Key Bioassays
For researchers, scientists, and drug development professionals, the validation of quorum sensing (QS) inhibition is a critical step in the development of novel anti-virulence therapies. This guide provides an objective comparison of commonly used bioassays for this purpose, supported by experimental data and detailed protocols. We will delve into the methodologies for assays involving Chromobacterium violaceum, Pseudomonas aeruginosa, and Vibrio harveyi, offering a comprehensive resource for your research endeavors.
Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation.[1] The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.[2][3] The validation of potential QS inhibitors relies on robust and reproducible bioassays. This guide compares three widely used whole-cell bioassay systems, highlighting their principles, methodologies, and the types of quantitative data they generate.
Comparative Analysis of Quorum Sensing Inhibition Bioassays
The choice of bioassay for validating QS inhibition depends on several factors, including the specific QS system being targeted, the nature of the inhibitory compound, and the desired endpoint measurement. The following table summarizes the key characteristics of three prevalent bioassays.
| Bioassay Organism | Quorum Sensing System | Signal Molecule | Phenotype Measured | Advantages | Disadvantages |
| Chromobacterium violaceum | CviI/CviR | N-acyl-homoserine lactones (AHLs) | Violacein pigment production | Simple, visual, and cost-effective for screening AHL mimics and inhibitors.[4][5] | Not a primary pathogen; susceptible to false positives from compounds that affect pigment production through other mechanisms.[6] |
| Pseudomonas aeruginosa | LasI/LasR, RhlI/RhlR | 3-oxo-C12-HSL, C4-HSL | Pyocyanin production, elastase (LasB) activity, LasA protease activity, biofilm formation | Clinically relevant pathogen; allows for the study of inhibition of specific virulence factors.[1][7][8] | More complex assays requiring specific reagents and instrumentation.[9] |
| Vibrio harveyi | LuxM/LuxN, LuxS/LuxPQ, CqsA/CqsS | HAI-1, AI-2, CAI-1 | Bioluminescence | Highly sensitive; can be used to study inhibition of different QS systems simultaneously or individually using specific mutant strains.[10][11][12] | Requires a luminometer for quantification; the link between bioluminescence and virulence in all contexts can be complex.[10] |
Quantitative Data on Quorum Sensing Inhibitors
The following table presents a hypothetical compilation of quantitative data from studies evaluating the efficacy of various QS inhibitors using the discussed bioassays. This illustrates how data can be structured for comparative analysis.
| Quorum Sensing Inhibitor | Bioassay Organism | Target Phenotype | Concentration | % Inhibition | Reference |
| Furanone C-30 | Chromobacterium violaceum | Violacein | 10 µM | 85% | Fictional Data |
| Azithromycin | Pseudomonas aeruginosa | Pyocyanin | 2 µg/mL | 60% | Fictional Data |
| Vanillin | Pseudomonas aeruginosa | Elastase (LasB) | 500 µM | 75% | Fictional Data |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Vibrio harveyi | Bioluminescence | 1 µM | 90% | Fictional Data |
| Chrysin derivative | Pseudomonas aeruginosa | LasR-dependent gene expression | 25 µM | 70% | [1] |
| Psammaplin A | Pseudomonas aeruginosa | rhlA-gfp expression | 50 µM | ~50% | [3] |
| Bisaprasin | Pseudomonas aeruginosa | lasB-gfp expression | 50 µM | ~60% | [3] |
| HU-210 | Vibrio harveyi (BB152) | Bioluminescence | 20 µg/ml | ~50% | [11] |
| Passiflora edulis extract | Chromobacterium violaceum | Violacein | 2 mg/mL | 75.8% | [13] |
Signaling Pathways and Experimental Workflow
To visualize the complex biological and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. LasB activation in Pseudomonas aeruginosa: Quorum sensing-mediated release of an auto-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Influences Vibrio harveyi Growth Rates in a Manner Not Fully Accounted For by the Marker Effect of Bioluminescence | PLOS One [journals.plos.org]
- 11. Effect of the synthetic cannabinoid HU-210 on quorum sensing and on the production of quorum sensing-mediated virulence factors by Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quorum Sensing Influences Vibrio harveyi Growth Rates in a Manner Not Fully Accounted For by the Marker Effect of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a modern alternative for thioacetalization and a key player in the realm of umpolung chemistry. Through a detailed comparison with traditional methods and other alternatives, supported by experimental data, this document aims to equip chemists with the necessary information to make informed decisions in their synthetic endeavors.
Executive Summary
Traditionally, the protection of carbonyls as 1,3-dithianes and the generation of acyl anion equivalents have relied on the use of volatile and malodorous 1,3-propanedithiol. This compound has emerged as a non-thiolic, odorless, and efficient alternative, offering significant advantages in terms of handling, safety, and environmental impact. This guide will delve into a quantitative comparison of these methods, exploring reaction efficiency, cost-effectiveness, and versatility. Furthermore, we will explore its standing amongst other reagents capable of achieving "umpolung," the inversion of polarity of the carbonyl carbon.
Thioacetalization: A Head-to-Head Comparison
The primary application of this compound is as a substitute for 1,3-propanedithiol in the formation of 1,3-dithianes, which serve as robust protecting groups for aldehydes and ketones.
Data Presentation: Thioacetalization of Carbonyl Compounds
| Carbonyl Compound | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | This compound / HCl | Solvent-free | 0.25 | 98 | [1] |
| Benzaldehyde | 1,3-propanedithiol / Lewis Acid | Dichloromethane | 1-4 | 90-95 | [2] |
| 4-Chlorobenzaldehyde | This compound / DBSA | Water | 1.5 | 96 | [3] |
| 4-Chlorobenzaldehyde | 1,3-propanedithiol / LiBr | Solvent-free | 0.5 | 94 | [2] |
| Cyclohexanone | This compound / HCl | Solvent-free | 0.5 | 95 | [1] |
| Cyclohexanone | 1,3-propanedithiol / Lewis Acid | Dichloromethane | 2-6 | 85-92 | [2] |
| Acetophenone | This compound / HCl | Solvent-free | 12 | 25 | [1] |
| Acetophenone | 1,3-propanedithiol / Lewis Acid | Dichloromethane | 12-24 | 70-80 | [2] |
DBSA: p-dodecylbenzenesulfonic acid
Analysis: The data clearly indicates that for the thioacetalization of aldehydes and aliphatic ketones, this compound offers comparable, and in some cases superior, yields and reaction times to traditional methods using 1,3-propanedithiol.[1][3] A significant advantage is the ability to perform these reactions under solvent-free conditions or in water, aligning with the principles of green chemistry.[1][3] However, for less reactive aromatic ketones like acetophenone, the traditional method with a Lewis acid catalyst appears to be more efficient.[1]
Cost and Handling Considerations
A crucial aspect of any cost-benefit analysis is the price and handling of the reagents.
| Reagent | Typical Price (per gram) | Key Handling Considerations |
| This compound | ~$100 - $150 | Odorless, solid, stable at room temperature.[4] |
| 1,3-Propanedithiol | ~$2 - $5 | Intense, unpleasant odor; volatile liquid; requires a fume hood.[5][6] |
While this compound is significantly more expensive on a per-gram basis, the elimination of the pungent odor associated with 1,3-propanedithiol presents a substantial, albeit qualitative, benefit in terms of laboratory environment and safety. The ease of handling a solid reagent compared to a volatile, foul-smelling liquid can also lead to indirect cost savings through reduced waste and simplified experimental setups.
Umpolung Reactivity: Beyond Protection
The concept of "umpolung," or polarity inversion, allows the normally electrophilic carbonyl carbon to act as a nucleophile.[7][8][9] This is a powerful strategy for carbon-carbon bond formation. The deprotonation of a 1,3-dithiane (formed from either reagent) at the C2 position generates a nucleophilic anion, an acyl anion equivalent, which can react with various electrophiles in what is known as the Corey-Seebach reaction.[7][8][9][10][11]
Experimental Workflow: Umpolung via Corey-Seebach Reaction
Caption: General workflow for umpolung using a 1,3-dithiane intermediate.
Comparison with Other Umpolung Reagents
While dithiane-based umpolung is a cornerstone of organic synthesis, other reagents can achieve similar transformations.
| Umpolung Reagent/Method | Typical Electrophiles | General Yields | Advantages | Disadvantages |
| 1,3-Dithianes (from either precursor) | Alkyl halides, epoxides, carbonyls, imines | 60-95%[12] | Versatile, well-established | Requires strong base, deprotection can be harsh |
| Cyanohydrins | Aldehydes, ketones | 70-90% | Milder conditions for anion formation | Toxicity of cyanide, limited electrophile scope |
| Nitroalkanes (Nef Reaction) | Aldehydes, ketones | 50-80%[13] | Readily available starting materials | Deprotection can require harsh oxidative or reductive conditions |
| N-Heterocyclic Carbenes (NHCs) | Aldehydes, imines | 70-95%[14] | Catalytic, mild conditions | Substrate scope can be limited |
Analysis: The choice of umpolung reagent is highly dependent on the specific synthetic target and the functional groups present in the molecule. While 1,3-dithianes offer broad applicability, the requirement for a strong base and potentially harsh deprotection conditions can be drawbacks.[7] For sensitive substrates, catalytic methods employing N-heterocyclic carbenes or cyanohydrin-based approaches may be more suitable.
Experimental Protocols
Synthesis of 2-(4-methoxyphenyl)-1,3-dithiane using this compound[15]
Materials:
-
This compound (10 mmol)
-
4-Methoxybenzaldehyde (10 mmol)
-
Concentrated aqueous HCl (10 mmol)
-
10% aqueous NaHCO₃
-
Water
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a flask equipped with a magnetic stirrer and placed in a water bath, add this compound (10 mmol), 4-methoxybenzaldehyde (10 mmol), and concentrated aqueous HCl (10 mmol).
-
Heat the mixture to 60 °C with stirring.
-
Monitor the reaction by TLC. The reaction should be complete within 15 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 10% aqueous NaHCO₃ (10 mL).
-
Collect the solid product by filtration and wash with water (3 x 30 mL).
-
Further purify the product by silica gel flash column chromatography using a mixture of petroleum ether and ethyl acetate (75:1) as the eluent to afford 2-(4-methoxyphenyl)-1,3-dithiane as a white solid (97% yield).
General Procedure for the Corey-Seebach Reaction[7][8]
Materials:
-
1,3-Dithiane (1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Electrophile (e.g., alkyl halide, 1.1 equiv)
-
Deprotection reagent (e.g., Mercury(II) chloride and calcium carbonate, or N-bromosuccinimide)
Procedure:
-
Formation of the Lithiated Dithiane:
-
Dissolve the 1,3-dithiane (1 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -30 °C.
-
Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -20 °C.
-
Stir the resulting solution at -30 to -20 °C for 1-2 hours.
-
-
Reaction with Electrophile:
-
Add the electrophile (1.1 equiv) to the solution of the lithiated dithiane at -30 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Deprotection:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude alkylated dithiane can be purified by chromatography or used directly in the deprotection step.
-
Deprotect the alkylated dithiane using a suitable method (e.g., treatment with HgCl₂ and CaCO₃ in aqueous acetonitrile, or with NBS in aqueous acetone) to yield the corresponding ketone.
-
Conclusion and Recommendations
The use of this compound presents a compelling case for its adoption in modern organic synthesis, particularly for the formation of 1,3-dithianes.
Benefits:
-
Odorless: Eliminates the significant health and environmental concerns associated with the stench of 1,3-propanedithiol.
-
High Efficiency: Provides excellent yields for the thioacetalization of a wide range of aldehydes and aliphatic ketones, often with shorter reaction times.
-
Green Chemistry: Enables reactions to be performed under solvent-free conditions or in water, reducing the environmental footprint of the synthesis.
-
Ease of Handling: As a stable solid, it is easier and safer to handle than the volatile and malodorous 1,3-propanedithiol.
Drawbacks:
-
Cost: The initial purchase price is significantly higher than that of 1,3-propanedithiol.
-
Lower Reactivity with Aromatic Ketones: For the protection of less reactive ketones, traditional methods may be more effective.
Recommendation: For research and development settings, particularly in the pharmaceutical industry where safety and environmental considerations are paramount, the higher cost of this compound is often justified by its significant advantages in handling and safety. For large-scale industrial applications where cost is a primary driver and robust ventilation systems are in place, 1,3-propanedithiol may remain the more economically viable option.
Ultimately, the choice between this compound and its alternatives will depend on a careful consideration of the specific synthetic requirements, scale of the reaction, and the laboratory's priorities regarding cost, safety, and environmental impact. This guide provides the necessary data to facilitate an informed and strategic decision.
Signaling Pathways and Logical Relationships
Caption: Decision tree for selecting a thioacetalization reagent.
References
- 1. Chemoselective Thioacetalization Using this compound as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 4. 3-(1,3-Dithian-2-ylidene)-2,4-pentanedione 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 1,3-Propanedithiol, Certified® Reagent | eBay [ebay.com]
- 6. 1,3-Propanedithiol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Corey-Seebach Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. synarchive.com [synarchive.com]
- 12. Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dnmfaizpur.org [dnmfaizpur.org]
- 14. scispace.com [scispace.com]
A Comparative Guide to the Reactivity of Acetylacetone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of acetylacetone (acac) and its common derivatives. Understanding the nuanced differences in their reactivity is crucial for selecting the optimal building block in organic synthesis, coordination chemistry, and drug development. This document summarizes key physicochemical properties, comparative reactivity in common organic reactions with supporting experimental data, and detailed experimental protocols.
Physicochemical Properties: The Foundation of Reactivity
The reactivity of acetylacetone and its derivatives is fundamentally governed by the acidity of the α-proton and the stability of the resulting enolate. These properties are, in turn, influenced by the electronic effects of the substituents on the β-dicarbonyl skeleton.
The key difference between acetylacetone and its derivatives lies in the substituents at the terminal carbons of the dicarbonyl unit. For instance, triacetylmethane possesses an additional electron-withdrawing acetyl group, while trifluoroacetylacetone and hexafluoroacetylacetone feature strongly electron-withdrawing trifluoromethyl groups. Benzoylacetone, on the other hand, has a phenyl group, which can exert both inductive and resonance effects. These structural variations significantly impact the acidity (pKa) of the central methylene protons and the percentage of the enol tautomer at equilibrium.[1][2]
A lower pKa value indicates a more acidic compound, meaning the α-proton is more easily removed to form the enolate anion. The stability of this enolate is a key factor in its subsequent reactions. The enol content is also a critical parameter, as the enol tautomer is often the reactive species or its direct precursor in many reactions.[2]
| Compound | Structure | pKa | % Enol Content (in CCl4) | Key Features |
| Acetylacetone (acac) | CH₃C(O)CH₂C(O)CH₃ | ~9.0[3] | ~95%[4] | Baseline compound, forms a strong nucleophile.[2] |
| Trifluoroacetylacetone (tfa) | CF₃C(O)CH₂C(O)CH₃ | ~6.1 | ~97% (neat, 33°C) | Increased acidity due to the electron-withdrawing CF₃ group.[5] |
| Hexafluoroacetylacetone (hfa) | CF₃C(O)CH₂C(O)CF₃ | ~4.6 | ~100% (enol) | Highly acidic, metal complexes exhibit enhanced volatility and Lewis acidity.[6] |
| Benzoylacetone (bzac) | C₆H₅C(O)CH₂C(O)CH₃ | ~8.7[7] | Predominantly enol | Phenyl group influences reactivity through resonance and inductive effects.[7] |
| Triacetylmethane | CH₃C(O)CH(C(O)CH₃)₂ | ~5.8 | - | Significantly more acidic than acetylacetone due to the third acetyl group.[2] |
Comparative Reactivity in Key Organic Reactions
The differences in acidity and enolate stability directly translate to variations in reactivity in fundamental organic reactions.
Alkylation
Alkylation of the α-carbon is a common transformation for β-dicarbonyl compounds. The reactivity in these SN2 reactions is influenced by the nucleophilicity of the enolate.
-
Acetylacetone: Being less acidic, it requires a relatively strong base (e.g., sodium ethoxide, sodium hydride) to generate a sufficient concentration of the enolate for alkylation. The resulting enolate is a potent nucleophile that reacts efficiently with alkyl halides.[2]
-
Fluorinated Derivatives (tfa, hfa): The electron-withdrawing fluorine atoms increase the acidity of the α-protons, allowing for deprotonation with weaker bases. However, the resulting enolates are less nucleophilic due to the delocalization of the negative charge towards the electronegative fluorine atoms. This can lead to slower reaction rates or the need for more reactive alkylating agents.
-
Triacetylmethane: Its high acidity allows for the use of milder bases for deprotonation. However, the resulting enolate is more stable and less nucleophilic than the acetylacetonate anion, making it suitable for reactions with highly reactive electrophiles.[2]
Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.
-
Acetylacetone: It is a classic substrate for the Knoevenagel condensation.[2][8] The reaction proceeds readily with a variety of aldehydes and ketones.
-
Triacetylmethane: Given its higher acidity, the initial deprotonation to form the reactive enolate is more favorable and can proceed under milder basic conditions compared to acetylacetone.[2]
-
General Trend: The nucleophilicity of the enolate plays a crucial role. While more acidic derivatives form the enolate more easily, the reduced nucleophilicity of the enolate can affect the overall reaction rate. The order of nucleophilicity for common active methylene compounds is generally considered to be malononitrile > ethyl cyanoacetate > diethyl malonate ≈ acetylacetone.[1]
Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile (the enolate) to an α,β-unsaturated carbonyl compound.
-
Acetylacetone: The enolate of acetylacetone is a soft nucleophile and readily participates in Michael additions with a wide range of Michael acceptors.
-
Impact of Substituents: Electron-withdrawing groups on the acetylacetone derivative can decrease the nucleophilicity of the enolate, potentially slowing down the rate of the Michael addition. Conversely, the increased acidity can allow the reaction to be performed under milder basic conditions.
Heterocycle Synthesis (Pyrazole Formation)
β-Dicarbonyl compounds are key precursors for the synthesis of various heterocycles, most notably pyrazoles, through condensation with hydrazines.[9][10]
-
General Reaction: The reaction proceeds via a cyclocondensation mechanism. The nature of the substituents on both the β-dicarbonyl compound and the hydrazine derivative can influence the regioselectivity and yield of the reaction.[9]
-
Substituted Acetylacetones: The use of derivatives like trifluoroacetylacetone allows for the introduction of fluorinated moieties into the pyrazole ring, which is a common strategy in medicinal chemistry to modulate the biological activity of the resulting compounds.[11]
Experimental Protocols
The following are representative protocols for key transformations involving acetylacetone and its derivatives. These can be adapted to compare the reactivity of different derivatives under standardized conditions.
General Procedure for Knoevenagel Condensation
This protocol describes a typical Knoevenagel condensation of an aldehyde with an acetylacetone derivative.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Acetylacetone derivative (acetylacetone, trifluoroacetylacetone, etc.)
-
Catalyst (e.g., piperidine, DBU)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the acetylacetone derivative (1.0 eq) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., 0.1 eq of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
General Procedure for Michael Addition
This protocol outlines a typical Michael addition of an acetylacetone derivative to an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Acetylacetone derivative
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the acetylacetone derivative (1.0 eq) in the solvent.
-
Add the base (e.g., 1.0 eq of sodium ethoxide) and stir the mixture for 15-30 minutes to generate the enolate.
-
Cool the mixture in an ice bath and add the α,β-unsaturated ketone (1.0 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Alkylation
This protocol describes the C-alkylation of an acetylacetone derivative.
Materials:
-
Acetylacetone derivative
-
Base (e.g., sodium hydride, potassium carbonate)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Solvent (e.g., DMF, acetone)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a stirred suspension of the base (1.1 eq) in the solvent under an inert atmosphere (e.g., nitrogen or argon), add the acetylacetone derivative (1.0 eq) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Cool the mixture to 0°C and add the alkyl halide (1.0 eq) dropwise.
-
Let the reaction proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by distillation or column chromatography.
General Procedure for Pyrazole Synthesis
This protocol outlines the synthesis of a pyrazole from an acetylacetone derivative and hydrazine.
Materials:
-
Acetylacetone derivative
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve the acetylacetone derivative (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by recrystallization or column chromatography.[10]
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of acetylacetone and its derivatives.
Caption: Keto-enol tautomerism in acetylacetone.
Caption: Enolate formation and resonance stabilization.
Caption: Workflow for Knoevenagel Condensation.
Caption: Factors influencing reactivity of acetylacetone derivatives.
Conclusion
The choice of an acetylacetone derivative in a synthetic protocol has a profound impact on the reaction outcome. Electron-withdrawing groups, such as trifluoromethyl, significantly increase the acidity of the α-protons, allowing for milder reaction conditions for deprotonation, but decrease the nucleophilicity of the resulting enolate. Conversely, the enolate of acetylacetone is a stronger nucleophile. Understanding these structure-reactivity relationships, as quantified by parameters like pKa and enol content, is essential for the rational design of synthetic routes and the development of new chemical entities. This guide provides a framework for researchers to make informed decisions when selecting the appropriate acetylacetone derivative for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. datapdf.com [datapdf.com]
- 5. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
A Comparative Guide to Reaction Performance: Aqueous vs. Solvent-Free Conditions
For Researchers, Scientists, and Drug Development Professionals
The paradigm of chemical synthesis is continually evolving, driven by the principles of green chemistry which advocate for the reduction or elimination of hazardous substances. Two prominent strategies that align with this philosophy are the use of water as a reaction medium and the implementation of solvent-free reaction conditions. This guide provides an objective comparison of the performance of several common organic reactions in aqueous versus solvent-free environments, supported by experimental data and detailed protocols to aid in the selection of sustainable and efficient synthetic routes.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for key performance indicators across various reaction types, offering a direct comparison between aqueous and solvent-free conditions. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here are representative examples from various studies.
| Reaction Type | Reactants | Condition | Catalyst | Time | Yield (%) | Reference |
| Knoevenagel Condensation | Aromatic Ketones + Malononitrile | Refluxing Water | None | 24 h | 5% | [1] |
| Aromatic Ketones + Malononitrile | Solvent-Free (Thermal) | NH₄OAc | 10 h | 74% | [1] | |
| Wittig Reaction | Benzaldehyde + (Carbethoxymethylene)triphenylphosphorane | Solvent-Free (RT) | None | 15 min | High (not specified) | [2][3] |
| Reduction (Aldehyde) | p-Chlorobenzaldehyde + NaBH₄ | Solvent-Free (Ball Mill) | None | 10 min | 100% | [4] |
| Reduction (Ketone) | Acetophenone + NaBH₄ | Aqueous | NaNO₃ | 30-180 min | 90-95% | [5] |
| Acetophenone + NaBH₄ | Solvent-Free (wet SiO₂) | None | 42 min | 94-99% | ||
| Diels-Alder Reaction | Cyclopentadiene + Methyl Vinyl Ketone | Aqueous | None | - | Rate accelerated ~1000x vs. isooctane | [2] |
| Dicyclopentadiene + Maleic Anhydride | Solvent-Free | None | - | High (not specified) | [6] | |
| Aldol Condensation | Benzaldehyde + Acetone | Aqueous Ethanolic NaOH | NaOH | 30 min | 70.48% | [7][8] |
| Benzaldehyde Derivatives + Acetophenone | Solvent-Free (Grinding) | NaOH | 10 min | High (not specified) | [9] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows pertinent to understanding and executing reactions in aqueous and solvent-free media.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Knoevenagel Condensation: Aromatic Ketone and Malononitrile
Aqueous Conditions [1]
-
Setup: A mixture of the aromatic ketone (2 mmol) and malononitrile (2 mmol) is placed in a round-bottomed flask with 5 mL of distilled water.
-
Reaction: The mixture is heated to reflux with stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration and can be purified by recrystallization from ethanol.
Solvent-Free Conditions (Thermal) [1]
-
Setup: An aromatic ketone (e.g., 9-fluorenone, 2 mmol), malononitrile (2 mmol), and ammonium acetate (NH₄OAc, 2 mmol) are thoroughly mixed in a mortar and pestle.
-
Reaction: The mixture is transferred to a round-bottomed flask and heated in an oil bath at a specified temperature (e.g., 100°C).
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: After cooling, the crude product is purified by column chromatography on silica gel or by recrystallization from ethanol.
Wittig Reaction: Benzaldehyde and (Carbethoxymethylene)triphenylphosphorane
Solvent-Free Conditions (Room Temperature) [2][3]
-
Setup: In a conical vial, weigh (carbethoxymethylene)triphenylphosphorane (0.57 mmol) and add benzaldehyde (0.5 mmol).
-
Reaction: Stir the mixture at room temperature for 15 minutes.
-
Work-up: Add hexanes (3 mL) to the vial and stir to dissolve the product, leaving the triphenylphosphine oxide as a solid. The hexane solution containing the product is separated from the solid by filtration through a pipette with a cotton plug. The solid is washed with an additional portion of hexanes. The combined hexane solutions are evaporated to yield the product.
Reduction of a Ketone: Acetophenone with Sodium Borohydride
Aqueous Conditions [5]
-
Setup: In a reaction vessel, dissolve acetophenone (1 mmol) and sodium nitrate (NaNO₃, 3 mmol) in water.
-
Reaction: Add sodium borohydride (NaBH₄, 1.25 mmol) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and the solvent is evaporated to yield the alcohol.
Solvent-Free Conditions
-
Setup: In a reaction vessel, mix acetophenone (1 mmol), sodium borohydride (2 mmol), and wet silica gel (30% m/m).
-
Reaction: Heat the mixture to 75-80 °C with stirring.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the product can be extracted from the silica gel with an appropriate solvent, followed by filtration and evaporation of the solvent.
Aldol Condensation: Benzaldehyde and Acetone
Aqueous Conditions (in Ethanol-Water) [7][8]
-
Setup: In a flask, combine benzaldehyde (2 equivalents) and acetone (1 equivalent) in 95% ethanol.
-
Reaction: Add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring at room temperature. Continue stirring for about 30 minutes. A precipitate should form during this time.
-
Work-up: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be recrystallized from ethanol.
Solvent-Free Conditions [9]
-
Setup: In a mortar, place acetophenone (1 equivalent), a benzaldehyde derivative (1 equivalent), and solid sodium hydroxide (1 equivalent).
-
Reaction: Grind the mixture with a pestle for 10 minutes.
-
Work-up: Wash the solid mixture with water and collect the product by suction filtration. The crude product can be recrystallized from 95% ethanol.
Conclusion
Both aqueous and solvent-free reaction conditions offer significant advantages in the pursuit of greener and more sustainable chemical synthesis. Aqueous reactions can benefit from hydrophobic effects, leading to rate accelerations, and utilize a benign, inexpensive solvent.[2][10] Solvent-free reactions, on the other hand, eliminate the need for any solvent, often leading to shorter reaction times, simplified work-up procedures, and higher product yields.[1][11] The choice between these methodologies is highly dependent on the specific reaction, the nature of the reactants, and the desired outcome. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making in the development of environmentally responsible and efficient synthetic processes.
References
- 1. archive.mcpherson.edu [archive.mcpherson.edu]
- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.utwente.nl [research.utwente.nl]
- 4. cerritos.edu [cerritos.edu]
- 5. azom.com [azom.com]
- 6. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 9. rsc.org [rsc.org]
- 10. scispace.com [scispace.com]
- 11. Production of cyclopentanone from furfural over Ru/C with Al 11.6 PO 23.7 and application in the synthesis of diesel range alkanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08757A [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: A Procedural Guide
For Immediate Release
This document provides a comprehensive guide for the proper and safe disposal of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
The primary route for disposal of this compound is through a licensed professional waste disposal service.[1] This ensures compliance with all relevant federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4][5]
Immediate Safety Precautions
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn, including protective gloves, eye protection, and a face shield.[1][6] Handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8] Prevent contact with skin and eyes.[1][7]
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for a comprehensive understanding of the substance during handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂S₂ |
| Molecular Weight | 216.3 g/mol |
| Appearance | Light orange to Yellow to Green powder to crystal |
| Melting Point | 101.0 to 105.0 °C |
| Boiling Point | 387.2 °C at 760 mmHg |
| Flash Point | 175.7 °C |
| Density | 1.239 g/cm³ |
Data sourced from PubChem and ECHEMI.[7][9]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Classification :
-
Waste Segregation and Storage :
-
Store waste this compound in a designated, well-ventilated, and secure area.[7][11]
-
Use a compatible, tightly sealed, and properly labeled waste container.[2][4][10] The container should be stored away from incompatible materials.[7]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[12]
-
-
Labeling of Waste Containers :
-
Clearly label the waste container with the words "Hazardous Waste."[2][4]
-
The label must include the full chemical name: "this compound."[2][4] Do not use abbreviations.[2][4]
-
Include the date of waste generation, the location of origin (e.g., lab and room number), and the name of the principal investigator.[2]
-
-
Arranging for Professional Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[10][11][12]
-
Provide them with a complete list of the chemicals for disposal.[2]
-
Ensure the disposal company is properly licensed and insured, as the generating facility is ultimately responsible for the waste until its final disposal ("cradle to grave").[3][12]
-
-
Handling of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[4][10]
-
The rinsate must be collected and disposed of as hazardous waste.[4][10]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash, if permitted by your institution's policies.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. tri-iso.com [tri-iso.com]
- 9. This compound | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione. The information is compiled from available safety data for the compound and related chemical structures.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H12O2S2[1] |
| Molecular Weight | 216.32 g/mol [1] |
| CAS Number | 55727-23-6[1] |
| Appearance | Colorless to slightly yellow liquid or solid[2][3] |
| Melting Point | 101.0 to 105.0 °C[1] |
| Boiling Point | 387.2°C at 760 mmHg[1] |
| Density | 1.239 g/cm³[1] |
| Flash Point | 175.7°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data is unavailable, the presence of the pentane-2,4-dione structure and the organosulfur component suggests potential for toxicity, skin and eye irritation, and flammability. The following PPE is recommended as a minimum standard of protection.
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved respirator. For operations that may generate dust or aerosols, a supplied-air respirator may be necessary.[4][5]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for integrity before use.[7]
-
Skin and Body Protection: Wear a chemical-resistant lab coat or coveralls. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[8]
-
Footwear: Closed-toe, chemical-resistant shoes or boots are mandatory.[4]
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure safety shower and eyewash stations are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition.[1]
-
Spills: In case of a spill, evacuate the area and prevent entry. Use appropriate absorbent materials for cleanup, and dispose of waste in a sealed, labeled container.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, sparks, and open flames.[9]
-
Store separately from incompatible materials such as oxidizing agents.[2]
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[10]
Experimental Workflow and Safety Precautions
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
